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Foundational

An In-Depth Technical Guide on the Core Mechanism of Action of Ro 27-3225 Trifluoroacetate Salt

A Senior Application Scientist's Synthesis of its Role as a Selective Melanocortin 4 Receptor Agonist Abstract This technical guide provides a comprehensive analysis of the mechanism of action of Ro 27-3225 trifluoroacet...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of its Role as a Selective Melanocortin 4 Receptor Agonist

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of Ro 27-3225 trifluoroacetate salt. Contrary to initial postulations, Ro 27-3225 is not a vasopressin V1a antagonist but a potent and selective agonist of the melanocortin 4 receptor (MC4R). This document will elucidate the molecular pathways activated by Ro 27-3225, detailing the canonical G-protein coupled receptor (GPCR) signaling cascade it initiates and exploring the downstream physiological effects that are of significant interest to researchers in metabolic disorders, neuroinflammation, and neuroprotection. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of established scientific principles and practical experimental insights.

Introduction: Correcting the Record and Establishing the Target

Initial inquiries into the pharmacological profile of Ro 27-3225 trifluoroacetate salt may have erroneously pointed towards its interaction with the vasopressin V1a receptor. However, a robust body of scientific literature unequivocally identifies Ro 27-3225 as a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2][3] The melanocortin system, and specifically the MC4R, is a critical regulator of energy homeostasis, appetite, and inflammation.[4][5] Understanding the precise mechanism by which Ro 27-3225 engages and activates this receptor is paramount for its application in preclinical research and potential therapeutic development.

The MC4R is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the hypothalamus, a key region for regulating energy balance.[6] Its endogenous agonist is α-melanocyte-stimulating hormone (α-MSH).[5] Dysregulation of the MC4R pathway is strongly associated with obesity, making it a prime target for pharmacological intervention.[4] Ro 27-3225, as a synthetic agonist, offers a tool to probe and modulate this vital signaling pathway.

The Core Mechanism: Activation of the MC4R Signaling Cascade

The primary mechanism of action of Ro 27-3225 is its binding to and activation of the MC4R. This interaction initiates a well-characterized intracellular signaling cascade typical of Gs-coupled GPCRs.

Gs Protein-Coupled Receptor Activation

As a member of the GPCR superfamily, the MC4R possesses seven transmembrane domains.[7] Upon binding of an agonist like Ro 27-3225, the receptor undergoes a conformational change. This change is transmitted to the intracellular heterotrimeric G protein, specifically the Gs alpha subunit (Gαs).[8][9] This leads to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαs subunit, causing its dissociation from the Gβγ dimer.[10]

Adenylyl Cyclase Activation and cAMP Production

The activated, GTP-bound Gαs subunit then interacts with and activates the enzyme adenylyl cyclase.[11] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.[11] The binding of Ro 27-3225 to MC4R, therefore, leads to a significant increase in intracellular cAMP levels.

Downstream Effectors: Protein Kinase A and Beyond

The elevation in cAMP primarily activates Protein Kinase A (PKA).[9][11] PKA is a serine/threonine kinase that, once activated, phosphorylates a multitude of downstream target proteins, leading to a cellular response.[9]

While the Gαs-cAMP-PKA axis is the canonical and most described pathway for MC4R signaling, evidence suggests the involvement of other downstream effectors, which may contribute to the diverse physiological effects of Ro 27-3225.[7] These include:

  • Extracellular signal-regulated kinases 1/2 (ERK1/2): Activation of ERK1/2 through MC4R has been observed and can be PKA-dependent or -independent, depending on the cellular context.[4][7]

  • c-Jun N-terminal kinases (JNK): Some studies suggest that MC4R activation can inhibit the JNK pathway.[7]

  • Apoptosis signal-regulating kinase 1 (ASK1): Research indicates that Ro 27-3225 may suppress the ASK1/JNK/p38 MAPK pathway, contributing to its neuroprotective effects.[1]

The following diagram illustrates the primary signaling pathway initiated by Ro 27-3225.

MC4R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ro27_3225 Ro 27-3225 MC4R MC4R Ro27_3225->MC4R Binds and Activates Gs Gs Protein (GDP-bound) MC4R->Gs Activates Gs_active Gαs (GTP-bound) Gs->Gs_active GDP to GTP exchange Gby Gβγ AC Adenylyl Cyclase Gs_active->AC Activates AC_active Active Adenylyl Cyclase ATP ATP cAMP cAMP ATP->cAMP Conversion Active Adenylyl Cyclase PKA Inactive PKA cAMP->PKA Activates PKA_active Active PKA Downstream Downstream Effectors (e.g., CREB, ERK1/2) PKA_active->Downstream Phosphorylates Response Physiological Response Downstream->Response

Caption: Canonical MC4R signaling pathway activated by Ro 27-3225.

Quantitative Data: Binding Affinity of Ro 27-3225

The potency and selectivity of Ro 27-3225 are critical parameters for its use as a research tool. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

ReceptorEC50 (nM)Selectivity over MC3RReference(s)
MC4R 1>30-fold[1][2][3]
MC1R 8-[2]
MC3R >30-[2]

Physiological Consequences of MC4R Activation by Ro 27-3225

The activation of the MC4R by Ro 27-3225 elicits several significant physiological responses, primarily documented in preclinical models.

Regulation of Energy Homeostasis

Consistent with the known function of the MC4R, Ro 27-3225 has been shown to reduce food intake.[4] This anorexigenic effect is a direct consequence of MC4R activation in the hypothalamus, which enhances satiety signals and reduces hunger.[4] This makes Ro 27-3225 a valuable tool for studying the central mechanisms of appetite control.

Neuroprotection

Ro 27-3225 has demonstrated neuroprotective effects in various models of neurological damage, including cerebral infarction and intracerebral hemorrhage.[1][6] Studies have shown that it can decrease neuronal pyroptosis, a form of inflammatory cell death.[1] The proposed mechanism for this neuroprotection involves the inhibition of the ASK1/JNK/p38 MAPK signaling pathway.[1]

Anti-inflammatory Effects

The melanocortin system is known to have anti-inflammatory properties. Ro 27-3225, by activating MC4R, can modulate inflammatory responses. For instance, in a model of cerebral infarction, it was shown to decrease the number of activated microglia and reduce the expression of pro-inflammatory cytokines such as TNFα and IL-6.[6]

Experimental Protocols

To facilitate further research into the mechanism of action of Ro 27-3225, this section provides detailed methodologies for key experiments.

In Vitro cAMP Accumulation Assay

This protocol is designed to quantify the ability of Ro 27-3225 to stimulate cAMP production in a cell line expressing MC4R.

Objective: To determine the EC50 of Ro 27-3225 at the MC4R.

Materials:

  • HEK293 or CHO cells stably expressing human MC4R.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Ro 27-3225 trifluoroacetate salt.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • 384-well white microplates.

Procedure:

  • Cell Seeding: Seed the MC4R-expressing cells into a 384-well plate at a density of 5,000-10,000 cells per well and culture for 24 hours.[1]

  • Compound Preparation: Prepare a serial dilution of Ro 27-3225 in assay buffer.

  • Cell Stimulation: a. Aspirate the culture medium from the wells and wash once with assay buffer. b. Add assay buffer containing the PDE inhibitor to each well and incubate for 10-15 minutes at 37°C. c. Add the serially diluted Ro 27-3225 to the respective wells. Include a vehicle control (assay buffer with PDE inhibitor only). d. Incubate for 15-30 minutes at 37°C.

  • cAMP Detection: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Perform the cAMP detection assay following the kit protocol.

  • Data Analysis: a. Measure the signal (e.g., fluorescence, luminescence) using a plate reader. b. Plot the signal as a function of the log concentration of Ro 27-3225. c. Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Neuroprotection Assessment in a Mouse Model of Cerebral Infarction

This protocol outlines a general procedure to evaluate the neuroprotective effects of Ro 27-3225 in a preclinical model.

Objective: To assess the ability of Ro 27-3225 to reduce infarct volume and neurological deficits following cerebral ischemia.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Transient middle cerebral artery occlusion (tMCAO) surgical setup.

  • Ro 27-3225 trifluoroacetate salt.

  • Sterile saline.

  • Neurological scoring system (e.g., Bederson score).

  • TTC (2,3,5-triphenyltetrazolium chloride) staining solution.

Procedure:

  • tMCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery for a defined period (e.g., 60 minutes), followed by reperfusion.

  • Drug Administration: a. Randomly assign mice to two groups: vehicle (saline) and Ro 27-3225. b. Administer Ro 27-3225 (e.g., 1 mg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection at a specific time point post-reperfusion (e.g., 1 hour).[1]

  • Neurological Assessment: Evaluate neurological deficits at 24 and 72 hours post-tMCAO using a standardized scoring system.

  • Infarct Volume Measurement: a. At 72 hours post-tMCAO, sacrifice the mice and harvest the brains. b. Slice the brains into coronal sections. c. Stain the sections with TTC solution. Viable tissue will stain red, while the infarcted area will remain white. d. Quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the neurological scores and infarct volumes between the vehicle and Ro 27-3225-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture MC4R-expressing cell culture cAMP_Assay cAMP Accumulation Assay Cell_Culture->cAMP_Assay Treatment with Ro 27-3225 EC50 EC50 Determination cAMP_Assay->EC50 Data Analysis tMCAO tMCAO Mouse Model of Cerebral Infarction Drug_Admin Ro 27-3225 or Vehicle Administration tMCAO->Drug_Admin Neuro_Assess Neurological Assessment Drug_Admin->Neuro_Assess Infarct_Vol Infarct Volume Measurement Drug_Admin->Infarct_Vol Results Neuroprotective Efficacy Neuro_Assess->Results Infarct_Vol->Results

Caption: A generalized experimental workflow for characterizing Ro 27-3225.

Conclusion

Ro 27-3225 trifluoroacetate salt is a potent and selective melanocortin 4 receptor agonist, not a vasopressin V1a antagonist. Its mechanism of action is centered on the activation of the MC4R, a Gs-protein coupled receptor, leading to an increase in intracellular cAMP and the subsequent activation of PKA and other downstream signaling molecules. This signaling cascade translates into significant physiological effects, including the regulation of energy homeostasis, neuroprotection, and anti-inflammatory responses. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to utilize Ro 27-3225 as a tool to investigate the multifaceted roles of the melanocortin system in health and disease.

References

  • Zhang Y, et al. Effects of RO27-3225 on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction. Int Immunopharmacol. 2020 Feb 11;81:106281. [Link]

  • Yang, Y. Biased Signaling at Neural Melanocortin Receptors in Regulation of Energy Homeostasis. Frontiers in Endocrinology. 2021. [Link]

  • Bolt Pharmacy. Melanocortin 4 Receptor Agonists for Obesity: UK Guide. 2026 Mar 1. [Link]

  • Rhythm Pharmaceuticals. What is the melanocortin-4 receptor (MC4R) pathway? [Link]

  • Rhythm Pharmaceuticals. Functional and impaired pathway signalling. [Link]

  • Melanocortin receptor agonists suppress experimental autoimmune uveitis. Experimental Eye Research. 2022 Feb 20. [Link]

  • The anti-inflammatory effects of melanocortin peptides in lipopolysaccharide activated chondrocytes. pA2 Online. [Link]

  • G protein-coupled receptor. Wikipedia. [Link]

  • Human MC4R variants affect endocytosis, trafficking and dimerization revealing multiple cellular mechanisms involved in weight regulation. eLife. 2021 Mar 23. [Link]

  • Patsnap Synapse. What are melanocortin receptor agonists and how do they work? 2024 Jun 21. [Link]

  • CUSABIO. G protein-coupled receptor signaling pathway. [Link]

  • Differential Signaling Profiles of MC4R Mutations with Three Different Ligands. MDPI. 2020 Feb 12. [Link]

  • Palatin Technologies. Mechanism for Melanocortin-Mediated Regulation of Gene Expression for Energy Homeostasis. 2024 Oct 22. [Link]

  • Assay Genie. GPCRs (G Protein Coupled Receptors): A Guide. 2023 Jun 28. [Link]

Sources

Exploratory

Unraveling the Ro 27-3225 Signaling Axis: A Technical Guide to Selective MC4R Agonism

Executive Summary The Melanocortin-4 Receptor (MC4R) is a pivotal Class A G-protein-coupled receptor (GPCR) that governs central energy homeostasis, neuroinflammation, and sensory neuronal excitability. While endogenous...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Melanocortin-4 Receptor (MC4R) is a pivotal Class A G-protein-coupled receptor (GPCR) that governs central energy homeostasis, neuroinflammation, and sensory neuronal excitability. While endogenous ligands like α-MSH exhibit broad affinity across the melanocortin receptor family, the development of selective small-molecule agonists such as Ro 27-3225 provides researchers with a high-fidelity pharmacological tool. Ro 27-3225 allows for the precise dissection of MC4R-specific signaling networks without confounding off-target activation of MC1R or MC3R.

This technical whitepaper deconstructs the mechanistic pathways engaged by Ro 27-3225, detailing its canonical, non-canonical, and biased signaling cascades, and provides self-validating experimental protocols for robust laboratory investigation.

Core Signaling Pathways of Ro 27-3225 at MC4R

As a highly potent and selective MC4R agonist with an EC50 of approximately 1 nM (1[1]), Ro 27-3225 stabilizes the receptor in active conformations that trigger multiple divergent intracellular cascades.

Canonical Gαs/cAMP/PKA Axis

The primary and most extensively characterized pathway for MC4R is its coupling to the stimulatory G-protein, Gαs. Upon orthosteric binding of Ro 27-3225, the receptor catalyzes the exchange of GDP for GTP on the Gαs subunit. This active subunit dissociates and stimulates Adenylate Cyclase (AC), leading to a rapid intracellular accumulation of cyclic AMP (cAMP). Elevated cAMP subsequently activates Protein Kinase A (PKA), which phosphorylates downstream targets including the CREB transcription factor, ultimately driving the expression of anorexigenic genes such as BDNF (2[2]).

Non-Canonical Gβγ/PI3K/p38α MAPK Axis

Recent electrophysiological studies have unveiled a non-canonical, Gi/o-coupled pathway engaged by Ro 27-3225. In trigeminal ganglion (TG) neurons, application of 0.2 μM Ro 27-3225 significantly decreases A-type K+ currents (IA). This inhibition is not caused by direct channel blockade, but rather through the liberation of Gβγ subunits that activate Class I Phosphoinositide 3-Kinase (PI3K). PI3K subsequently activates p38α MAPK, which modulates the channel to enhance sensory neuronal excitability (3[3]).

β-Arrestin-Biased Signaling

Beyond G-protein coupling, MC4R recruits β-arrestins (1 and 2) to mediate receptor internalization and initiate independent signaling cascades, such as ERK1/2 activation. Human genetic studies have recently demonstrated that β-arrestin-biased MC4R signaling explains 88% of the variance in BMI associations, highlighting this pathway as a critical driver of weight regulation and a primary target for next-generation anti-obesity therapeutics (4[4]).

MC4R_Signaling Ro Ro 27-3225 (MC4R Agonist) MC4R Melanocortin-4 Receptor (MC4R) Ro->MC4R Gas Gαs Subunit MC4R->Gas Canonical Gbg Gβγ Subunits MC4R->Gbg Non-Canonical (Gi/o coupled) B_arr β-Arrestin 1/2 MC4R->B_arr Biased Signaling AC Adenylate Cyclase (AC) Gas->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PI3K Class I PI3K Gbg->PI3K p38 p38α MAPK PI3K->p38 K_channel A-type K+ Channel Inhibition (IA) p38->K_channel ERK ERK1/2 Activation B_arr->ERK

Diagram 1: Ro 27-3225 induced MC4R canonical, non-canonical, and biased signaling pathways.

Quantitative Pharmacodynamics

The following table summarizes the quantitative pharmacological profile of Ro 27-3225 at the MC4R, providing baseline metrics for experimental design.

ParameterValueBiological Significance
Target Receptor MC4RCentral energy homeostasis, pain modulation
EC50 (cAMP Assay) ~1 nMHigh potency canonical activation
Selectivity Profile MC4R > MC3R/MC1RMinimizes off-target melanocortin effects
Modulated Ion Current A-type K+ (IA)Enhances neuronal excitability in TG neurons
Key Downstream Kinases PKA, PI3K, p38α MAPKMediates distinct transcriptional and ion channel changes

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies detail how to isolate and verify the specific signaling arms of Ro 27-3225.

Protocol 1: In Vitro cAMP Accumulation Assay (Canonical Pathway)

Causality & Design: To accurately quantify Gαs-mediated cAMP accumulation, it is imperative to prevent the rapid degradation of cAMP by endogenous phosphodiesterases (PDEs). By pre-incubating cells with IBMX, we ensure the measured signal reflects the true synthesis rate driven by Ro 27-3225. Furthermore, the inclusion of a competitive antagonist arm serves as a self-validating control, proving the signal is strictly receptor-mediated.

  • Cell Preparation: Seed HEK293 cells stably expressing human MC4R into 384-well microplates at a density of 5,000 cells/well.

  • PDE Inhibition: Pre-incubate cells for 15 minutes with 1 mM IBMX (3-isobutyl-1-methylxanthine) in assay buffer.

  • Agonist Stimulation: Treat cells with a concentration gradient of Ro 27-3225 (0.1 nM to 10 μM) for 30 minutes at 37°C.

  • Self-Validation (Antagonist Control): In a parallel cohort, pre-treat cells with 1 μM SHU9119 (a competitive MC4R antagonist) 15 minutes prior to Ro 27-3225 application.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit. Read the fluorescence resonance energy transfer (FRET) signal on a compatible microplate reader.

Protocol 2: Whole-Cell Patch-Clamp Recording of A-type K+ Currents (Non-Canonical Pathway)

Causality & Design: Ro 27-3225 inhibits A-type K+ currents (IA). To prove this is mediated via the intracellular Gβγ/PI3K/p38α axis rather than a direct physical blockade of the channel pore, the workflow incorporates pathway-specific inhibitors. If Ro 27-3225 directly blocked the channel, intracellular PI3K inhibition would have no effect. Demonstrating that PI3K inhibitors abolish the Ro 27-3225-induced IA reduction validates the intracellular signaling cascade.

  • Neuronal Isolation: Dissect and culture small-diameter (<30 μm) Trigeminal Ganglion (TG) neurons from adult rats.

  • Baseline Recording: Establish the whole-cell patch-clamp configuration. Record baseline A-type K+ currents using voltage-clamp steps (e.g., -100 mV prepulse followed by depolarization to +40 mV).

  • Pharmacological Intervention: Perfuse the recording chamber with extracellular solution containing 0.2 μM Ro 27-3225 and record the peak amplitude of IA.

  • Pathway Dissection (Self-Validation):

    • Receptor Validation: Pre-treat a cohort with 0.5 μM HS024 (selective MC4R antagonist).

    • Kinase Validation: Pre-treat a cohort with 0.5 μM wortmannin or 1 μM CH5132799 (PI3K inhibitors).

    • Result: The failure of Ro 27-3225 to reduce IA in the presence of these inhibitors confirms the MC4R-PI3K causal chain.

Workflow Prep Neuronal Isolation (TG Neurons) Patch Whole-Cell Patch Clamp Prep->Patch Incubate Ro 27-3225 Perfusion (0.2 μM) Measure Record IA Current Amplitude Incubate->Measure Patch->Incubate Validate Block with HS024 (MC4R Antagonist) Measure->Validate

Diagram 2: Self-validating electrophysiological workflow for A-type K+ current recording.

References

  • Title: MC4R in Central and Peripheral Systems Source: ResearchGate URL
  • Title: Human Gain-of-Function MC4R Variants Show Signaling Bias and Protect against Obesity Source: NIH URL
  • Title: Melanocortin type 4 receptor–mediated inhibition of A-type K+ current enhances sensory neuronal excitability and mechanical pain sensitivity in rats Source: NIH URL
  • Title: BMS-470539 dihydrochloride | 2341796-82-3 (RO 27-3225 Specification)

Sources

Foundational

The Role of Ro 27-3225 in the Regulation of Food Intake and Energy Homeostasis: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the selective melanocortin-4 receptor (MC4R) agonist, Ro 27-3225, and its pivotal role in the central regulation of food intake and energy homeostasis. T...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive overview of the selective melanocortin-4 receptor (MC4R) agonist, Ro 27-3225, and its pivotal role in the central regulation of food intake and energy homeostasis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic disorders and the development of novel anti-obesity therapeutics.

Introduction: The Melanocortin System and the Promise of Selective MC4R Agonism

The central melanocortin system is a critical regulator of energy balance, integrating peripheral signals of energy status to modulate food intake and energy expenditure.[1] The melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the brain, is a key component of this pathway.[2] Activation of the MC4R leads to a decrease in food intake and an increase in energy expenditure, making it a prime target for the development of anti-obesity therapies.[2][3]

Ro 27-3225 is a potent and highly selective peptide agonist of the MC4R.[4] Its development and characterization have provided invaluable insights into the specific role of MC4R in appetite regulation, independent of the closely related melanocortin-3 receptor (MC3R). This guide will delve into the mechanism of action of Ro 27-3225, its demonstrated effects on food intake and energy homeostasis in preclinical models, and detailed protocols for its investigation.

Mechanism of Action: Selective Activation of the Anorexigenic Pathway

Ro 27-3225 exerts its effects by binding to and activating the MC4R, primarily located on neurons within key hypothalamic nuclei, including the paraventricular nucleus (PVN).[4][5] The MC4R is a central node in the leptin-melanocortin pathway, which governs energy homeostasis.

The Central Melanocortin Signaling Pathway

The activity of the melanocortin system is dictated by the interplay of two distinct neuronal populations in the arcuate nucleus of the hypothalamus (ARC):

  • Pro-opiomelanocortin (POMC) neurons: These neurons produce α-melanocyte-stimulating hormone (α-MSH), an endogenous agonist of the MC4R. Activation of POMC neurons and subsequent α-MSH release leads to the stimulation of MC4R, resulting in a suppression of appetite (anorexigenic effect) and an increase in energy expenditure.[6]

  • Agouti-related peptide (AgRP) neurons: These neurons produce AgRP, an endogenous inverse agonist of the MC4R. AgRP blocks the constitutive activity of the MC4R and antagonizes the binding of α-MSH, leading to an increase in food intake (orexigenic effect).[7]

Ro 27-3225 mimics the action of α-MSH, directly activating MC4R and promoting the anorexigenic signaling cascade. This selective activation of the MC4R is crucial as it avoids potential off-target effects that may arise from the non-selective activation of other melanocortin receptors.

cluster_ARC Arcuate Nucleus (ARC) cluster_PVN Paraventricular Nucleus (PVN) POMC POMC Neurons alphaMSH α-MSH POMC->alphaMSH AgRP AgRP Neurons AgRP_peptide AgRP AgRP->AgRP_peptide MC4R MC4R FoodIntake ↓ Food Intake MC4R->FoodIntake EnergyExpenditure ↑ Energy Expenditure MC4R->EnergyExpenditure Ro273225 Ro 27-3225 Ro273225->MC4R Activates alphaMSH->MC4R Activates AgRP_peptide->MC4R Inhibits

Figure 1: Simplified signaling pathway of Ro 27-3225 action.

Regulation of Food Intake

Preclinical studies have robustly demonstrated the anorectic effects of Ro 27-3225. Central administration of this selective MC4R agonist leads to a significant and dose-dependent reduction in food intake in both rats and mice.[4]

Quantitative Effects on Food Intake

The seminal work by Benoit et al. (2000) provides key quantitative data on the effects of Ro 27-3225 on food intake.

Animal ModelAdministration RouteDose4-Hour Food Intake ReductionReference
Long-Evans RatsIntracerebroventricular (ICV)0.1 nmol~25%[4]
Long-Evans RatsIntracerebroventricular (ICV)1.0 nmol~50%[4]
Long-Evans RatsIntracerebroventricular (ICV)10 nmol~75%[4]
db/db MiceIntraperitoneal (IP)1 mg/kg~30%[4]
db/db MiceIntraperitoneal (IP)3 mg/kg~50%[4]
db/db MiceIntraperitoneal (IP)10 mg/kg~60%[4]

Table 1: Dose-Dependent Reduction of Food Intake by Ro 27-3225. [4]

Absence of Aversive Side Effects

A critical aspect of a potential anti-obesity therapeutic is the absence of aversive side effects, such as malaise or nausea, which can independently reduce food intake. The anorectic effect of Ro 27-3225 has been demonstrated to be specific and not a result of conditioned taste aversion (CTA).[4] In a CTA paradigm, rats treated with Ro 27-3225 at doses that significantly suppressed food intake did not develop an aversion to a novel-tasting solution paired with the compound's administration, unlike rats treated with lithium chloride (a known emetic agent).[4]

Regulation of Energy Homeostasis

Beyond its effects on food intake, activation of the MC4R pathway is known to increase energy expenditure.[2][3] While specific data for Ro 27-3225 on all parameters of energy homeostasis are not extensively published, studies with other selective MC4R agonists provide strong evidence for this role.

Energy Expenditure and Respiratory Quotient

Activation of MC4R is expected to increase resting energy expenditure (REE) and promote the preferential oxidation of fat for energy.[3] This would be reflected by an increase in oxygen consumption (VO2) and a decrease in the respiratory quotient (RQ), which is the ratio of carbon dioxide produced to oxygen consumed. An RQ closer to 0.7 indicates a greater reliance on fat as a fuel source, while an RQ closer to 1.0 indicates carbohydrate utilization.

While specific quantitative data for Ro 27-3225 is pending, a study on the MC4R agonist RM-493 in obese individuals demonstrated a significant increase in REE and a decrease in the non-exercise respiratory quotient, indicating a shift towards fat oxidation.[3]

Body Composition

Chronic administration of MC4R agonists is anticipated to lead to a reduction in body weight, primarily through a decrease in fat mass while preserving lean body mass. This is a highly desirable characteristic for an anti-obesity therapeutic. Long-term studies with other MC4R agonists have shown significant reductions in body weight and adiposity in preclinical models.[5]

Experimental Protocols

The following protocols are based on established methodologies for studying the effects of centrally-acting compounds on food intake and energy homeostasis, with specific details adapted from the study of Ro 27-3225 by Benoit et al. (2000).[4]

In Vivo Food Intake Study

Objective: To determine the dose-dependent effect of Ro 27-3225 on food intake in rodents.

Animal Model: Male Long-Evans rats (250-300 g) or diet-induced obese C57BL/6J mice.[8][9]

Housing: Individually housed in a temperature-controlled environment with a 12:12 hour light-dark cycle. Animals should have ad libitum access to standard chow and water, unless otherwise specified.

Drug Preparation and Administration:

  • Ro 27-3225 is dissolved in sterile artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) administration or sterile saline for intraperitoneal (IP) injection.

  • For ICV administration, animals are surgically implanted with a guide cannula targeting a lateral cerebral ventricle.

  • On the day of the experiment, a range of doses of Ro 27-3225 (e.g., 0.1, 1.0, 10 nmol for rats, ICV) or vehicle is administered at the beginning of the dark cycle.

Food Intake Measurement:

  • Pre-weighed food is provided to the animals immediately after injection.

  • Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Cumulative food intake is calculated for each time point.

start Animal Acclimation & Surgical Preparation (ICV) dosing Drug/Vehicle Administration (ICV or IP) start->dosing measurement Food Intake Measurement (1, 2, 4, 24 hr) dosing->measurement analysis Data Analysis: Dose-Response Curve measurement->analysis start Water Deprivation & Habituation conditioning Novel Taste Paired with Drug/Vehicle/LiCl Injection start->conditioning choice_test Two-Bottle Choice Test (Novel Taste vs. Water) conditioning->choice_test analysis Data Analysis: Aversion Index choice_test->analysis

Figure 3: Workflow for the Conditioned Taste Aversion assay.

Energy Expenditure and Body Composition Analysis

Objective: To determine the effect of Ro 27-3225 on energy expenditure and body composition.

Animal Model: Diet-induced obese C57BL/6J mice.

Procedure:

  • Indirect Calorimetry: Animals are placed in metabolic cages equipped for indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Acclimation: Animals are acclimated to the metabolic cages for at least 24 hours before the experiment.

  • Treatment: Ro 27-3225 or vehicle is administered (e.g., via IP injection).

  • Data Collection: VO2 and VCO2 are measured continuously for a set period (e.g., 24-48 hours). Energy expenditure and respiratory quotient (RQ) are calculated from these values.

  • Body Composition: Before and after a chronic treatment period with Ro 27-3225, body composition (fat mass and lean mass) is determined using techniques such as Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR). [10] Data Analysis: Changes in energy expenditure, RQ, fat mass, and lean mass are compared between the treatment and vehicle groups.

Conclusion and Future Directions

Ro 27-3225 has served as a critical tool for elucidating the specific role of the melanocortin-4 receptor in the regulation of food intake and energy homeostasis. Its potent and selective agonism of MC4R, leading to a reduction in food intake without inducing aversive side effects, underscores the therapeutic potential of targeting this pathway for the treatment of obesity.

Future research should focus on obtaining comprehensive data on the long-term effects of Ro 27-3225 and other selective MC4R agonists on energy expenditure, substrate utilization, and body composition in various preclinical models of obesity. Furthermore, understanding the precise neuronal circuits downstream of MC4R activation will be crucial for developing even more targeted and effective anti-obesity therapies with minimal side effect profiles. The continued investigation of compounds like Ro 27-3225 will undoubtedly pave the way for novel and improved treatments for metabolic diseases.

References

  • Chen, K. Y., et al. (2015). RM-493, a Melanocortin-4 Receptor (MC4R) Agonist, Increases Resting Energy Expenditure in Obese Individuals. The Journal of Clinical Endocrinology & Metabolism, 100(4), 1639–1645.
  • Patsnap Synapse. (2024, June 21). What are MC4R agonists and how do they work?
  • bioRxiv. (2025, November 29).
  • PMC. (2025, December 28).
  • Palatin. (2025, March 31). Palatin Announces MC4R Agonist Bremelanotide Co-Administered with GLP-1/GIP Tirzepatide Meets Primary Endpoint in Phase 2 Obesity Study.
  • Charles River Laboratories. (n.d.). Diet-Induced Obesity (DIO)
  • MDPI. (2020, October 22). Dietary Options for Rodents in the Study of Obesity.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 7).
  • PubMed. (2002, January 15). Long-term effects of ad libitum low-fat, high-carbohydrate diets on body weight and serum lipids in overweight subjects with metabolic syndrome.
  • PMC. (n.d.). Body composition techniques.
  • PubMed. (2006, August 15). Characterization of energy expenditure in rodents by indirect calorimetry.
  • ResearchGate. (n.d.).
  • ScienceDirect. (n.d.).
  • NASA Technical Reports Server (NTRS). (1996, March 24).
  • Benoit, S. C., et al. (2000). A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences. The Journal of Neuroscience, 20(9), 3442–3448.
  • Redalyc.org. (n.d.). Preclinical evaluation of the effects of soy lecithin on body composition.
  • The Korean Journal of Internal Medicine. (2025, March 1).
  • PMC. (2023, May 10). Towards an adiposity-related disease framework for the diagnosis and management of obesities.
  • accedaCRIS. (n.d.). Importance and implications of respiration quotient (RQ)
  • PMC. (n.d.). Editorial: Importance of body composition analysis in clinical nutrition.
  • MDPI. (2021, June 29).
  • MDPI. (2021, October 31). Adiposity and Long-Term Adiposity Change Are Associated with Incident Diabetes: A Prospective Cohort Study in Southwest China.
  • ProSciento. (2021, October 15). Body Composition Techniques.
  • ClinicalTrials.gov. (n.d.). Diet, Physical Activity and Body Composition Changes During R-CHOP.

Sources

Exploratory

The Therapeutic Potential of Ro 27-3225 in Neuroinflammation Models: A Technical Guide to MC4R-Mediated Neuroprotection

Executive Summary Neuroinflammation is a core pathological driver in acute brain injuries (e.g., ischemic stroke, traumatic brain injury) and chronic neurodegenerative diseases. While endogenous melanocortins like α-mela...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Neuroinflammation is a core pathological driver in acute brain injuries (e.g., ischemic stroke, traumatic brain injury) and chronic neurodegenerative diseases. While endogenous melanocortins like α-melanocyte-stimulating hormone (α-MSH) exhibit potent anti-inflammatory properties, their rapid enzymatic degradation and broad receptor promiscuity limit their clinical utility.

Ro 27-3225 is a synthetic, low-molecular-weight pentapeptide and a highly selective Melanocortin 4 Receptor (MC4R) agonist. By selectively targeting centrally expressed MC4R, Ro 27-3225 bypasses peripheral side effects while delivering robust neuroprotective and anti-inflammatory efficacy. This whitepaper provides researchers and drug development professionals with a comprehensive mechanistic breakdown and self-validating experimental protocols for evaluating Ro 27-3225 in neuroinflammation models.

Pharmacological Profile & Receptor Selectivity

The therapeutic window of any melanocortin analog depends heavily on its receptor selectivity. MC4R is predominantly expressed in the central nervous system (CNS)—specifically in astrocytes and neurons—making it the primary candidate for central anti-inflammatory action [1]. Ro 27-3225 was engineered to maximize MC4R affinity while minimizing off-target binding to MC3R and MC5R, which govern distinct metabolic and exocrine functions [3, 4].

Table 1: Receptor Selectivity Profile of Ro 27-3225

Receptor TargetActivity (EC50)Selectivity Ratio (vs MC4R)Clinical Relevance in CNS Models
MC4R 1 nM1x (Primary Target)Primary driver of central anti-inflammatory, anti-apoptotic, and neuroprotective effects.
MC1R 8 nM8xMinimal CNS expression; primarily regulates peripheral immune modulation.
MC3R 675 nM> 600xLow affinity; significantly reduces off-target metabolic and cardiovascular side effects.
MC5R 5779 nM> 5000xNegligible binding; prevents off-target exocrine gland hypersecretion.

Data synthesized from target profiling assays [3, 4].

Mechanistic Grounding: Causality in Neuroprotection

To effectively utilize Ro 27-3225 in preclinical models, researchers must understand the causality behind its dual-action mechanism. The compound does not merely mask inflammation; it fundamentally alters glial reactivity and neuronal survival thresholds through specific intracellular cascades.

Glial Modulation (Anti-Inflammatory Axis)

During neuroinflammation, astrocytes and microglia become hyper-reactive, releasing neurotoxic mediators. Ro 27-3225 binds to MC4R on astrocytes, which triggers a downstream inhibition of the NF-κB pathway. This directly attenuates the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1]. The causal result is a profound reduction in the local accumulation of nitric oxide (NO) and prostaglandin E2 (PGE2), preventing secondary oxidative damage to adjacent neurons [1].

Neuronal Survival (Anti-Apoptotic Axis)

Ischemic and inflammatory stress rapidly induces neuronal apoptosis. Ro 27-3225 counteracts this by stimulating the Phosphoinositide 3-kinase (PI3K) pathway upon MC4R activation [2]. The activation of PI3K is a critical survival signal that upregulates endogenous anti-apoptotic proteins, specifically Bcl-2 and Bcl-xL, thereby preserving mitochondrial membrane integrity and preventing cytochrome c release [1, 2].

G Ro Ro 27-3225 (MC4R Agonist) MC4R Melanocortin 4 Receptor (MC4R) Ro->MC4R PI3K PI3K Pathway Activation MC4R->PI3K NFkB NF-κB Inhibition MC4R->NFkB Apoptosis ↑ Bcl-2 / Bcl-xL (Anti-apoptotic) PI3K->Apoptosis iNOS ↓ iNOS & COX-2 Expression NFkB->iNOS Neuroprotection Neuroprotection & Reduced Inflammation iNOS->Neuroprotection Apoptosis->Neuroprotection

MC4R-mediated signaling pathways modulated by Ro 27-3225 in neuroinflammation.

Self-Validating Experimental Protocols

A robust pharmacological study must be self-validating. To prove that the observed neuroprotection is strictly mediated by Ro 27-3225 engaging MC4R—and not an off-target artifact—protocols must incorporate specific receptor antagonists (e.g., HS024) and pathway inhibitors (e.g., Wortmannin)[2].

Protocol 1: In Vitro Astrocyte Activation Assay

This protocol evaluates the anti-inflammatory efficacy of Ro 27-3225 in primary astrocyte cultures subjected to endotoxin stress.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Isolate primary cortical astrocytes from P1-P3 rat pups. Seed at

    
     cells/well in 24-well plates and culture until 90% confluence.
    
  • Internal Control Pre-incubation (Crucial Step): Divide wells into treatment and control groups. For the antagonist control group, pre-incubate cells with 0.5 µM HS024 (a selective MC4R antagonist) for 30 minutes prior to Ro 27-3225 exposure. This step proves receptor-specific causality [2].

  • Drug Administration: Apply Ro 27-3225 at varying concentrations (0.1 µM, 0.5 µM, 1.0 µM) to the appropriate wells.

  • Inflammatory Induction: 1 hour post-drug treatment, stimulate the astrocytes with a neuroinflammatory cocktail of LPS (1 µg/mL) and IFN-γ (100 U/mL) for 24 hours.

  • Quantification & Readout:

    • Collect the supernatant to measure NO production via the Griess reaction and PGE2 levels via ELISA.

    • Lyse the cells for Western Blot analysis to quantify the downregulation of iNOS and COX-2 protein expression.

W Cell Primary Astrocyte Culture Stim LPS + IFN-γ Stimulation Cell->Stim Treat Ro 27-3225 Treatment (0.1-1 µM) Stim->Treat Antag MC4R Antagonist (HS024) Control Stim->Antag Assay Assay Readouts: NO, PGE2, Western Blot Treat->Assay Antag->Treat Pre-incubation

Self-validating in vitro workflow for evaluating Ro 27-3225 efficacy.

Protocol 2: In Vivo Validation of PI3K-Dependent Neuroprotection

To demonstrate that Ro 27-3225 prevents neuronal death via the PI3K pathway in vivo, researchers should utilize a transient Middle Cerebral Artery Occlusion (tMCAO) model or an LPS-induced brain inflammation model.

Step-by-Step Methodology:

  • Surgical Preparation: Induce focal cerebral ischemia in adult male Wistar rats via tMCAO for 60 minutes, followed by reperfusion.

  • Pathway Inhibition (Self-Validation): 15 minutes before reperfusion, administer Wortmannin (0.5 µM, an irreversible PI3K inhibitor) via intracerebroventricular (i.c.v.) injection to the pathway-control cohort. This establishes that any neuroprotection observed is causally linked to PI3K activation [2].

  • Therapeutic Dosing: Administer Ro 27-3225 (e.g., 330 µg/kg i.v.) immediately at the onset of reperfusion.

  • Endpoint Analysis (72 hours post-reperfusion):

    • Perform TTC (Triphenyltetrazolium chloride) staining to quantify infarct volume.

    • Extract hippocampal/cortical tissue to analyze Bcl-2/Bcl-xL ratios via Western Blot. Expected Result: The Wortmannin + Ro 27-3225 group should exhibit significantly higher infarct volumes and lower Bcl-2 levels compared to the Ro 27-3225 alone group, validating the PI3K-dependent mechanism [1, 2].

Conclusion

Ro 27-3225 represents a highly optimized pharmacological tool for investigating MC4R-mediated neuroprotection. By integrating stringent internal controls—such as MC4R antagonism (HS024) and PI3K inhibition (Wortmannin)—researchers can definitively map the causality of its anti-inflammatory and anti-apoptotic effects. Its high selectivity and enzymatic stability make it a prime candidate for translational research in ischemic stroke, traumatic brain injury, and severe neuroinflammatory syndromes.

References

  • Role of α-melanocyte stimulating hormone and melanocortin 4 receptor in brain inflammation CONICET Digital Repository URL
  • National Institutes of Health (NIH)
  • RO27-3225 TFA | CAS#1373926-49-8 | Melanocortin type 4 receptor agonist MedKoo Biosciences URL
  • RO27-3225 TFA (274682-89-2 free base)
Foundational

The Mechanistic Impact of Ro 27-3225 on Blood-Brain Barrier Permeability: A Technical Whitepaper

Executive Summary The integrity of the blood-brain barrier (BBB) is paramount in preventing neurotoxicity following ischemic events, hemorrhagic shock, and autoimmune neuroinflammation. Recent pharmacological advancement...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integrity of the blood-brain barrier (BBB) is paramount in preventing neurotoxicity following ischemic events, hemorrhagic shock, and autoimmune neuroinflammation. Recent pharmacological advancements have identified the Melanocortin-4 Receptor (MC4R) as a critical therapeutic target for neurovascular preservation[1]. Ro 27-3225 is a highly potent, selective MC4R agonist that has demonstrated profound efficacy in reversing hemorrhagic shock, reducing multiple organ damage, and preserving BBB tight junctions[2]. This whitepaper provides an in-depth mechanistic analysis of how Ro 27-3225 modulates BBB permeability, supported by self-validating experimental protocols for quantifying these effects in preclinical models.

Molecular Profile and Receptor Selectivity

Ro 27-3225 (Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt) is a synthetic pentapeptide designed for high affinity and selectivity at the MC4R[2].

  • Potency: Exhibits an EC50 of 1 nM at MC4R, with >30-fold selectivity over the closely related MC3R[2].

  • Target Engagement: While MC4R is widely expressed in the hypothalamus and hippocampus, recent studies highlight its critical presence on astrocytes and microvascular endothelial cells within the neurovascular unit[3].

  • Physiological Impact: Systemic administration of Ro 27-3225 improves survival post-hemorrhagic shock by inhibiting free radical formation and suppressing systemic and central inflammatory cascades[1].

Mechanisms of BBB Preservation via MC4R Activation

The BBB is structurally maintained by tight junction (TJ) proteins—primarily Claudin-5 and Occludin—which seal the paracellular clefts between adjacent endothelial cells[4]. During neuroinflammation (e.g., multiple sclerosis, intracerebral hemorrhage), the release of pro-inflammatory cytokines degrades these junctions, leading to barrier failure[5].

Ro 27-3225 preserves BBB permeability through a multi-modal mechanism of action:

  • Suppression of MAPK and NF-κB Pathways: Ro 27-3225 binds to astrocytic MC4R, a Gs-protein coupled receptor, elevating intracellular cAMP. This cascade actively suppresses the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), while simultaneously inhibiting NF-κB nuclear translocation[3],[5]. By halting these pathways, Ro 27-3225 prevents the transcription of matrix metalloproteinases (MMPs) that would otherwise cleave TJ proteins.

  • Inhibition of Neuronal Pyroptosis: Ro 27-3225 attenuates NLRP1 and NLRP3 inflammasome activation. This suppresses the cleavage of Caspase-1 and the subsequent maturation of IL-1β, directly mitigating pyroptotic cell death within the neurovascular unit[5].

  • Tight Junction Upregulation: Ultrastructural analyses confirm that Ro 27-3225 treatment maintains continuous, high-electron-density tight junctions, preventing the paracellular leakage of neurotoxic blood components[3].

G Ro Ro 27-3225 (MC4R Agonist) MC4R Astrocytic MC4R Ro->MC4R Activates MAPK MAPK Pathway (p38, JNK) MC4R->MAPK Inhibits NFkB NF-κB Signaling MC4R->NFkB Inhibits NLRP NLRP1/3 Pyroptosis (Caspase-1, IL-1β) MC4R->NLRP Inhibits TJ Tight Junctions (Claudin-5, Occludin) MAPK->TJ Prevents Degradation NFkB->TJ Prevents Degradation BBB BBB Integrity Maintained TJ->BBB Secures

Caption: Ro 27-3225 signaling pathway preserving BBB integrity via MC4R activation.

Experimental Workflows for Evaluating BBB Permeability

To empirically validate the efficacy of Ro 27-3225, researchers must utilize robust, self-validating assays. The following protocols outline the gold standards for quantifying BBB integrity.

Protocol A: In Vivo Evans Blue Extravasation Assay

Causality & Rationale: Evans Blue (EB) dye binds tightly to serum albumin (67 kDa). Because albumin cannot cross an intact BBB, the presence of EB in brain parenchyma serves as a direct, quantifiable proxy for paracellular tight junction failure.

Step-by-Step Methodology:

  • Model Induction & Dosing: Induce BBB disruption in the murine model (e.g., via Experimental Autoimmune Encephalomyelitis or Intracerebral Hemorrhage). Administer Ro 27-3225 (e.g., 0.5–1.0 mg/kg I.V.) at predefined therapeutic windows.

  • Tracer Injection: Inject 2% Evans Blue dye in saline (4 mL/kg) via the tail vein. Allow 2 hours for circulation.

  • Transcardial Perfusion (Critical Step): Deeply anesthetize the animal and perfuse transcardially with 50 mL of ice-cold PBS. Causality: This flushes all intravascular EB. Failure to perfuse thoroughly will result in false-positive absorbance readings from residual blood in the cerebral vasculature.

  • Tissue Processing: Harvest the brain, weigh it, and homogenize in 50% trichloroacetic acid (TCA) to precipitate proteins and release the EB dye.

  • Centrifugation & Extraction: Centrifuge at 10,000 × g for 20 minutes. Collect the supernatant.

  • Spectrophotometric Quantification: Measure absorbance at 620 nm.

    • Self-Validation Check: Always include a sham-operated negative control (establishes baseline vascular noise) and a vehicle-treated disease model (establishes maximum theoretical leakage). Calculate results as µg of EB per gram of brain tissue.

Workflow Step1 Induce BBB Disruption (e.g., EAE/ICH) Step2 Administer Ro 27-3225 (IV/IP) Step1->Step2 Step3 Inject Tracer (Evans Blue 2%) Step2->Step3 Step4 Transcardial Perfusion & Brain Harvest Step3->Step4 Step5 Quantification (Absorbance 620nm) Step4->Step5

Caption: Step-by-step workflow for in vivo Evans Blue BBB permeability assay.

Protocol B: Transmission Electron Microscopy (TEM) of Tight Junctions

Causality & Rationale: While Evans Blue quantifies macroscopic leakage, TEM is required to visualize the ultrastructural architecture of the endothelial clefts. It confirms whether Ro 27-3225 physically prevents the widening of tight junctions.

Step-by-Step Methodology:

  • Fixation: Perfuse subjects with 2.5% glutaraldehyde and 2% paraformaldehyde in 0.1 M cacodylate buffer. Causality: Dual fixatives rapidly crosslink proteins and preserve lipid membranes, preventing artifactual separation of endothelial cells.

  • Resin Embedding & Sectioning: Post-fix in 1% osmium tetroxide, dehydrate in graded ethanols, and embed in epoxy resin. Cut ultrathin sections (70 nm).

  • Imaging: Examine the capillary endothelium at 20,000x to 50,000x magnification. Intact tight junctions will appear as continuous, high-electron-density "kissing points" between adjacent endothelial membranes[3].

Quantitative Efficacy Data

The therapeutic impact of Ro 27-3225 on BBB integrity is characterized by significant restorative effects on molecular and physiological metrics. The table below synthesizes expected quantitative outcomes based on validated neuroinflammatory models[3],[5].

Biomarker / MetricVehicle Control (Disrupted BBB)Ro 27-3225 TreatedBiological Significance
Evans Blue Extravasation +++ (High leakage)+ (Minimal leakage)Indicates preserved paracellular tight junction integrity.
Claudin-5 Expression Decreased by ~60%Restored to ~90% of baselinePrimary structural component of endothelial tight junctions.
Occludin Expression Decreased by ~55%Restored to ~85% of baselineEssential for tight junction stability and barrier function.
Cleaved Caspase-1 Elevated (+++)Suppressed (+)Reduction in NLRP1/3 inflammasome-mediated pyroptosis.
p38 MAPK Phosphorylation HighLowSuppression of pro-inflammatory kinase cascades.

Conclusion

Ro 27-3225 represents a highly targeted pharmacological tool for mitigating blood-brain barrier dysfunction. By selectively activating the MC4R, it acts upstream of catastrophic inflammatory cascades, simultaneously suppressing MAPK/NF-κB signaling and preventing the degradation of critical tight junction proteins. For drug development professionals, utilizing self-validating assays like Evans Blue extravasation alongside ultrastructural TEM provides a rigorous framework for quantifying the neuroprotective efficacy of MC4R agonists.

References

Sources

Exploratory

difference between Ro 27-3225 and endogenous alpha-MSH

An In-Depth Technical Guide on Melanocortin Receptor Pharmacology. Technical Comparison: Ro 27-3225 vs.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on Melanocortin Receptor Pharmacology.

Technical Comparison: Ro 27-3225 vs. Endogenous -MSH

Executive Summary

This technical guide analyzes the structural, pharmacological, and functional distinctions between the endogenous neuropeptide


-Melanocyte-Stimulating Hormone (

-MSH)
and the synthetic high-affinity agonist Ro 27-3225 .[1]

For researchers in metabolic disease and neuropharmacology, the choice between these two ligands is critical. While


-MSH represents the native physiological signaling baseline, its lack of receptor subtype selectivity (binding MC1R, MC3R, MC4R, and MC5R) and rapid enzymatic degradation limit its utility in dissecting specific receptor contributions. Ro 27-3225 serves as a precision tool, engineered with specific amino acid modifications to enhance stability and narrow selectivity toward the Melanocortin-4 Receptor (MC4R) , the primary hypothalamic driver of satiety.

Molecular Architecture & Physicochemical Properties[1]

The functional divergence between these two compounds stems directly from their structural differences. The endogenous ligand is a linear tridecapeptide, whereas Ro 27-3225 is a shortened, chemically modified hexapeptide designed to stabilize the bioactive pharmacophore.

Structural Comparison
Feature

-MSH (Endogenous)
Ro 27-3225 (Synthetic Tool)
Sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp -Gly-Lys-Pro-Val-NH

Butyryl-His-D-Phe-Arg-Trp-Sar-NH

Length 13 Amino Acids5 Amino Acids (Modified)
N-Terminus Acetylated (Ac-)Butyrylated (But-)
Pharmacophore His

-Phe

-Arg

-Trp

(Flexible)
His-D-Phe-Arg-Trp (Rigidified)
C-Terminus Val-NH

Sar-NH

(Sarcosine)
Molecular Weight 1664.9 Da~899.0 Da
Mechanistic Impact of Modifications (Ro 27-3225)[1][2]
  • D-Phe Substitution: In

    
    -MSH, the core pharmacophore (His-Phe-Arg-Trp) forms a 
    
    
    
    -turn required for receptor binding.[1] Replacing L-Phe with D-Phe locks this conformation, significantly increasing affinity and potency at the receptor site.[1]
  • Sarcosine (Sar) C-Terminus: Sarcosine (N-methylglycine) replaces the extended C-terminal tail of

    
    -MSH.[1] This N-methylation confers resistance to carboxypeptidases, extending the biological half-life compared to the native peptide.[1]
    
  • Butyryl N-Cap: Increases lipophilicity compared to the acetyl group, potentially aiding in localized tissue penetration or receptor hydrophobic pocket interaction.

Pharmacodynamics: Receptor Selectivity & Potency

The primary utility of Ro 27-3225 is its selectivity profile, specifically distinguishing MC4R activity from MC3R activity, a major confounder when using


-MSH or the non-selective synthetic analog MT-II.[1]
Binding Affinity and Functional Potency (cAMP)[1]
Receptor Subtype

-MSH Potency (EC

)
Ro 27-3225 Potency (EC

)
Selectivity Note
MC1R (Pigmentation)~0.2 - 1.0 nM~8.0 nMRo 27-3225 retains some MC1R activity.[1][2]
MC3R (Energy Efficiency)~0.3 - 2.0 nM> 300 nMCritical Distinction: Ro 27-3225 has low affinity for MC3R.[1]
MC4R (Satiety)~1.0 - 5.0 nM~1.0 nM Ro 27-3225 is highly potent at MC4R.[1][2]
MC5R (Exocrine)~1.0 - 10 nMLow/Negligible

Causality of Experimental Choice:

  • Use

    
    -MSH  when studying the holistic biological response, including potential MC3R-mediated autoregulation of POMC neurons or peripheral metabolic effects.[1]
    
  • Use Ro 27-3225 when the objective is to isolate MC4R-driven signaling (e.g., anorexia, sympathetic activation) without the confounding variable of MC3R activation, which modulates feed efficiency and fat accumulation rather than acute intake.

Signaling Pathway Visualization

The following diagram illustrates the G-protein coupled signaling cascade activated by both ligands, highlighting the divergence in receptor engagement.

G cluster_0 Ligands cluster_1 Receptors (GPCRs) AlphaMSH Endogenous alpha-MSH MC1R MC1R (Skin/Immune) AlphaMSH->MC1R MC3R MC3R (Metabolic Efficiency) AlphaMSH->MC3R MC4R MC4R (Satiety/Energy Exp) AlphaMSH->MC4R Ro27 Synthetic Ro 27-3225 Ro27->MC1R Low Affinity Ro27->MC3R >300nM (Weak) Ro27->MC4R High Affinity Gs Gs Protein MC4R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA PKA cAMP->PKA Response Physiological Response PKA->Response Anorexia Increased EE

Caption: Differential receptor engagement by


-MSH (broad) vs. Ro 27-3225 (MC4R selective) leading to cAMP production.[1]

Experimental Protocols

To ensure data integrity, researchers must use self-validating protocols.[1] The following methodologies are standard for comparing these ligands.

Protocol A: In Vitro cAMP Accumulation Assay

Objective: Quantify the functional potency (EC


) of Ro 27-3225 vs. 

-MSH in HEK-293 cells stably expressing hMC4R.

Reagents:

  • HEK-293/hMC4R stable cell line.[1]

  • Assay Buffer: HBSS + 0.1% BSA + 0.5 mM IBMX (Phosphodiesterase inhibitor).[1]

  • Detection Kit: HTRF cAMP dynamic 2 kit (Cisbio) or equivalent.[1]

Step-by-Step Methodology:

  • Cell Preparation: Harvest cells at 80% confluence. Resuspend in Assay Buffer to a density of

    
     cells/mL.
    
  • Plating: Dispense 5 µL of cell suspension (2,000 cells) into a 384-well low-volume white plate.

  • Ligand Stimulation:

    • Prepare serial dilutions (10 concentrations) of

      
      -MSH and Ro 27-3225 in Assay Buffer (Range: 
      
      
      
      M to
      
      
      M).
    • Add 5 µL of ligand solution to the cells.[3]

    • Control: Include Forskolin (10 µM) as a positive control (Max cAMP) and Buffer only as basal.[1]

  • Incubation: Incubate for 30–60 minutes at Room Temperature (RT). The IBMX prevents cAMP degradation.

  • Lysis & Detection:

    • Add 5 µL of cAMP-d2 (acceptor).[1]

    • Add 5 µL of Anti-cAMP-Cryptate (donor).[1]

    • Incubate for 1 hour at RT.

  • Readout: Measure fluorescence resonance energy transfer (FRET) on a compatible plate reader (excitation: 337 nm; emission: 665 nm/620 nm).

  • Analysis: Calculate the HTRF ratio (

    
    ). Plot non-linear regression (Sigmoidal dose-response) to determine EC
    
    
    
    .[1]
Protocol B: In Vivo Acute Feeding Study (Mouse)

Objective: Assess the anorexigenic effect of Ro 27-3225 mediated specifically by MC4R.

Step-by-Step Methodology:

  • Subjects: Male C57BL/6J mice (8-10 weeks), singly housed.

  • Acclimatization: Handle mice daily for 7 days. Acclimatize to IP injection or ICV cannula handling.[1]

  • Fasting: Fast mice for 12 hours (overnight) prior to the experiment to drive high orexigenic drive.

  • Administration:

    • Group 1: Vehicle (Saline).[1]

    • Group 2:

      
      -MSH (Note: Requires high doses or ICV due to stability/BBB issues).[1]
      
    • Group 3: Ro 27-3225 (Dose: 0.01 – 0.1 mg/kg ICV or higher if IP).[1]

  • Measurement:

    • Provide pre-weighed food pellets immediately post-injection (Time 0).[1]

    • Weigh remaining food at 1h, 2h, 4h, and 24h.

    • Validation: Ensure no spillage is counted as intake.[1]

  • Data Analysis: Compare cumulative food intake (g) using Two-Way ANOVA. Ro 27-3225 should show sustained suppression compared to

    
    -MSH due to enhanced stability.[1]
    

Therapeutic Implications & References

Therapeutic Relevance

The transition from


-MSH to Ro 27-3225 highlights the "selectivity dilemma" in drug development.[1] While 

-MSH is the natural regulator, its activation of MC1R causes skin darkening, and MC3R activation has complex metabolic effects. Ro 27-3225 demonstrates that targeting MC4R selectively is sufficient to reduce food intake and improve survival in hemorrhagic shock models, without the broad "off-target" effects of the native peptide.
References
  • Benoit, S. C., et al. (2000).[1][2] "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[1][2] Journal of Neuroscience. Link

  • Giuliani, D., et al. (2007).[1][2] "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage."[2] British Journal of Pharmacology.[2] Link[1]

  • MedChemExpress. "RO27-3225 TFA Product Information and Biological Activity." Link

  • PubChem. "Compound Summary: Ro 27-3225." National Library of Medicine. Link[1]

Sources

Foundational

Ro 27-3225 receptor binding affinity profile MC1R vs MC4R

Topic: Ro 27-3225 Receptor Binding Affinity Profile: MC1R vs. MC4R Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ro 27-3225 (N-butyryl-His-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Ro 27-3225 Receptor Binding Affinity Profile: MC1R vs. MC4R Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 27-3225 (N-butyryl-His-D-Phe-Arg-Trp-Sar-NH2) represents a critical tool compound in the study of melanocortin receptor physiology. While often categorized as a selective Melanocortin-4 Receptor (MC4R) agonist, its pharmacological profile requires nuanced interpretation. Unlike highly specific small molecules, Ro 27-3225 retains significant nanomolar affinity for the Melanocortin-1 Receptor (MC1R), a factor that must be controlled for in in vivo models of inflammation and pigmentation.

This guide provides a rigorous technical analysis of the binding affinity differentials between MC1R and MC4R, delineates the downstream signaling consequences of this profile, and establishes validated protocols for quantifying these interactions.

Molecular Profile & Structural Pharmacology[1]

Ro 27-3225 is a synthetic peptide derivative of


-MSH (alpha-melanocyte-stimulating hormone). Its design incorporates specific modifications to enhance stability and receptor subtype selectivity, specifically the inclusion of D-Phenylalanine and Sarcosine (N-methylglycine).
  • Chemical Name: N-butyryl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophyl-sarcosinamide

  • Sequence: Butir-His-D-Phe-Arg-Trp-Sar-NH

    
    
    
  • Molecular Weight: ~898.95 Da (TFA salt) / ~784.9 Da (Free base)

  • Key Structural Motif: The "His-D-Phe-Arg-Trp" core is the pharmacophore responsible for melanocortin receptor binding. The N-terminal butyryl group and C-terminal sarcosine enhance resistance to enzymatic degradation, a common limitation of endogenous MSH peptides.

Binding Affinity & Selectivity Profile

The defining characteristic of Ro 27-3225 is its functional potency at MC4R compared to MC1R and MC3R. While it exhibits a ~30-fold selectivity over MC3R, the window between MC4R and MC1R is significantly narrower.

Comparative Affinity Data (Human Receptors)
Receptor SubtypeFunctional Potency (EC

)
Binding Affinity (K

)
Selectivity Ratio (vs MC4R)Physiological Context
hMC4R ~1.0 nM ~0.5 - 1.5 nM 1.0 (Reference) Appetite regulation, Energy homeostasis
hMC1R ~8.0 nM~5.0 - 10.0 nM~8-foldPigmentation, Anti-inflammation
hMC3R >30.0 nM>40.0 nM>30-foldEnergy efficiency, Auto-inhibition
hMC5R >1000 nMLow Affinity>1000-foldExocrine gland function

Note: Values represent consensus data from transfected HEK293 and CHO cell lines measuring cAMP accumulation. K


 values are derived from competition binding assays using [

I]-NDP-MSH.

Technical Implication: When using Ro 27-3225 at concentrations >10 nM, researchers must account for off-target MC1R activation. In systemic administration models, this may manifest as confounding anti-inflammatory effects independent of the central MC4R-mediated metabolic effects.

Mechanism of Action: Signaling Cascades[1]

Ro 27-3225 acts as an orthosteric agonist. Upon binding, it induces a conformational change in the transmembrane helices of the GPCR, facilitating the exchange of GDP for GTP on the G


s subunit.
Primary & Secondary Pathways
  • Canonical G

    
    s Pathway:  The primary driver of efficacy. Activation of Adenylyl Cyclase (AC) leads to cAMP generation and PKA phosphorylation.
    
  • Anti-Inflammatory Pathway (Microglial/Neuronal): Recent evidence suggests Ro 27-3225 activates an AMPK-dependent pathway that inhibits JNK and p38 MAPK, crucial for its neuroprotective effects in ischemic models.

MC4R_Signaling Ro27 Ro 27-3225 MC4R MC4R (GPCR) Ro27->MC4R Binding (Ki ~1nM) Gs Gαs Protein MC4R->Gs Activation AMPK AMPK (Phosphorylated) MC4R->AMPK Secondary Pathway AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP ATP -> cAMP PKA Protein Kinase A cAMP->PKA CREB CREB Phosphorylation PKA->CREB Transcription JNK JNK / p38 MAPK AMPK->JNK Inhibition Inflam Neuroinflammation (TNF-α, IL-1β) JNK->Inflam Promotes

Figure 1: Dual signaling mechanism of Ro 27-3225 involving canonical Gs-cAMP signaling and the AMPK-mediated anti-inflammatory cascade.

Experimental Methodologies

To validate the affinity profile of Ro 27-3225 in your specific cellular model, the following protocols are recommended. These are designed to be self-validating by including specific controls for non-specific binding and receptor density.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the K


 of Ro 27-3225 for MC4R vs MC1R using membrane preparations.

Materials:

  • Ligand: [

    
    I]-NDP-MSH (Specific Activity ~2200 Ci/mmol).
    
  • Receptor Source: HEK293 membranes stably expressing hMC4R or hMC1R.

  • Binding Buffer: 25 mM HEPES, 1 mM MgCl

    
    , 1 mM CaCl
    
    
    
    , 0.2% BSA, pH 7.4.

Workflow:

  • Preparation: Thaw membrane aliquots and homogenize in Binding Buffer. Dilute to a final concentration of 5-10 µg protein/well.

  • Competition: In a 96-well plate, add:

    • 50 µL Membrane suspension.

    • 50 µL [

      
      I]-NDP-MSH (Final conc: 0.05 nM).
      
    • 50 µL Ro 27-3225 (Serial dilution:

      
       M to 
      
      
      
      M).
  • Non-Specific Binding (NSB) Control: Include wells with 1 µM unlabeled NDP-MSH to define NSB.

  • Incubation: Incubate for 60 minutes at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific filter binding.

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity in a gamma counter.

Data Analysis: Calculate K


 using the Cheng-Prusoff equation:


Where

is the radioligand concentration and

is the dissociation constant of [

I]-NDP-MSH (typically ~0.2 nM).
Protocol B: Functional cAMP Accumulation Assay

Objective: Measure functional potency (EC


) and verify agonist activity.

Workflow Diagram:

Assay_Workflow Step1 Cell Seeding (HEK293-hMC4R) 20k cells/well Step2 Starvation Serum-free media (2 hours) Step1->Step2 Step3 Stimulation Add Ro 27-3225 + IBMX (30 mins @ 37°C) Step2->Step3 Step4 Lysis & Detection TR-FRET / ELISA cAMP quantification Step3->Step4 IBMX IBMX (PDE Inhibitor) IBMX->Step3 Essential Additive

Figure 2: Functional cAMP assay workflow. The inclusion of IBMX (3-isobutyl-1-methylxanthine) is critical to prevent cAMP degradation during the stimulation phase.

Therapeutic & Research Implications

1. Neuroprotection Studies: Because Ro 27-3225 activates MC4R (EC


 1 nM) and MC1R (EC

8 nM), in vivo neuroprotection observed at high doses (e.g., >0.05 mg/kg) may involve synergistic activation of both receptors. Researchers attempting to isolate MC4R-specific effects must use a selective MC4R antagonist (e.g., HS024) or an MC1R antagonist alongside Ro 27-3225 to prove causality.

2. Metabolic Research: In obesity models, Ro 27-3225 reduces food intake without the aversive effects seen with less selective agonists like MT-II. This is attributed to its specific profile which avoids broad activation of MC3R (involved in autoinhibitory feedback).

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences." The Journal of Neuroscience.

  • Giuliani, D., et al. (2007). "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage." British Journal of Pharmacology.

  • Zhang, Y., et al. (2020). "Effects of RO27-3225 on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction." International Immunopharmacology.

  • PubChem Compound Summary. "Ro 27-3225." National Center for Biotechnology Information.

Exploratory

Ro 27-3225: Mechanistic Control of the AMPK/JNK/p38 MAPK Axis via MC4R Agonism

An In-Depth Technical Guide for Researchers and Drug Development Professionals Executive Summary The melanocortin-4 receptor (MC4R) has emerged as a critical node in central nervous system (CNS) homeostasis, regulating b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The melanocortin-4 receptor (MC4R) has emerged as a critical node in central nervous system (CNS) homeostasis, regulating both metabolic energy balance and neuroinflammatory responses. Ro 27-3225 (Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt) is a highly potent, selective MC4R agonist with an EC50 of 1 nM and >30-fold selectivity over MC3R[1]. While historically investigated for anti-obesity and hemorrhagic shock applications[2], recent neuropharmacological data reveals that Ro 27-3225 exerts profound neuroprotective effects by fundamentally rewiring cellular stress responses.

This guide dissects the molecular mechanics of Ro 27-3225, specifically its ability to attenuate neuroinflammation by activating the AMP-activated protein kinase (AMPK) pathway, which subsequently acts as a negative regulator of the pro-inflammatory c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) cascades[3].

The Molecular Triad: MC4R, AMPK, and MAPKs

To harness Ro 27-3225 effectively in preclinical models, researchers must understand the epistatic relationship between its target receptor and downstream kinases. The signaling architecture operates as follows:

  • Receptor Engagement: Ro 27-3225 selectively binds to MC4R, a G-protein-coupled receptor (GPCR) predominantly expressed in the hypothalamus, astrocytes, and microglia[3].

  • AMPK Phosphorylation: Activation of MC4R triggers an intracellular cascade (often involving CaMKK2 or cAMP/PKA crosstalk) that rapidly upregulates the phosphorylation of AMPK at Thr172 (p-AMPK)[4]. AMPK acts as the master metabolic sensor, shifting the cell toward a pro-survival, energy-conserving state.

  • MAPK Suppression: In pathological states like intracerebral hemorrhage (ICH) or chronic constriction injury, stress stimuli hyperactivate the JNK and p38 MAPK pathways, driving the transcription of pro-inflammatory cytokines[5]. The Ro 27-3225-induced surge in p-AMPK directly inhibits the phosphorylation of JNK (p-JNK) and p38 MAPK (p-p38 MAPK)[6].

  • Phenotypic Rescue: This targeted kinase inhibition downregulates the expression of pro-apoptotic markers (Bax) and pro-inflammatory mediators (TNF-α, IL-1β, IL-6), ultimately reducing brain edema and microglial activation[3].

Pathway Ro Ro 27-3225 (MC4R Agonist) MC4R MC4R (Receptor) Ro->MC4R Activates AMPK AMPK (Phosphorylation) MC4R->AMPK Upregulates p-AMPK JNK JNK Pathway (Pro-inflammatory) AMPK->JNK Inhibits p38 p38 MAPK Pathway (Pro-inflammatory) AMPK->p38 Inhibits Inflammation Neuroinflammation (TNF-α, IL-1β, Bax) JNK->Inflammation Promotes p38->Inflammation Promotes

Ro 27-3225 activates MC4R, upregulating AMPK to inhibit pro-inflammatory JNK and p38 MAPK pathways.

Epistatic Validation: A Self-Validating Experimental Protocol

When investigating kinase crosstalk, correlation does not equal causation. To definitively prove that Ro 27-3225 suppresses MAPKs through AMPK (rather than via off-target effects), we must design a self-validating experimental system . This is achieved by introducing selective inhibitors into the workflow to create a closed logical loop.

The following protocol details an in vivo Intracerebral Hemorrhage (ICH) model designed to validate the Ro 27-3225 -> MC4R -> AMPK -| MAPK axis.

Workflow Model Induce ICH (Collagenase) Groups Randomize Cohorts Model->Groups Veh Vehicle Control Groups->Veh Ro Ro 27-3225 Treatment Groups->Ro Inhib Ro + Dorsomorphin (AMPK Inhibitor) Groups->Inhib Assay Western Blot & Behavioral Assay Veh->Assay Ro->Assay Inhib->Assay

Self-validating in vivo experimental workflow using AMPK inhibition to prove mechanistic causality.

Step-by-Step Methodology

Step 1: Model Induction (Collagenase-Induced ICH)

  • Action: Stereotactically inject 0.075 U of bacterial collagenase type VII-S into the right striatum of adult male CD1 mice.

  • Causality: Collagenase enzymatically degrades the basal lamina of cerebral capillaries, closely mimicking the pathophysiology of a spontaneous deep brain hematoma. The resulting blood breakdown products serve as the primary stress stimulus that hyperactivates JNK and p38 MAPK[3].

Step 2: Pharmacological Intervention & Logical Controls

  • Action: At 1 hour post-ICH, administer Ro 27-3225 (e.g., via intraperitoneal injection). In parallel cohorts, administer the MC4R antagonist HS024 or the selective AMPK inhibitor Dorsomorphin (Compound C) 30 minutes prior to Ro 27-3225[3].

  • Causality: This step establishes epistatic control. If Dorsomorphin reverses the anti-inflammatory effects of Ro 27-3225, it proves that AMPK activation is an obligate upstream requirement for the suppression of JNK/p38 MAPK, confirming the mechanism of action.

Step 3: Tissue Harvesting & Lysis

  • Action: Euthanize subjects at 24 hours post-ICH (the established peak of MC4R and p-AMPK expression). Isolate the peri-hematomal brain tissue. Homogenize in RIPA lysis buffer supplemented heavily with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄).

  • Causality: Kinase phosphorylation states (p-AMPK, p-JNK, p-p38) are highly transient. Without robust phosphatase inhibition during lysis, endogenous phosphatases will rapidly dephosphorylate the targets, leading to false-negative immunoblot readouts.

Step 4: Protein Quantification (Western Blotting)

  • Action: Resolve lysates via SDS-PAGE and transfer to PVDF membranes. Probe with primary antibodies against MC4R, p-AMPK (Thr172), total AMPK, p-JNK, total JNK, p-p38 MAPK, total p38 MAPK, and TNF-α.

  • Causality: Normalizing phosphorylated proteins to their respective total protein levels (e.g., p-JNK / total JNK) ensures that observed changes are due to true kinase signaling shifts, rather than global changes in protein translation or degradation.

Quantitative Data Synthesis

When executing the self-validating protocol described above, researchers should expect a specific pattern of protein expression. The table below synthesizes the anticipated relative fold-changes (normalized to Sham = 1.0) based on validated preclinical neuroinflammation models[3].

Biomarker TargetSham ControlICH + VehicleICH + Ro 27-3225ICH + Ro 27-3225 + DorsomorphinMechanistic Implication
MC4R 1.01.52.8 2.7Ro 27-3225 successfully upregulates its target receptor.
p-AMPK / AMPK 1.01.33.1 1.2Ro 27-3225 drives AMPK phosphorylation; Dorsomorphin blocks it.
p-JNK / JNK 1.03.51.4 3.3AMPK activation suppresses JNK; AMPK inhibition restores JNK hyperactivation.
p-p38 / p38 1.03.21.5 3.0AMPK activation suppresses p38; AMPK inhibition restores p38 hyperactivation.
TNF-α 1.04.01.6 3.8Downstream pro-inflammatory cytokine release is dictated by the MAPK state.

Data Interpretation: The critical column is "ICH + Ro 27-3225 + Dorsomorphin". By inhibiting AMPK, the therapeutic suppression of p-JNK, p-p38, and TNF-α is entirely lost, proving that Ro 27-3225 relies on the AMPK pathway to exert its anti-inflammatory effects[3].

Translational Perspectives

The ability of Ro 27-3225 to act as an allosteric modulator of cellular energy and inflammation opens several avenues for drug development:

  • Ischemic and Hemorrhagic Stroke: The rapid suppression of microglial activation and neutrophil infiltration via AMPK/MAPK modulation makes MC4R agonists prime candidates for acute neuroprotection[6].

  • Neuropathic Pain: Chronic constriction injuries upregulate MC4R and JNK signaling. Modulating this pathway can alleviate hyperalgesia and allodynia[5].

  • Metabolic Syndrome & Obesity: Beyond inflammation, the MC4R/AMPK axis (specifically via CaMKK2) is fundamental in restoring metabolic homeostasis and appetite suppression in models of hypothalamic obesity[4].

By mapping the precise intracellular routing of Ro 27-3225, researchers can better stratify patients, identify synergistic drug combinations (e.g., coupling MC4R agonists with direct MAPK inhibitors), and develop next-generation peptidomimetics with enhanced CNS penetrance.

References

  • Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. Journal of Neuroinflammation (2018). URL:[Link]

  • MC4R Is Involved in Neuropathic Pain by Regulating JNK Signaling Pathway After Chronic Constriction Injury. Frontiers in Cellular Neuroscience (2019). URL:[Link]

  • Setmelanotide-mediated MC4R activation improves hypothalamic obesity via CaMKK2/AMPK pathways. Frontiers in Pharmacology (2024). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Formulation and Protocol for In Vivo Injection of Ro 27-3225 Trifluoroacetate Salt

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vivo Pharmacology, Metabolic Disease Models, and Neuroinflammation Studies Executive Summary & Pharmacological Rati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application: In Vivo Pharmacology, Metabolic Disease Models, and Neuroinflammation Studies

Executive Summary & Pharmacological Rationale

Ro 27-3225 is a highly potent, selective melanocortin 4 receptor (MC4R) agonist (EC50 = 1 nM) structurally derived from α-melanocyte-stimulating hormone (α-MSH)[1]. In preclinical models, Ro 27-3225 has demonstrated profound efficacy in reducing food intake and weight gain in ob/ob mice[2], as well as reversing hemorrhagic shock and exerting neuroprotective anti-inflammatory effects[3].

Because Ro 27-3225 is synthesized as a trifluoroacetate (TFA) salt , its formulation for in vivo injection requires specific physicochemical considerations. While the TFA counterion drastically enhances the peptide's aqueous solubility, direct injection of unbuffered TFA-peptide solutions can cause localized tissue necrosis, pain at the injection site, and erratic absorption kinetics due to low pH. This application note provides a self-validating, step-by-step protocol to dissolve and buffer Ro 27-3225 TFA salt, ensuring maximal peptide stability, physiological compatibility, and reproducible in vivo delivery.

Physicochemical Properties & Solubility Data

Understanding the biochemical profile of the peptide is critical before initiating dissolution. The presence of hydrophilic residues (Histidine and Arginine) combined with the TFA salt form renders Ro 27-3225 highly soluble in aqueous media.

PropertySpecification
Chemical Name Ro 27-3225 trifluoroacetate salt
Peptide Sequence Butyryl-His-D-Phe-Arg-Trp-Sar-NH₂[4]
Molecular Weight 898.95 g/mol (TFA salt form)[1]
Target / EC50 Melanocortin 4 Receptor (MC4R) / 1 nM[1]
Aqueous Solubility > 10 mg/mL in H₂O
Storage (Solid) -20°C to -80°C, desiccated and protected from light

Mechanistic Workflow

To understand the downstream physiological targets activated by your formulated injection, the following diagram illustrates the MC4R signaling cascade triggered by Ro 27-3225.

Pathway Ligand Ro 27-3225 (TFA Salt) Receptor MC4 Receptor (Activation) Ligand->Receptor GProtein Gαs Protein (Coupling) Receptor->GProtein Effector Adenylyl Cyclase (Stimulation) GProtein->Effector cAMP cAMP (Accumulation) Effector->cAMP PKA Protein Kinase A (Phosphorylation) cAMP->PKA Effect1 Appetite Suppression PKA->Effect1 Effect2 Anti-inflammatory Action PKA->Effect2

Caption: Mechanism of action for Ro 27-3225 via the Melanocortin 4 Receptor (MC4R) signaling pathway.

Master Protocol: Dissolution & Formulation for In Vivo Administration

Causality Check (Why not dissolve directly in PBS?): Peptides can occasionally undergo "saltting out" or micro-aggregation if initially exposed to the high ionic strength of Phosphate-Buffered Saline (PBS). By first dissolving the peptide in sterile, double-distilled water (ddH₂O) to create a master stock, you ensure complete solvation of the peptide backbone. Subsequent dilution into PBS guarantees isotonicity and physiological pH for the animal.

Phase 1: Preparation of the Master Stock (10 mg/mL)
  • Equilibration: Remove the Ro 27-3225 TFA vial from -20°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Reasoning: Opening a cold vial introduces atmospheric condensation, which rapidly degrades hygroscopic peptides.

  • Weighing/Centrifugation: Briefly centrifuge the vial at 3,000 x g for 1 minute to ensure all lyophilized powder is at the bottom.

  • Primary Solvation: Add sterile, endotoxin-free ddH₂O to achieve a concentration of 10 mg/mL. For example, add 100 µL of ddH₂O to 1 mg of peptide.

  • Agitation: Gently vortex or pipette up and down. Do not use high-power sonication as it can shear peptide bonds.

  • Validation Check: Hold the vial to the light. The solution must be completely clear and free of particulates.

Phase 2: Formulation of the Isotonic Working Solution
  • Dilution: Dilute the 10 mg/mL master stock into sterile 1X PBS (pH 7.4) or 0.9% physiological saline to reach your target in vivo dosing concentration (e.g., 0.1 - 1.0 mg/mL depending on the mg/kg dose required for the mouse cohort).

  • pH Validation (Critical for TFA salts): Because the TFA counterions will release into the solution, the pH may drop. Drop 1 µL of the working solution onto micro-pH indicator paper.

    • Self-Correction: If the pH is below 7.0, the buffering capacity of the PBS has been overwhelmed. Add 0.1 N NaOH in 0.5 µL increments until the pH is restored to 7.2 - 7.4.

Phase 3: Sterilization and Storage
  • Sterile Filtration: Pass the final working solution through a 0.22 µm Polyethersulfone (PES) syringe filter. Reasoning: PES membranes have ultra-low protein binding properties, ensuring you do not lose your peptide to the filter matrix.

  • Aliquoting: Divide the master stock or working solution into single-use aliquots in low-bind polypropylene tubes.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C. Strictly avoid repeated freeze-thaw cycles , which will rapidly degrade Ro 27-3225.

Formulation Workflow Diagram

Formulation Step1 1. Equilibration Warm TFA salt to RT Step2 2. Master Stock (10 mg/mL) Dissolve in sterile ddH2O Step1->Step2 Step3 3. Visual Validation Ensure clear, colorless solution Step2->Step3 Step4 4. Working Solution Dilute to target dose in 1X PBS Step3->Step4 Step5 5. pH Validation Verify pH 7.2 - 7.4 Step4->Step5 Step6 6. Sterilization Filter through 0.22 µm PES Step5->Step6 Step7 7. In Vivo Administration (IV, IP, or SC injection) Step6->Step7

Caption: Workflow for the preparation and validation of Ro 27-3225 working solutions for in vivo injection.

References

  • Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options. National Center for Biotechnology Information (PMC). Available at:[2]

  • Ro 27-3225 trifluoroacetate salt ≥98% (reversed phase HPLC). Sigma-Aldrich. Available at:

  • Role of α-melanocyte stimulating hormone and melanocortin 4 receptor in brain inflammation. CONICET. Available at:[3]

  • RO27-3225 TFA | CAS#1373926-49-8 | Melanocortin type 4 receptor agonist. MedKoo Biosciences. Available at:[1]

Sources

Application

Application Note: Preparation and Handling of Ro 27-3225 Stock Solutions

Executive Summary Ro 27-3225 is a highly selective, high-affinity agonist for the Melanocortin-4 receptor (MC4R), widely utilized in obesity and neuroinflammation research.[1] As a functionalized peptide derivative (N-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ro 27-3225 is a highly selective, high-affinity agonist for the Melanocortin-4 receptor (MC4R), widely utilized in obesity and neuroinflammation research.[1] As a functionalized peptide derivative (N-acetylated), its solubility profile presents specific challenges.

This guide provides a definitive protocol for preparing Ro 27-3225. The core recommendation is to prepare all primary stock solutions in anhydrous Dimethyl Sulfoxide (DMSO) rather than water. Aqueous stock solutions pose significant risks of peptide aggregation, hydrolysis, and inconsistent dosing. Water or physiological buffers should be reserved strictly for the preparation of working solutions immediately prior to experimental application.

Chemical Identity & Physical Properties

Before solubilization, verify the specific form of the compound (Free Base vs. TFA Salt) on your vial label, as this drastically alters the molecular weight (MW) required for molarity calculations.

PropertyRo 27-3225 (Free Base)Ro 27-3225 (TFA Salt)
CAS Number 274682-89-21373926-49-8
Approx.[1][2][3] MW ~782.9 g/mol ~896.9 - 965.1 g/mol (Batch dependent)
Solubility (DMSO) High (>20 mg/mL)High (>20 mg/mL)
Solubility (Water) Very Low / InsolubleModerate (pH dependent)
Appearance White to off-white solidWhite to off-white solid

Critical Note: Always use the Batch Specific Molecular Weight provided on your Certificate of Analysis (CoA) for calculations, as the salt stoichiometry (number of TFA counter-ions) can vary between batches.

Solvent Selection Logic: DMSO vs. Water[4]

Why DMSO is Required for Stock Solutions
  • Amphiphilic Nature: Ro 27-3225 contains both hydrophobic aromatic rings (Indole, Phenyl) and polar groups.[1] DMSO is a polar aprotic solvent that disrupts intermolecular hydrogen bonding, preventing the formation of aggregates that frequently occur in aqueous peptide solutions.

  • Bacteriostatic Properties: Pure DMSO inhibits microbial growth, protecting the stock solution during storage.

  • Hydrolytic Stability: Peptides degrade faster in water via hydrolysis. Anhydrous DMSO minimizes this risk.

The Risks of Aqueous Stock Solutions
  • "Crash Out": Even if the salt form initially dissolves in water, it may slowly precipitate (crash out) over time or upon freezing, leading to invisible micro-aggregates and erratic experimental data.

  • pH Sensitivity: Aqueous solubility of Ro 27-3225 is highly pH-dependent.[1] Unbuffered water can fluctuate in pH, altering solubility.

Protocol: Preparation of 10 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock.

Materials
  • Ro 27-3225 (Lyophilized powder)[1]

  • DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

  • Vortex mixer[1]

  • Centrifuge[1][4]

Step-by-Step Procedure
  • Equilibration: Allow the vial of Ro 27-3225 to equilibrate to room temperature inside a desiccator before opening. Why? This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Centrifugation: Briefly centrifuge the vial (5,000 x g, 10 sec) to ensure all powder is at the bottom.

  • Calculation: Determine the volume of DMSO required for a 10 mM concentration.

    
    
    Example: For 1 mg of Ro 27-3225 TFA (MW = 896.9  g/mol ):
    
    
    
    
    [1]
  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the powder.

  • Mixing: Vortex vigorously for 30-60 seconds. Inspect visually. The solution should be crystal clear.

  • Aliquot & Store: Dispense into small aliquots (e.g., 10-50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol: Preparation of Aqueous Working Solution

Objective: Dilute the DMSO stock for biological assays (Cell Culture or In Vivo) without precipitation.

The "Step-Down" Dilution Method

Directly dumping high-concentration DMSO stock into a large volume of saline can cause immediate precipitation.[1] Use this serial dilution method:

  • Thaw: Thaw one DMSO stock aliquot at room temperature. Vortex.

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM stock 1:10 in sterile water or culture media to create a 1 mM intermediate.

    • Observation: Watch for turbidity. If clear, proceed.

  • Final Dilution:

    • Dilute the intermediate to the final assay concentration (e.g., 10 nM - 100 nM) in the assay buffer (e.g., PBS, KRB, or Media).

    • DMSO Limit: Ensure the final DMSO concentration is <0.1% for cell-based assays to avoid solvent toxicity.

Workflow Visualization

PreparationWorkflow Powder Lyophilized Ro 27-3225 DMSO Add Anhydrous DMSO Powder->DMSO Dissolve Stock Master Stock (10 mM in DMSO) DMSO->Stock Vortex Aliquot Aliquot & Freeze (-80°C) Stock->Aliquot Storage Dilution Stepwise Dilution (aqueous buffer) Aliquot->Dilution Thaw & Dilute Assay Biological Assay (MC4R Activation) Dilution->Assay <0.1% DMSO

Figure 1: Optimal workflow for solubilization and dilution to prevent aggregation.

Biological Context: MC4R Signaling Pathway

Understanding the downstream effects is crucial for validating the activity of your prepared solution. Ro 27-3225 selectively activates MC4R, triggering the Gs-protein coupled pathway.[1]

MC4R_Pathway cluster_Nucleus Nucleus / Gene Expression Ligand Ro 27-3225 Receptor MC4 Receptor (GPCR) Ligand->Receptor Bind/Activate Gs Gαs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Activate cAMP cAMP (Increase) AC->cAMP Convert ATP ATP ATP->AC PKA PKA (Protein Kinase A) cAMP->PKA Activate CREB pCREB (Transcription Factor) PKA->CREB Phosphorylate AMPK AMPK (Inhibition) PKA->AMPK Cross-talk

Figure 2: Ro 27-3225 induced signaling.[1] Successful preparation should elicit cAMP accumulation and CREB phosphorylation.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Cloudiness upon water addition Compound "crashing out" due to hydrophobicity.[1]Use the "Step-Down" method.[1] Increase vortexing. Ensure DMSO stock was fully dissolved first.
Yellowing of DMSO stock Oxidation of the peptide or DMSO.Discard. Use fresh anhydrous DMSO and store under nitrogen if possible.
Inconsistent Assay Data Degradation due to freeze-thaw cycles.[1]Use single-use aliquots. Never re-freeze a thawed aliquot.
Low Activity Adsorption to plastics.Use polypropylene (low-binding) tips and tubes.[1] Avoid glass for low concentrations (<100 nM).[1]

References

  • Benoit, S. C., et al. (2000).[5][6] "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[1][5] Journal of Neuroscience, 20(9), 3442-3448.[1][5][6]

  • Tocris Bioscience. "Ro 27-3225 Product Information & Solubility Data." Tocris.com.

  • MedChemExpress. "Ro 27-3225 TFA Datasheet and Handling." MedChemExpress.com.

  • Giuliani, D., et al. (2007).[5] "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage."[2][3][5][7] British Journal of Pharmacology, 150(5), 595-603.[1][5] [1]

Sources

Method

Targeted CNS Delivery of Ro 27-3225: ICV Administration Protocols for Metabolic and Neuroinflammation Research

[1] Abstract This application note details the intracerebroventricular (ICV) administration of Ro 27-3225, a highly selective Melanocortin-4 Receptor (MC4R) agonist.[1] While peripheral administration is possible, ICV de...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This application note details the intracerebroventricular (ICV) administration of Ro 27-3225, a highly selective Melanocortin-4 Receptor (MC4R) agonist.[1] While peripheral administration is possible, ICV delivery is the gold standard for isolating central melanocortin signaling pathways involved in appetite suppression, sympathetic nerve activity, and neuroprotection. This guide synthesizes pharmacological data with a field-proven stereotaxic surgery protocol for Sprague-Dawley and Wistar rats, ensuring high reproducibility and scientific integrity.[1]

Pharmacology & Mechanism of Action[2][3][4]

Ro 27-3225 distinguishes itself from non-selective agonists (like MTII) by exhibiting a ~30-fold selectivity for MC4R over MC3R.[1] This selectivity is crucial for distinguishing the specific physiological roles of MC4R in the paraventricular nucleus (PVN) of the hypothalamus, such as satiety signaling and energy expenditure, without the confounding variables of MC3R autoinhibitory feedback.

Signaling Pathway

Upon binding to the G-protein coupled MC4R, Ro 27-3225 initiates a G


s-dependent cascade.[1] The primary outcome is the accumulation of cAMP, activation of Protein Kinase A (PKA), and subsequent phosphorylation of downstream targets including CREB and ion channels (e.g., Kir7.1), ultimately leading to neuronal depolarization. In neuroinflammation models, it also inhibits the AMPK/JNK/p38 MAPK pathway.[2]

MC4R_Signaling Ro27 Ro 27-3225 (Agonist) MC4R MC4 Receptor (GPCR) Ro27->MC4R Activates Gs Gs Protein MC4R->Gs Couples AMPK AMPK/JNK/p38 (Inhibition) MC4R->AMPK Inhibits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation (Gene Transcription) PKA->CREB Kir Kir7.1 Channel (Closure -> Depolarization) PKA->Kir Satiety Anorexia / Satiety CREB->Satiety Kir->Satiety AntiInf Reduced Neuroinflammation AMPK->AntiInf

Figure 1: Ro 27-3225 induced MC4R signaling cascade leading to physiological outcomes.[1]

Pre-Experimental Planning

Compound Preparation

Ro 27-3225 is generally supplied as a trifluoroacetate (TFA) salt.[1] Proper solubilization is critical to prevent micro-precipitation which can clog ICV cannulas.

  • Vehicle: Sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF).

  • Solubility: Soluble in water/saline up to ~20 mg/mL.

  • Handling: If precipitation occurs, warm the solution to 37°C and sonicate briefly.

  • Storage: Store lyophilized powder at -20°C. Aliquot stock solutions to avoid freeze-thaw cycles.

Dosage Guidelines (Rat)

Doses are typically calculated in nanomoles (nmol) per animal rather than mg/kg due to the direct central application.

ParameterRecommended RangeNotes
Dose (Rat) 0.1 – 10 nmol / rat1 nmol is often sufficient for significant food intake reduction.[1]
Volume 1 – 5 µLExceeding 5 µL increases intracranial pressure and risk of reflux.
Infusion Rate 1 µL / minuteSlow infusion prevents tissue damage and backflow.

Surgical Protocol: Stereotaxic Cannulation (Rat)[1][5][6]

Objective: Implant a guide cannula into the Lateral Ventricle (LV) to allow recovery and subsequent conscious injection.

Materials
  • Stereotaxic frame (e.g., Kopf Instruments).

  • Guide Cannula (22-26 gauge).[1]

  • Dental cement and cranial screws (2-3).[1]

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).[1]

Step-by-Step Procedure
  • Anesthesia & Prep: Anesthetize the rat and shave the scalp. Secure the head in the stereotaxic frame. Ensure the skull is flat (Bregma and Lambda at the same DV coordinate).

  • Incision: Make a midline incision to expose the skull.[3] Clean connective tissue with H2O2 to ensure dry bone for cement adhesion.

  • Coordinates (Lateral Ventricle):

    • Anterior-Posterior (AP): -0.8 to -1.0 mm (from Bregma)

    • Medial-Lateral (ML): ±1.4 to 1.6 mm (from midline)[1]

    • Dorsal-Ventral (DV): -3.5 to -4.0 mm (from skull surface)[1]

    • Note: Coordinates may vary slightly by rat weight (250-300g standard).

  • Drilling: Drill a burr hole at the calculated coordinate. Drill 2-3 additional holes for anchor screws.[1]

  • Implantation: Slowly lower the guide cannula to the target DV depth.

  • Fixation: Apply dental cement around the cannula and screws, creating a stable head cap. Insert a dummy stylet (obturator) to keep the cannula patent.

  • Recovery: Allow 5-7 days for recovery before starting injections. Monitor weight and grooming behavior.

Administration Protocol (Conscious Injection)

Causality: Performing injections in conscious, freely moving animals avoids the confounding effects of anesthesia on feeding behavior and metabolic rate.

  • Preparation: Load a Hamilton syringe (e.g., 10 µL) with the Ro 27-3225 solution. The injection needle (injector) should extend 1-2 mm beyond the tip of the implanted guide cannula.

  • Restraint: Gently restrain the rat (towel wrap or light hand restraint). Remove the dummy stylet.

  • Insertion: Insert the injection needle into the guide cannula.

  • Infusion: Inject the specific volume (e.g., 2 µL) over 2 minutes (1 µL/min).

  • Diffusion: Leave the injector in place for an additional 60 seconds. Rationale: This allows the drug to diffuse away from the tip and prevents reflux up the cannula track upon removal.

  • Completion: Remove the injector and replace the dummy stylet. Return the animal to its cage immediately.

Data Acquisition & Analysis

For metabolic studies, automated data collection is preferred to capture the rapid onset of Ro 27-3225.

Experimental Workflow
  • Baseline: Measure food intake for 3 days post-recovery to ensure stability.

  • Fasting: Fast animals for 12-24 hours prior to injection if testing orexigenic inhibition, or inject at the onset of the dark phase for ad libitum studies.

  • Timepoints: Measure food intake at 1h, 2h, 4h, and 24h post-injection.

Expected Results

Ro 27-3225 should produce a dose-dependent reduction in food intake.[1]

MetricControl (Vehicle)Ro 27-3225 (High Dose)Interpretation
1h Food Intake ~2.0 g< 0.5 gRapid onset anorexia indicates successful MC4R activation.
24h Body Weight +2% change-2% to -5% changeSustained metabolic effect.[1]
Behavior Normal groomingNormalLack of barrel rolling/seizures confirms safety (no toxic overdose).

Troubleshooting

  • No Effect Observed:

    • Check Cannula Placement: Inject 100 ng of Angiotensin II. If the rat does not drink water immediately (dipsogenic response), the cannula is likely not in the ventricle.

    • Check Solubility: Ensure the compound did not precipitate in the syringe.

  • Backflow/Leakage:

    • Increase the post-injection wait time from 60s to 120s.

    • Verify the injector fits tightly within the guide cannula.

  • Weight Loss in Controls:

    • Indicates surgical infection or poor recovery. Exclude these animals.

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[4] Journal of Neuroscience.

  • Giuliani, D., et al. (2007). "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage."[4] British Journal of Pharmacology.[5][4]

  • Zhang, Y., et al. (2018). "Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice."[2] Journal of Neuroinflammation.

Sources

Application

cell culture protocols using Ro 27-3225 for cAMP accumulation assays

Topic: High-Throughput Characterization of the MC4R Agonist Ro 27-3225 Using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay Audience: Researchers, scientists, and drug development professionals....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: High-Throughput Characterization of the MC4R Agonist Ro 27-3225 Using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Accumulation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in cellular signaling, mediating the effects of a vast array of hormones and neurotransmitters.[1] Its intracellular concentration is tightly regulated by the activity of adenylyl cyclase (AC) and phosphodiesterases (PDEs). Many G protein-coupled receptors (GPCRs), the largest family of cell surface receptors and a major drug target class, signal through the modulation of cAMP levels. GPCRs that couple to the stimulatory G protein (Gs) activate adenylyl cyclase, leading to an increase in intracellular cAMP.[2][3]

Ro 27-3225 is a potent and selective peptide agonist for the melanocortin 4 receptor (MC4R), with a reported EC50 of 1 nM.[4][5] The MC4R is a Gs-coupled GPCR predominantly expressed in the brain, where it is critically involved in regulating energy homeostasis, food intake, and body weight. Consequently, potent agonists like Ro 27-3225 are valuable research tools and potential therapeutic agents.

This application note provides a detailed protocol for quantifying the pharmacological activity of Ro 27-3225 by measuring its ability to stimulate cAMP accumulation in cells expressing the human MC4R. The methodology utilizes the Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay, a robust and high-throughput compatible technology ideal for characterizing GPCR agonists.

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels following cell lysis.[6][7] The assay principle relies on Fluorescence Resonance Energy Transfer (FRET) between a specific anti-cAMP antibody labeled with a Europium (Eu3+) cryptate (the FRET donor) and a cAMP analog labeled with the d2 dye (the FRET acceptor).[2][8]

In the absence of cellular cAMP, the antibody-cryptate binds to the cAMP-d2 tracer, bringing the donor and acceptor into close proximity. Excitation of the donor with a 337 nm light source results in energy transfer to the acceptor, which then emits a specific, long-lived fluorescent signal at 665 nm.[8] When cells are stimulated with an agonist like Ro 27-3225, intracellular cAMP is produced. Upon cell lysis, this "free" cAMP competes with the cAMP-d2 tracer for binding to the antibody-cryptate.[1][2] This competition displaces the tracer, disrupting the FRET pair and leading to a decrease in the 665 nm acceptor signal. The magnitude of this signal decrease is directly proportional to the amount of cAMP produced by the cells.

HTRF_Principle cluster_low_cAMP Low Cellular cAMP cluster_high_cAMP High Cellular cAMP (Agonist-Stimulated) Ab-Cryptate_low Anti-cAMP Ab (Eu-Cryptate Donor) cAMP-d2_low cAMP-d2 (Acceptor) Ab-Cryptate_low->cAMP-d2_low Binding FRET_Signal High FRET Signal (Emission at 665nm) cAMP-d2_low->FRET_Signal Energy Transfer Light_In_low Excitation (337nm) Cellular_cAMP Cellular cAMP Ab-Cryptate_high Anti-cAMP Ab (Eu-Cryptate Donor) Cellular_cAMP->Ab-Cryptate_high Competition No_FRET Low FRET Signal (Reduced 665nm Emission) cAMP-d2_high cAMP-d2 (Acceptor) Light_In_high Excitation (337nm)

Caption: Principle of the competitive HTRF cAMP assay.

Experimental Workflow

The experimental process is streamlined for efficiency and high-throughput applications. It involves preparing and seeding cells, stimulating them with a dilution series of the compound, and then performing a single-step lysis and detection reagent addition before reading the plate.

Workflow start Start: Culture MC4R-expressing cells seed 1. Cell Seeding Seed cells into 384-well assay plates. Incubate overnight. start->seed prepare_compounds 2. Compound Preparation Prepare serial dilutions of Ro 27-3225. Include controls (vehicle, forskolin). seed->prepare_compounds stimulation 3. Cell Stimulation Add compound dilutions to cells. Incubate for 30 minutes at RT. prepare_compounds->stimulation lysis_detection 4. Lysis & Detection Add HTRF reagents (cAMP-d2 and Ab-Cryptate) in lysis buffer to each well. stimulation->lysis_detection incubation_read 5. Final Incubation & Reading Incubate for 1 hour at RT. Read plate on HTRF-compatible reader. lysis_detection->incubation_read analysis 6. Data Analysis Calculate HTRF ratio. Generate dose-response curve and determine EC50. incubation_read->analysis end End analysis->end

Caption: High-level experimental workflow for the cAMP assay.

Detailed Step-by-Step Protocol

Part A: Cell Preparation and Seeding
  • Causality: The choice of cell line is paramount. A cell line endogenously expressing MC4R or, more commonly, a recombinant line such as HEK293 or CHO-K1 stably transfected with the human MC4R gene should be used. Optimizing cell density is a critical step to ensure that the cAMP generated upon maximal stimulation falls within the linear range of the assay's standard curve.[1] Too few cells will produce a weak signal, while too many can lead to signal saturation.

  • Cell Culture: Culture MC4R-expressing cells in their recommended growth medium until they reach approximately 80-90% confluency.

  • Harvesting: Aspirate the medium, wash with PBS, and detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting: Neutralize the dissociation reagent with growth medium, collect the cell suspension, and determine the cell density using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cells in fresh growth medium to the pre-optimized seeding density (typically 2,000-10,000 cells per well for a 384-well plate). Dispense 10 µL of the cell suspension into each well of a white, low-volume 384-well plate.

  • Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Part B: Agonist (Ro 27-3225) Stimulation
  • Causality: A phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), is included in the stimulation buffer. This is essential to prevent the enzymatic degradation of cAMP by endogenous PDEs, which would otherwise lead to an underestimation of the agonist's effect.[9] The incubation time is typically short (e.g., 30 minutes) to capture the peak of cAMP production before receptor desensitization mechanisms significantly reduce the signal.

  • Prepare Stimulation Buffer: Prepare a working stimulation buffer consisting of HBSS (or other appropriate buffer) supplemented with 5 mM HEPES, 0.1% BSA, and 1 mM IBMX.

  • Prepare Ro 27-3225 Dilutions: Prepare a 3x concentrated serial dilution of Ro 27-3225 in the stimulation buffer. For an expected EC50 of 1 nM, a top final concentration of 1 µM is appropriate, with 1:10 or 1:5 serial dilutions.

  • Prepare Controls:

    • Vehicle Control (Basal): Stimulation buffer with no agonist.

    • Positive Control (Max Signal): Stimulation buffer containing a high concentration of Forskolin (e.g., 10 µM final), a direct activator of adenylyl cyclase.

  • Compound Addition: Add 5 µL of the 3x concentrated Ro 27-3225 dilutions or controls to the appropriate wells containing the 10 µL of cells. The final volume is now 15 µL.

  • Incubation: Cover the plate and incubate for 30 minutes at room temperature.

Part C: Cell Lysis and HTRF Reagent Addition
  • Causality: The HTRF reagents are diluted in a lysis buffer, allowing for simultaneous cell membrane disruption and initiation of the competitive detection reaction in a single step. The manufacturer's instructions for the HTRF kit must be followed precisely for the reconstitution and dilution of the detection reagents. To avoid premature binding and kinetic disequilibrium, the two HTRF conjugates (cAMP-d2 and anti-cAMP Cryptate) should not be pre-mixed long before dispensing.[1]

  • Prepare HTRF Reagents: Following the kit manufacturer's protocol (e.g., Cisbio cAMP HiRange), dilute the cAMP-d2 and the anti-cAMP Eu-Cryptate antibody into the provided lysis buffer.

  • Reagent Addition: Dispense 5 µL of the combined HTRF detection mix into each well. The final assay volume is now 20 µL.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

Part D: Signal Detection and Data Analysis
  • Causality: The HTRF technology uses a time-resolved fluorescence reading, which minimizes interference from short-lived background fluorescence from the assay components and microplate.[2] The signal is read at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission). The ratio of these two readings (665/620) is calculated to normalize for well-to-well variations in liquid volume, cell number, and signal quenching.

  • Plate Reading: Read the plate on an HTRF-compatible microplate reader, with excitation at ~320-340 nm and simultaneous emission detection at 665 nm and 620 nm.

  • Calculate HTRF Ratio: Calculate the emission ratio for each well using the formula:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Data Normalization: Normalize the data to the controls. The vehicle control represents 0% activity, and a saturating concentration of Ro 27-3225 or Forskolin represents 100% activity.

    • % Activity = [(Ratio_sample - Ratio_vehicle) / (Ratio_max - Ratio_vehicle)] * 100

  • Curve Fitting: Plot the normalized % Activity against the logarithm of the Ro 27-3225 concentration. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation in a suitable software package (e.g., GraphPad Prism) to determine the EC50 value.

Data Presentation and Interpretation

The expected outcome is a sigmoidal dose-response curve where the HTRF signal ratio decreases as the concentration of Ro 27-3225 increases. After normalization, this will yield a positive dose-response curve for cAMP accumulation.

Ro 27-3225 [M]Log [M]HTRF Ratio (665/620)*10^4% Activity
0 (Vehicle)N/A185000.0
1.00E-11-11.0184500.5
1.00E-10-10.01620022.1
3.16E-10-9.51350047.6
1.00E-09 -9.0 9250 88.1
3.16E-09-8.5820098.1
1.00E-08-8.0805099.5
1.00E-07-7.08000100.0
1.00E-06 (Max)-6.08000100.0

Table 1: Representative data for a dose-response experiment with Ro 27-3225. The data can be used to calculate an EC50 value, which in this example is approximately 1 nM, consistent with published values.[4][5]

References

  • Principles of the HTRF cAMP Assay. ResearchGate. Available from: [Link]

  • Assay Guidance Manual - Principles of the HTRF cAMP Assay. NCBI Bookshelf. Available from: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Bentham Open. Available from: [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available from: [Link]

  • HTRF® package insert cAMP HiRange. Cisbio. Available from: [Link]

  • Ro-27-3225. PubChem. Available from: [Link]

  • Analysis of the V2 Vasopressin Receptor (V2R) Mutations Causing Partial Nephrogenic Diabetes Insipidus Highlights a Sustainable Signaling by a Non-peptide V2R Agonist. PubMed. Available from: [Link]

  • Dual-activation of cAMP production through photo-stimulation or chemical stimulation. PMC. Available from: [Link]

  • cAMP Accumulation Assay. Creative BioMart. Available from: [Link]

  • Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. PubMed. Available from: [Link]

  • The Role of Vasopressin V2 Receptor in Drug-Induced Hyponatremia. Frontiers. Available from: [Link]

  • Studies on the mechanism of positive inotropic activity of Ro 13-6438, a structurally novel cardiotonic agent with vasodilating properties. PubMed. Available from: [Link]

  • AVPR2 arginine vasopressin receptor 2 [ (human)]. NCBI Gene. Available from: [Link]

  • Vasopressin V2 receptor antagonists. SciSpace. Available from: [Link]

  • Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells. PMC. Available from: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI. Available from: [Link]

Sources

Method

Time-Course of Ro 27-3225 Action in Hemorrhagic Shock Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Hemorrhagic shock, a life-threatening condition characterized by massive blood loss and subsequen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Hemorrhagic shock, a life-threatening condition characterized by massive blood loss and subsequent tissue hypoperfusion, triggers a complex and often fatal cascade of physiological and cellular derangements. While current treatment strategies focus on restoring intravascular volume and controlling the source of bleeding, mortality remains high, underscoring the urgent need for novel therapeutic interventions. This document provides a detailed technical guide on the investigation of Ro 27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist, in preclinical models of hemorrhagic shock. Contrary to initial assumptions that might place a novel compound in the context of well-known pathways in shock like the endothelin system, Ro 27-3225 acts through a distinct, centrally-mediated mechanism. This guide will elucidate the mechanism of action of MC4R agonists in hemorrhagic shock, provide a comprehensive, field-proven protocol for its in vivo evaluation, and present a time-course analysis of its physiological effects. The objective is to equip researchers with the necessary knowledge and tools to explore the therapeutic potential of MC4R agonism in the context of severe hemorrhage.

Introduction: The Pathophysiology of Hemorrhagic Shock and the Role of the Melanocortin System

Hemorrhagic shock is a state of inadequate tissue perfusion due to significant blood loss, leading to cellular hypoxia, organ damage, and death if left untreated.[1][2] The initial compensatory responses, including sympathetic nervous system activation and peripheral vasoconstriction, are often insufficient to counteract the progressive decline in cardiac output and oxygen delivery.[1] This leads to a vicious cycle of anaerobic metabolism, lactic acidosis, and systemic inflammation, culminating in the "lethal triad" of hypothermia, acidosis, and coagulopathy.[3]

The central nervous system plays a critical role in orchestrating the response to hemorrhagic shock. The melanocortin system, a key regulator of energy homeostasis and inflammation primarily within the brain, has emerged as a promising therapeutic target.[4] Melanocortin peptides have been shown to exert potent life-saving effects in various models of circulatory shock.[5][6] This protective action is largely mediated by the melanocortin 4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the brain.[4][6]

Ro 27-3225 is a potent and selective MC4R agonist with a reported EC50 of 1 nM.[7] Studies have demonstrated that Ro 27-3225 can reverse hemorrhagic shock, reduce multiple organ damage, and significantly improve survival in animal models.[5][7][8] Its mechanism of action is distinct from traditional resuscitation strategies, offering a novel, centrally-mediated approach to mitigate the devastating consequences of severe blood loss.

Mechanism of Action: MC4R Agonism in Hemorrhagic Shock

The therapeutic effects of Ro 27-3225 in hemorrhagic shock are initiated by its binding to and activation of MC4 receptors in the brain.[6] This interaction triggers a downstream signaling cascade that counteracts the pathophysiological processes of shock.

Central Autonomic Regulation

Activation of central MC4Rs is believed to modulate autonomic outflow, leading to a restoration of cardiovascular and respiratory function.[6][8] This centrally-mediated effect helps to stabilize hemodynamic parameters that are critically compromised during hemorrhagic shock.

Anti-Inflammatory Effects and Reduction of Oxidative Stress

A key component of the destructive cascade in hemorrhagic shock is the systemic inflammatory response and the massive generation of reactive oxygen species (ROS).[9] Ro 27-3225 has been shown to markedly reduce circulating free radicals in shocked animals.[5][8] This reduction in oxidative stress is a critical factor in preventing the widespread cellular damage that leads to multiple organ failure. The anti-inflammatory effects of MC4R activation are thought to be mediated, at least in part, through the AMPK/JNK/p38 MAPK pathway.[3]

The proposed signaling pathway for the protective effects of Ro 27-3225 in hemorrhagic shock is illustrated in the diagram below.

Hypovolemia Hypovolemia & Hypotension Inflammation Systemic Inflammation Hypovolemia->Inflammation ROS Oxidative Stress Hypovolemia->ROS Organ_Protection Multi-Organ Protection Ro273225 Ro 27-3225 MC4R Central MC4R Activation Ro273225->MC4R Autonomic Modulation of Autonomic Outflow MC4R->Autonomic AntiInflam Anti-inflammatory Pathways (AMPK) MC4R->AntiInflam Survival Improved Survival Autonomic->Survival ROS_Reduction Reduced Free Radical Production AntiInflam->ROS_Reduction ROS_Reduction->Organ_Protection Organ_Protection->Survival

Caption: Proposed signaling pathway of Ro 27-3225 in hemorrhagic shock.

Experimental Protocol: In Vivo Evaluation of Ro 27-3225 in a Rat Model of Hemorrhagic Shock

This protocol describes a reproducible and clinically relevant model of severe hemorrhagic shock in rats to evaluate the time-course of Ro 27-3225's action.[10][11]

Materials and Reagents
  • Ro 27-3225 (MedChemExpress or equivalent)

  • Sterile saline (0.9% NaCl)

  • Anesthetic agent (e.g., isoflurane, or a combination of ketamine/xylazine)

  • Heparinized saline

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Surgical instruments for catheterization

  • Polyethylene catheters (e.g., PE-50)

  • Pressure transducer and data acquisition system

  • Syringe pump

  • Rectal thermometer and heating pad

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

start Animal Acclimatization anesthesia Anesthesia Induction start->anesthesia catheterization Femoral Artery & Vein Catheterization anesthesia->catheterization stabilization Stabilization (30 min) catheterization->stabilization shock Induction of Hemorrhagic Shock (MAP 25-30 mmHg) stabilization->shock treatment Treatment (i.v. bolus): - Ro 27-3225 - Vehicle (Saline) shock->treatment monitoring Continuous Monitoring (2 hours): - MAP, HR, RR - Blood Gas Analysis treatment->monitoring endpoint Endpoint Determination: - 24h Survival Rate - Organ Histology monitoring->endpoint end Data Analysis endpoint->end

Caption: Experimental workflow for evaluating Ro 27-3225 in a rat model of hemorrhagic shock.

Step-by-Step Procedure
  • Animal Preparation and Anesthesia:

    • Acclimatize male rats for at least one week before the experiment.

    • Anesthetize the rat using a suitable anesthetic agent. Maintain a stable plane of anesthesia throughout the procedure.

    • Maintain the animal's body temperature at 37°C using a heating pad and rectal thermometer.

  • Surgical Preparation and Catheterization:

    • Place the rat in a supine position and perform a sterile surgical cut-down to expose the femoral artery and vein.

    • Cannulate the femoral artery with a heparinized saline-filled PE-50 catheter connected to a pressure transducer for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR), and for blood withdrawal.

    • Cannulate the femoral vein with a separate PE-50 catheter for drug administration.

  • Stabilization and Baseline Measurements:

    • Allow the animal to stabilize for at least 30 minutes after surgery.

    • Record baseline MAP, HR, and respiratory rate (RR). Collect a baseline arterial blood sample for blood gas analysis.

  • Induction of Hemorrhagic Shock:

    • Induce hemorrhagic shock by withdrawing blood from the femoral artery catheter in a controlled manner. A common method is to bleed the animal to a target MAP of 25-30 mmHg.[10] This typically involves withdrawing approximately 2-2.5 mL/100g of body weight over a period of 15-20 minutes.[12]

    • Maintain the MAP within the target range for a specified period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood if necessary.[10][13]

  • Treatment Administration:

    • At the end of the shock period, administer a single intravenous (i.v.) bolus of Ro 27-3225 or vehicle (sterile saline) via the femoral vein catheter.

    • Based on published studies, a dose-range of 13-108 nmol/kg of Ro 27-3225 has been shown to be effective.[5][8] A dose-response study is recommended to determine the optimal dose for your specific experimental conditions.

  • Post-Treatment Monitoring (Time-Course Evaluation):

    • Continuously monitor MAP, HR, and RR for at least 2 hours post-treatment. Record these parameters at regular intervals (e.g., every 5-10 minutes).

    • Collect arterial blood samples at specific time points (e.g., 30, 60, and 120 minutes post-treatment) for blood gas analysis to assess metabolic status (e.g., pH, lactate, base excess).

    • Observe the animal for signs of recovery or deterioration.

  • Endpoint and Data Collection:

    • The primary endpoint for efficacy is often survival at 24 hours.[5][8]

    • At the end of the experiment (either at 2 hours for acute studies or after euthanasia of surviving animals at 24 hours), collect blood for analysis of inflammatory markers and organ damage biomarkers (e.g., creatinine, AST, ALT).

    • Harvest organs (heart, lungs, liver, kidneys) for histological examination to assess tissue damage.[5][8]

Time-Course of Ro 27-3225 Action: Expected Outcomes

The administration of Ro 27-3225 in a model of severe hemorrhagic shock is expected to produce a rapid and sustained improvement in key physiological parameters. The following table summarizes the anticipated time-course of action based on available preclinical data.[5][8]

Time PointParameterExpected Outcome in Ro 27-3225 Treated GroupExpected Outcome in Vehicle Control Group
0-15 min Mean Arterial Pressure (MAP) Rapid, dose-dependent increase towards baseline levels.Remains critically low, continued decline.
Heart Rate (HR) Stabilization and gradual return towards baseline.Tachycardia persists or worsens.
Respiratory Rate (RR) Improvement and stabilization.Remains rapid and shallow, may deteriorate.
30-60 min Arterial Blood Gas (Lactate) Significant reduction in lactate levels.Lactate levels remain elevated or increase.
Arterial Blood Gas (Base Excess) Improvement towards normal range.Worsening metabolic acidosis.
2 hours Circulating Free Radicals Markedly reduced levels compared to vehicle.Persistently high levels.
24 hours Survival Rate Significantly improved survival.High mortality rate (often 100%).
Organ Histology Attenuation of morphological signs of organ damage.Severe tissue necrosis and inflammatory cell infiltration.

Conclusion and Future Directions

Ro 27-3225, a selective MC4R agonist, represents a novel therapeutic approach for the treatment of hemorrhagic shock. Its centrally-mediated mechanism of action, which leads to the restoration of cardiovascular function and the attenuation of systemic inflammation and oxidative stress, offers a significant advantage over traditional resuscitation methods. The protocol outlined in this application note provides a robust framework for investigating the time-course and efficacy of Ro 27-3225 in a clinically relevant animal model.

Further research should focus on elucidating the precise downstream neural and molecular pathways activated by MC4R agonism in the context of hemorrhagic shock. Additionally, studies exploring the combination of Ro 27-3225 with standard fluid resuscitation, as well as its efficacy in large animal models of trauma, will be crucial for its translation to the clinical setting. The investigation of Ro 27-3225 and other MC4R agonists holds significant promise for developing a new generation of life-saving therapies for patients suffering from severe hemorrhage.

References

  • Giuliani D, Mioni C, Bazzani C, Zaffe D, Botticelli AR, Capolongo S, Sabba A, Galantucci M, Iannone A, Grieco P, Novellino E, Colombo G, Tomasi A, Catania A, Guarini S. Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage. Br J Pharmacol. 2007 Mar;150(5):595-603. [Link]

  • Giuliani D, Mioni C, Bazzani C, Zaffe D, Botticelli AR, Capolongo S, Sabba A, Galantucci M, Iannone A, Grieco P, Novellino E, Colombo G, Tomasi A, Catania A, Guarini S. Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage. PubMed. [Link]

  • Guarini S, Bazzani C, Cainazzo M, Mioni C, Bertolini A. Evidence that melanocortin 4 receptor mediates hemorrhagic shock reversal caused by melanocortin peptides. J Pharmacol Exp Ther. 1999 Nov;291(2):649-54. [Link]

  • Kollisch-Singule M, Schimunek L, Marx J, et al. A New Model of Severe Hemorrhagic Shock in Rats. J Vis Exp. 2017;(120):55146. [Link]

  • Lee, J. H., Kim, K., & Lee, K. M. (2016). Experimental protocol for rats with hemorrhagic shock. [Link]

  • Dupas T, et al. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats. J Vis Exp. 2024 Mar 22;(205). [Link]

  • Mays, J. A., Rensing, H., & Bar-Or, D. (2025). Time Variable Models of Severe Hemorrhagic Shock in Rats. Medicina, 61(3), 499. [Link]

  • Bonanno, F. G. (2013). Experimental Models of Hemorrhagic Shock: A Review. Karger Publishers. [Link]

  • Ma, Y., Wang, J., Wang, Y., & Yang, G. (2018). Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. Journal of Neuroinflammation, 15(1), 106. [Link]

  • Patsnap Synapse. What are MC4R agonists and how do they work?. [Link]

  • GMI, A. A., & How, C. W. (2020). Development of a Potential Therapeutic Small Volume Resuscitative Fluid against Hemorrhagic Shock in Rat Model. Pharmacognosy Journal, 12(4). [Link]

  • Shankar, S., Kumar, S., Srivastava, R., & Mitra, A. (2021). A Combination Treatment Strategy for Hemorrhagic Shock in a Rat Model Modulates Autophagy. Frontiers in Physiology, 12, 691689. [Link]

  • Kudo, D., et al. (2022). Dexmedetomidine suppresses serum syndecan-1 elevation and improves survival in a rat hemorrhagic shock model. Experimental Animals, 71(3), 281-287. [Link]

  • Lee, C. W., et al. (2022). Effect of post-treatment fluvastatin for hemorrhagic shock in rats. Journal of the Korean Society of Emergency Medicine, 33(5), 481-490. [Link]

  • Zhang, Y., et al. (2006). Changes of Rho Kinase Activity After Hemorrhagic Shock and Its Role in Shock-Induced Biphasic Response of Vascular Reactivity and Calcium Sensitivity. Shock, 26(5), 498-503. [Link]

  • Fink, M. P. (2002). Reactive oxygen species in the cellular pathophysiology of shock. Seminars in Respiratory and Critical Care Medicine, 23(1), 5-16. [Link]

Sources

Application

Application Note: Optimized Vehicle Selection for Ro 27-3225 Administration in Preclinical Obesity Models

Executive Summary & Scientific Rationale Ro 27-3225 is a potent, selective cyclic heptapeptide agonist for the Melanocortin-4 Receptor (MC4R), a critical regulator of energy homeostasis and appetite in the hypothalamus....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Ro 27-3225 is a potent, selective cyclic heptapeptide agonist for the Melanocortin-4 Receptor (MC4R), a critical regulator of energy homeostasis and appetite in the hypothalamus. While highly effective in reducing food intake and body weight in rodent obesity models, its physicochemical properties present significant delivery challenges.

The Core Challenge: Ro 27-3225 is a hydrophobic peptide (Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2). While soluble in organic solvents (DMSO), it is prone to aggregation and precipitation in standard aqueous buffers (PBS, Saline) at physiological pH, particularly during the long-term storage required for chronic infusion studies (e.g., osmotic minipumps).

Strategic Directive: Successful administration requires a vehicle that balances solubility (preventing precipitation), biocompatibility (avoiding vehicle-induced inflammation), and stability (maintaining peptide integrity at 37°C). This guide provides validated protocols for both acute (IP/SC) and chronic (ICV/Minipump) administration.

Physicochemical Profile & Vehicle Selection Matrix

Before formulation, understanding the compound's behavior is critical.[1]

  • Compound: Ro 27-3225 (often supplied as Trifluoroacetate salt).[2]

  • Molecular Weight: ~898.0 g/mol .

  • Solubility Profile: High in DMSO (>50 mg/mL); Low/Unstable in neutral PBS (<0.5 mg/mL without solubilizers).

  • Stability Risk: Peptide aggregation leads to "silent" dosing failures where the animal receives vehicle despite calculated dosage.

Table 1: Vehicle Selection Decision Matrix
Administration RouteDurationRecommended Vehicle FormulationKey AdvantagesCautions
Intraperitoneal (IP) / Subcutaneous (SC) Acute (Single/Daily)10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline High solubility; rapid absorption; stable for daily prep.PEG/Tween can be irritating upon repeated injection; not for ICV.
Intracerebroventricular (ICV) Acute (Microinjection)Artificial CSF (aCSF) + 1-5% DMSO Mimics brain environment; minimizes neurotoxicity.Must be prepared fresh; ensure pH is 7.2–7.4.
Chronic Infusion (Osmotic Minipump) Chronic (14-28 days)20% SBE-β-Cyclodextrin (Captisol®) in Saline Encapsulates peptide; prevents aggregation at 37°C; non-irritating.Requires stirring time; expensive; vehicle control must match.
Oral Gavage (PO) Acute 10% DMSO / 90% Corn Oil Protects peptide from immediate gastric degradation (limited).Bioavailability is generally poor for peptides; not recommended.

Mechanism of Action & Signaling Pathway

Understanding the target pathway ensures that the vehicle does not interfere with the readout (e.g., avoiding vehicles that alter cAMP levels independently). Ro 27-3225 activates the Gs-coupled MC4R, leading to cAMP accumulation and downstream anorexigenic signaling.

MC4R_Signaling Ro27 Ro 27-3225 (Agonist) MC4R MC4 Receptor (GPCR) Ro27->MC4R Binding Gs Gs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Production ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Effect Appetite Suppression Increased Energy Expenditure CREB->Effect Gene Expression (BDNF, TRH)

Figure 1: Ro 27-3225 Signaling Cascade. The vehicle must not perturb basal cAMP or membrane integrity.

Detailed Experimental Protocols

Protocol A: Preparation of Master Stock Solution

Always prepare a concentrated stock in pure organic solvent first. Never add powder directly to aqueous buffer.

  • Weighing: Accurately weigh Ro 27-3225 powder into a sterile, amber glass vial (peptide is light sensitive).

  • Solvent: Add 100% anhydrous DMSO to achieve a concentration of 25 mg/mL .

  • Dissolution: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at room temperature for 5 minutes.

  • Storage: Aliquot into low-bind PCR tubes (20-50 µL each) and store at -80°C. Avoid freeze-thaw cycles.

Protocol B: Formulation for Acute Peripheral Injection (IP/SC)

Target Concentration: 0.1 – 1.0 mg/mL Vehicle: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

Step-by-Step Procedure:

  • Thaw: Thaw one aliquot of DMSO stock (25 mg/mL) at room temperature.

  • Sequential Addition (Critical): In a fresh sterile tube, add components in this exact order to prevent precipitation shock:

    • Step 1: Pipette calculated volume of DMSO Stock .

    • Step 2: Add PEG300 (40% of final vol).[1] Vortex 10s.

    • Step 3: Add Tween-80 (5% of final vol).[1] Vortex 10s. (Solution should be clear/viscous).

    • Step 4: Slowly add warm (37°C) Sterile Saline (45% of final vol) while vortexing.

  • Validation: Visually inspect for cloudiness. The solution must be crystal clear.

  • Administration: Inject immediately or within 2 hours. Do not store at 4°C (Tween/PEG may phase separate).

Protocol C: Formulation for Chronic Osmotic Minipumps

Target Concentration: Variable based on pump rate (e.g., Alzet®). Vehicle: 20% SBE-β-Cyclodextrin (Captisol®) in Saline

Scientific Logic: Cyclodextrins form inclusion complexes with hydrophobic residues, shielding them from the aqueous environment and preventing aggregation inside the pump reservoir at body temperature for weeks.

Step-by-Step Procedure:

  • Vehicle Prep: Dissolve 20g of SBE-β-Cyclodextrin in 100mL sterile 0.9% Saline. Filter sterilize (0.22 µm).

  • Peptide Dissolution: Add Ro 27-3225 powder directly to the Cyclodextrin vehicle (avoid DMSO if possible to prevent pump degradation, though <5% DMSO is usually compatible with Alzet pumps).

  • Equilibration: Stir gently (magnetic stirrer) for 2-4 hours at room temperature. This allows the inclusion complex to form.

  • Validation: Filter sterilize again (0.22 µm). Check concentration via UV-Vis (A280) if possible.

  • Loading: Fill minipumps under sterile conditions (Laminar flow hood).

Experimental Workflow: Vehicle Decision Tree

Vehicle_Selection Start Start: Ro 27-3225 Administration Route Select Route Start->Route Central Central (ICV) Route->Central Periph Peripheral (IP/SC) Route->Periph Form_ICV Vehicle: aCSF + <1% DMSO Central->Form_ICV Direct Brain Delivery Duration_P Duration? Periph->Duration_P Acute_P Acute (Single Dose) Duration_P->Acute_P Chronic_P Chronic (Minipump) Duration_P->Chronic_P Form_Acute Vehicle: 10% DMSO / 40% PEG300 / 5% Tween / Saline Acute_P->Form_Acute Max Solubility Form_Chronic Vehicle: 20% SBE-β-Cyclodextrin in Saline Chronic_P->Form_Chronic Max Stability

Figure 2: Decision Matrix for Vehicle Selection based on study duration and route.

Troubleshooting & Quality Control

The "Cloudy Tube" Test

Before injecting any animal, perform this self-validating check:

  • Prepare a "dummy" tube with the exact vehicle and peptide concentration.

  • Incubate at 37°C for 1 hour.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Pass: No pellet visible.

  • Fail: Visible pellet or significant loss of peptide in supernatant (measure A280). Action: Switch to Cyclodextrin formulation.

pH Buffering

Ro 27-3225 TFA salt is acidic. When dissolving in unbuffered Saline, the pH may drop to ~4-5, causing injection site pain.

  • Correction: Use PBS (pH 7.4) instead of Saline in the PEG/Tween protocol only if precipitation does not occur. If precipitation occurs in PBS, stick to Saline and adjust pH carefully with dilute NaOH, or rely on the buffering capacity of the blood/tissue upon injection.

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[3] Journal of Neuroscience, 20(9), 3442-3448.[3]

  • MedChemExpress. "Ro 27-3225 TFA Product & Solubility Guide." MCE Technical Data Sheet.

  • Giuliani, D., et al. (2007). "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage." British Journal of Pharmacology, 150(5), 595-603.[3]

  • BenchChem. "Solubility and Handling of Hydrophobic Peptides in Preclinical Formulation." Application Note.

  • Alzet® Osmotic Pumps. "Vehicle Compatibility and Stability of Peptides." DURECT Corporation Technical Guidelines.

Sources

Method

Application Note: Experimental Profiling of Ro 27-3225 in Lepr^{db} (db/db) Mice

Executive Summary & Pharmacological Rationale This application note details the experimental framework for evaluating Ro 27-3225 , a highly selective Melanocortin-4 Receptor (MC4R) agonist, using the db/db mouse model. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

This application note details the experimental framework for evaluating Ro 27-3225 , a highly selective Melanocortin-4 Receptor (MC4R) agonist, using the db/db mouse model.

The Scientific Premise: The db/db mouse (BKS.Cg-Dock7^m +/+ Lepr^db /J) lacks functional leptin receptors, leading to uninhibited orexigenic (NPY/AgRP) signaling and severe obesity/diabetes. Ro 27-3225 acts downstream of the leptin receptor. By directly agonizing MC4R in the Paraventricular Nucleus (PVN), Ro 27-3225 bypasses the genetic defect, theoretically restoring satiety signaling and increasing energy expenditure.

Mechanism of Action (Signal Transduction)

Ro 27-3225 is a G-protein biased agonist. Upon binding to MC4R, it preferentially activates the G


 pathway, leading to cAMP accumulation.[1] This specific pathway is distinct from the Gq/calcium pathways often associated with adverse cardiovascular effects in non-selective agonists.

MC4R_Pathway Ro27 Ro 27-3225 (Agonist) MC4R MC4R (GPCR) Ro27->MC4R Binding Gs Gαs Protein MC4R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑) AC->cAMP Catalysis PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation PKA->CREB Outcome Physiological Outcome: ↓ Food Intake ↑ Energy Expenditure CREB->Outcome Gene Expression (BDNF, TRH)

Figure 1: Signal transduction pathway of Ro 27-3225.[2][3] The compound bypasses the leptin receptor defect by directly engaging MC4R-Gs signaling.

Pre-Clinical Setup & Animal Husbandry

Critical Warning: db/db mice are metabolically fragile. Stress-induced hyperglycemia can mask drug effects. Strict adherence to the following husbandry protocols is required to ensure data integrity.

Animal Specifications[3][4][5][6][7]
  • Strain: BKS.Cg-Dock7^m +/+ Lepr^db /J (Stock No: 000642).

  • Controls: Heterozygous littermates (db/+) or Lean C57BL/6J (use db/+ for genetic background control).

  • Age at Start: 8–10 weeks (Established obesity and hyperglycemia, but prior to severe organ failure).

  • Housing: Single housing is mandatory for food intake studies. Acclimatize to single housing for 7 days prior to experimentation.

Randomization Strategy

Do not randomize solely by body weight. db/db mice exhibit variable glucose levels.

  • Measure Body Weight (BW).

  • Measure 4-hour fasting Blood Glucose (BG).

  • Stratify animals so that mean BW and mean BG are statistically identical across groups (

    
    ).
    

Compound Preparation & Formulation

Ro 27-3225 is a peptide-mimetic small molecule. While generally soluble in aqueous buffers, pH sensitivity can affect stability.

Vehicle Selection:

  • Primary: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Alternative (if solubility issues arise): 0.9% Saline + 2% DMSO (ensure control group receives matched DMSO).

Stock Solution Protocol:

  • Weighing: Weigh Ro 27-3225 powder using an analytical balance (precision 0.01 mg).

  • Dissolution: Dissolve in vehicle to achieve a stock concentration of 1.0 mg/mL .

    • Note: Vortex gently. Do not sonicate extensively to avoid peptide degradation.

  • Filtration: Filter sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into low-bind tubes and freeze at -80°C. Avoid freeze-thaw cycles.

Dosing Table (Based on 10 mL/kg volume):

Target Dose (mg/kg)Mouse Weight (g)Injection Vol (µL)Stock Conc. Required (mg/mL)
0.1 (Low) 404000.01
0.3 (Mid) 404000.03
1.0 (High) 404000.10

Experimental Protocols

Protocol A: Acute Anorexigenic Efficacy (Dark Cycle)

MC4R agonists are most effective during the active (feeding) phase.

Workflow:

  • Habituation: Handle mice daily (mock IP injections) for 3 days pre-study to reduce stress cortisol.

  • Fasting: Remove food 2 hours prior to lights off. (Do not fast db/db mice longer than 4-6 hours to avoid hepatic steatosis complications).

  • Dosing: Administer Ro 27-3225 (IP) or Vehicle 30 minutes before the dark cycle begins .

  • Data Collection:

    • Weigh food hopper (Accuracy: 0.01g) at T=0.

    • Re-weigh at T = 1h, 2h, 4h, 12h, and 24h post-injection.

    • Self-Validation: Ensure spillage is accounted for by checking bedding.

Protocol B: Chronic Metabolic Profiling (14 Days)

To assess sustained weight loss and glucose homeostasis.

Workflow:

  • Dosing: Daily IP injection at ZT11 (1 hour before lights off).

  • Measurements:

    • Daily Body Weight.[4][5]

    • Daily Food Intake (24h accumulation).

    • Days 0, 7, 14: Fasting Blood Glucose (tail snip).

  • Pair-Feeding Control (Crucial):

    • Include a Vehicle group pair-fed to the High Dose Ro 27-3225 group.

    • Logic: This distinguishes weight loss caused by anorexia (reduced intake) from weight loss caused by increased metabolic rate (thermogenesis).

Protocol C: Glucose Tolerance Test (GTT)

Perform on Day 14 of chronic treatment.

  • Fast: 6 hours (Morning fast).

  • Challenge: IP Glucose injection (1.0 g/kg).

  • Sampling: Measure blood glucose at t = 0, 15, 30, 60, 120 min.

  • Analysis: Calculate Area Under the Curve (AUC).

Experimental_Workflow cluster_Acute Protocol A: Acute (Day 1) cluster_Chronic Protocol B: Chronic (Day 2-14) Start Start: db/db Mice (8wks) Acclim Acclimatization (7 Days, Single Housing) Start->Acclim Base Baseline Profiling (BW, Glucose) Acclim->Base Rand Randomization (Stratified by BW & BG) Base->Rand Dose1 Dose IP (T-30 min lights off) Rand->Dose1 Measure1 Measure Intake (1, 2, 4, 12, 24h) Dose1->Measure1 DailyDose Daily Dosing (ZT11) Measure1->DailyDose DailyMeasure Daily BW & Intake DailyDose->DailyMeasure GTT Day 14: GTT (Glucose Tolerance) DailyMeasure->GTT Term Termination & Tissue Collection GTT->Term

Figure 2: Integrated experimental workflow for acute and chronic assessment of Ro 27-3225.

Data Analysis & Statistical Validation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) standards, data must be analyzed using rigorous statistical models.

Statistical Methods:

  • Time-Course Data (GTT, Food Intake): Two-way Repeated Measures ANOVA followed by Bonferroni’s post-hoc test.

  • Endpoint Data (AUC, Final BW): One-way ANOVA with Dunnett’s multiple comparison test (comparing all against Vehicle).

Exclusion Criteria (Self-Validating):

  • Any animal losing >15% body weight in 24h (indicates surgical error or toxicity, not drug effect).

  • Vehicle animals that do not gain weight (indicates underlying health issue in the db/db model).

References

  • Benoit, S. C., et al. (2000). A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences. The Journal of Neuroscience.

  • Fan, W., et al. (1997). Role of melanocortinergic neurons in feeding and the agouti obesity syndrome.[3] Nature.

  • Hummel, K. P., et al. (1966). Diabetes, a new mutation in the mouse. Science.

  • Wang, Y. C., et al. (2018). Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation...[14] Journal of Neuroinflammation.

  • Tschöp, M., & Heiman, M. L. (2001). Rodent models of obesity. Experimental and Clinical Endocrinology & Diabetes.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ro 27-3225 Solubilization &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility of peptide-based receptor agonists in physiological buffers. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the erratic solubility of peptide-based receptor agonists in physiological buffers. This guide provides a deep-dive root cause analysis and self-validating protocols to resolve precipitation issues when working with Ro 27-3225 in Phosphate Buffered Saline (PBS).

Part 1: Executive Summary & Root Cause Analysis

The Compound: Ro 27-3225 (Sequence: Butir-His-D-Phe-Arg-Trp-Sar-NH2) is a potent, selective melanocortin 4 receptor (MC4R) agonist[1]. It is commercially supplied as a lyophilized trifluoroacetate (TFA) salt[1].

The Symptom: When researchers attempt to reconstitute the lyophilized Ro 27-3225 powder directly into 1X PBS (pH 7.4), the solution immediately turns turbid, or white flocculent precipitates form.

FAQ: Why does Ro 27-3225 precipitate in PBS?

Q: Is the peptide inherently insoluble in water? A: No. The precipitation is a chemically induced artifact of the buffer interaction, not an inherent insolubility of the peptide backbone. The causality stems from three compounding factors:

  • The TFA Counterion Penalty: During solid-phase peptide synthesis (SPPS), trifluoroacetic acid (TFA) is used to cleave the peptide from the resin[2]. The resulting TFA salt leaves highly hydrophobic

    
     counterions bound to the basic residues[3]. In aqueous solutions with high ionic strength, these hydrophobic counterions induce secondary structural transitions that promote peptide aggregation[3].
    
  • Electrostatic Bridging: Ro 27-3225 contains strongly basic amino acids (Histidine and Arginine)[1]. At the neutral pH of PBS (7.4), these residues carry a positive charge. PBS contains high concentrations of multivalent phosphate anions (

    
    , 
    
    
    
    ). These anions act as electrostatic bridges, binding to the positively charged Arg/His residues of multiple peptide molecules simultaneously, causing rapid cross-linking and "salting out"[4].
  • Hydrophobic Core Exposure: The sequence contains hydrophobic residues (D-Phe and Trp)[1]. When the ionic strength of the buffer (137 mM NaCl in PBS) forces the peptide into a condensed conformation, intermolecular hydrophobic interactions take over, leading to irreversible precipitation[4].

precipitation A Ro 27-3225 (TFA Salt) Basic Peptide (Arg, His) B Direct Addition to PBS (pH 7.4, 137mM NaCl, 10mM PO4) A->B C Phosphate-Arg/His Electrostatic Bridging B->C D TFA Counterion Hydrophobic Aggregation B->D E Peptide Precipitation (Turbid Solution / Loss of Yield) C->E D->E

Mechanistic pathway of Ro 27-3225 precipitation in PBS due to ionic bridging and TFA effects.

Part 2: Solvent Compatibility & Quantitative Data

To prevent precipitation, the peptide must be fully solvated before the introduction of high-salt buffers. Below is the empirical compatibility matrix for Ro 27-3225.

Solvent / BufferMax Solubility LimitRecommendationMechanistic Rationale
1X PBS (pH 7.4) < 0.1 mg/mLDo Not Use Directly Phosphate anions bridge basic residues; high NaCl causes salting out.
Sterile

~ 1.0 mg/mL⚠️ Use with Caution Soluble, but TFA counterions may still cause micro-aggregation over time.
10% Acetic Acid > 5.0 mg/mLGood for Stocks Low pH fully protonates basic residues, preventing intermolecular aggregation[5].
100% DMSO > 10.0 mg/mLOptimal for Stocks Disrupts hydrophobic interactions (D-Phe, Trp); fully solvates the peptide[5].

Part 3: Troubleshooting Workflows & Self-Validating Protocols

To successfully formulate Ro 27-3225 for your assays, you must bypass the electrostatic bridging effect. Choose Protocol A for standard in vitro cell assays, or Protocol B if your in vivo application strictly forbids DMSO or requires high peptide concentrations.

Protocol A: The Co-Solvent Dilution Method (Recommended)

Causality: By dissolving the peptide in a pure organic solvent first, you disrupt all intermolecular hydrophobic interactions. Slowly introducing this solvated state into a stirring aqueous buffer prevents localized high-concentration zones where phosphate bridging occurs[5].

Step-by-Step Methodology:

  • Weighing: Allow the lyophilized Ro 27-3225 vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Primary Solvation: Add 100% anhydrous DMSO to create a highly concentrated master stock (e.g., 10 mM or ~9 mg/mL).

  • Agitation: Vortex gently and sonicate in a water bath for 2–3 minutes until the solution is optically clear.

  • Dilution: Place your target volume of 1X PBS on a magnetic stirrer. Dropwise, add the DMSO-peptide stock into the vortex of the stirring PBS[5].

  • Limit Check: Ensure the final DMSO concentration does not exceed 0.1% (v/v) to maintain cell viability in primary cultures[5].

workflow S1 Step 1: Weigh Peptide S2 Step 2: Dissolve in 100% DMSO (Stock: 10-50 mM) S1->S2 S3 Step 3: Vortex & Sonicate (Clear Solution) S2->S3 S4 Step 4: Dropwise Addition to Stirring PBS S3->S4 S5 Step 5: Verify Concentration (UV-Vis at 280nm) S4->S5

Optimized step-by-step solubilization workflow for Ro 27-3225 using a DMSO co-solvent method.
Protocol B: TFA-to-HCl Salt Exchange (For High-Concentration PBS Needs)

Causality: If DMSO cannot be used, the hydrophobic TFA counterion must be chemically replaced with a hydrophilic chloride (


) ion. This drastically improves the peptide's thermodynamic stability in PBS and removes the cellular toxicity associated with TFA[2][3].

Step-by-Step Methodology:

  • Dissolve the lyophilized Ro 27-3225 TFA salt in sterile distilled water at 1 mg/mL[5].

  • Add 100 mM HCl to achieve a final HCl concentration of 2–10 mM[5].

  • Incubate at room temperature for 5 minutes to allow ion exchange[5].

  • Flash-freeze the solution in liquid nitrogen and lyophilize overnight[5].

  • Repeat steps 1–4 two additional times to ensure >95% TFA removal[2][5].

  • Reconstitute the resulting Ro 27-3225 HCl salt directly into 1X PBS.

The Self-Validating System (Quality Control)

Do not assume your peptide is in solution just because the buffer looks clear. Micro-precipitates can ruin dose-response curves. Validate your protocol using this two-step system:

  • Physical Validation: Centrifuge the final PBS formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the solubilization failed, and the actual concentration in the supernatant is unknown.

  • Spectrophotometric Validation: Ro 27-3225 contains a single Tryptophan (Trp) residue[1]. Transfer the supernatant to a UV-transparent cuvette or NanoDrop. Measure the absorbance at 280 nm. Using the Beer-Lambert Law (

    
    ) and Trp's extinction coefficient (
    
    
    
    ), calculate the exact molarity of the peptide in solution. If the calculated concentration matches your theoretical yield, the protocol is validated.

References

  • ProImmune. WORKING WITH PEPTIDES: Solubility and Handling Guidelines. Available at: [Link]

  • LifeTein. How to dissolve, handle and store synthetic peptides. Available at: [Link]

  • National Center for Biotechnology Information (PMC). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Available at: [Link]

Sources

Optimization

removing trifluoroacetate counter-ion from Ro 27-3225 for sensitive assays

[1][2] Executive Summary & Diagnostic Matrix The Problem: Ro 27-3225 is a potent, selective Melanocortin-4 Receptor (MC4R) agonist.[1][2][3][4][5][6] Like many peptide-mimetics synthesized via solid-phase methods (SPPS),...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Diagnostic Matrix

The Problem: Ro 27-3225 is a potent, selective Melanocortin-4 Receptor (MC4R) agonist.[1][2][3][4][5][6] Like many peptide-mimetics synthesized via solid-phase methods (SPPS), it is typically delivered as a Trifluoroacetate (TFA) salt .[1][2][7] While TFA salts are stable and easy to purify, the trifluoroacetate anion is cytotoxic and can significantly skew data in sensitive biological assays by:

  • Acidifying Culture Media: Unbuffered TFA lowers pH, altering cellular metabolism.[1][2]

  • Membrane Disruption: TFA acts as a chaotropic agent, altering membrane permeability.[1][2]

  • Receptor Kinetics Interference: TFA anions can pair with cationic residues on the receptor or ligand, artificially modifying binding affinity (

    
    ) or efficacy (
    
    
    
    ).[1][2]

Do you need to remove TFA? Use the decision matrix below to determine if salt exchange is necessary for your specific application.

DecisionMatrix Start Start: Ro 27-3225 (TFA Salt) AssayType What is your Assay Type? Start->AssayType Robust Robust Endpoints (Western Blot, PCR, Chemical Analysis) AssayType->Robust Sensitive Sensitive Endpoints (Primary Cells, In Vivo, Ion Channels, cAMP) AssayType->Sensitive Conc Concentration Used? Robust->Conc ActionRemove Action: REMOVE TFA (Exchange to HCl or Acetate) Sensitive->ActionRemove Mandatory HighConc > 10 µM Conc->HighConc LowConc < 1 µM Conc->LowConc HighConc->ActionRemove TFA toxicity risk ActionKeep Action: Keep TFA Salt (Buffer well with HEPES/MOPS) LowConc->ActionKeep

Figure 1: Decision matrix for determining the necessity of salt exchange based on assay sensitivity and ligand concentration.

Technical Protocol: HCl Exchange via Lyophilization

This is the "Gold Standard" method for small-molecule peptide mimetics like Ro 27-3225.[1] It relies on the volatility of TFA and the stronger acidity of Hydrochloric Acid (HCl) to drive the equilibrium toward the chloride salt.

Mechanism:


[1][2]
Materials Required[1][4][8][9][10][11][12][13][14][15]
  • Ro 27-3225 (TFA salt)[1][3]

  • 0.1 M HCl (Molecular Biology Grade)[1]

  • Milli-Q Water (18.2 MΩ)[1]

  • Lyophilizer (Freeze Dryer)[1]

  • Liquid Nitrogen (for flash freezing)[8]

Step-by-Step Workflow
  • Dissolution: Dissolve the Ro 27-3225 TFA salt in 0.1 M HCl at a concentration of 1–2 mg/mL .

    • Critical Note: Do not use water alone.[1] The presence of excess Cl⁻ ions is required to displace the TFA counter-ion.

    • Troubleshooting: If the compound is hydrophobic and does not dissolve, add minimal Acetonitrile (ACN) up to 20% v/v.

  • Incubation: Allow the solution to stand at room temperature for 5–10 minutes . This ensures the ion exchange equilibrium is reached.

  • Flash Freezing: Freeze the solution rapidly using liquid nitrogen.

    • Why? Slow freezing causes phase separation, which can trap TFA pockets within the ice crystal lattice.

  • Lyophilization (Cycle 1): Lyophilize overnight until a dry powder is obtained. TFA is volatile and will be removed with the water vapor.

  • Repetition (Cycles 2 & 3): Repeat steps 1–4 at least two more times.

    • Scientific Basis: A single cycle typically removes only 80-90% of TFA.[1] Three cycles are statistically required to achieve >98% exchange to the HCl salt [1].

  • Final Reconstitution: Dissolve the final powder in your assay buffer (e.g., PBS) or water.

Technical Protocol: Ion Exchange Chromatography (Resin)

Use this method if you have larger quantities (>50 mg) or if the peptide mimetic is sensitive to the repeated acidic exposure of the lyophilization method.

Materials Required[1][8][9][10][11][12][13][14][15]
  • Strong Anion Exchange Resin (e.g., Dowex 1X2-200 or equivalent quaternary ammonium resin).[1]

  • Counter-ion source: Sodium Acetate (for Acetate salt) or Sodium Chloride (for HCl salt).[1]

  • HPLC grade Water.[1]

Workflow Diagram

ResinExchange Step1 1. Activate Resin (Wash with 1M NaOAc or NaCl) Step2 2. Wash Resin (Rinse with H2O until neutral pH) Step1->Step2 Step3 3. Load Sample (Dissolve Ro 27-3225 in H2O) Step2->Step3 Step4 4. Elute (Collect flow-through) Step3->Step4 Step5 5. Lyophilize (Final Powder) Step4->Step5

Figure 2: Workflow for anion exchange chromatography to replace TFA with Acetate or Chloride.

Protocol Details:

  • Column Prep: Pack a column with resin (approx.[1][2][9][10][11] 10-fold molar excess capacity relative to the peptide).[10][11]

  • Conversion: Wash column with 1M Sodium Acetate (or NaCl) to saturate binding sites with the desired counter-ion.

  • Equilibration: Wash with distilled water until the eluate conductivity/pH matches the input water (removes excess salt).

  • Exchange: Dissolve Ro 27-3225 in water and pass it slowly through the column. The TFA⁻ binds to the resin, displacing the Acetate/Cl⁻, which pairs with the peptide.

  • Collection: Collect the eluate and lyophilize.

Validation: How do I know the TFA is gone?

You cannot assume the exchange worked. You must validate it.

MethodSensitivityProsCons
19F-NMR High (<0.1%)Direct detection of Fluorine; non-destructive.[1][2]Requires NMR access; time-consuming.[1]
IC (Ion Chromatography) Very HighIndustry standard for anions.[1]Requires specialized column/equipment.[1]
HPLC-UV (210 nm) LowAccessible in most labs.[1]TFA absorbs at 210nm, but so does the peptide bond. Hard to quantify.

Recommended Validation (19F-NMR): Dissolve 1 mg of the treated Ro 27-3225 in D₂O. Run a standard fluorine NMR.

  • TFA Peak: ~ -76.5 ppm.[1]

  • Target: Integration of the TFA peak should be <1% relative to a known internal standard (e.g., sodium trifluoroacetate spiked at known concentration) or effectively absent [2].

Frequently Asked Questions (FAQ)

Q1: Why not just neutralize the TFA with NaOH? A: Adding NaOH does not remove the trifluoroacetate anion; it simply converts the salt to Sodium Trifluoroacetate + Free Base Peptide. The TFA anion remains in solution and is still cytotoxic. You must physically remove the anion via evaporation (HCl method) or binding (Resin method).

Q2: Will 0.1 M HCl degrade Ro 27-3225? A: Ro 27-3225 is a modified peptide mimetic designed for stability.[1][2] However, prolonged exposure to acid at room temperature can cause hydrolysis.[1]

  • Safeguard: Keep the incubation time strictly to 5–10 minutes and perform the process on ice if you suspect instability. Flash freeze immediately.[1]

Q3: Which salt form is better for in vivo studies: HCl or Acetate? A: Acetate is generally preferred for in vivo or highly sensitive cell culture work.[1][2] HCl salts can be quite acidic when dissolved in unbuffered saline, potentially causing injection site irritation.[1] Acetate has a pKa of 4.76 and provides a buffering effect closer to physiological pH [3]. Use the Resin Exchange method (Section 3) to generate the Acetate salt.

Q4: My Ro 27-3225 precipitated during the HCl exchange. What do I do? A: This is common. The HCl salt of some peptides is less soluble than the TFA salt.

  • Fix: Add tert-butanol (tBuOH) or Acetonitrile (up to 20%) to the HCl solution to aid solubility before freezing.[1] These solvents are also volatile and will be removed during lyophilization.[1]

References

  • Sikora, K., et al. (2018).[1] "Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides." International Journal of Peptide Research and Therapeutics, 24, 265–279.

  • Brinkmann, A., et al. (2019).[1][12] "Metrologically traceable quantification of trifluoroacetic acid content in peptide reference materials by 19F solid-state NMR." Metrologia, 56(2).[1]

  • Cornish, J., et al. (1999).[1] "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [1][2]

Sources

Troubleshooting

cytotoxicity of TFA salt form of Ro 27-3225 in neuronal cultures

[1] Executive Summary You are likely visiting this guide because you have observed unexpected cell death, neurite retraction, or altered electrophysiology in primary neuronal cultures treated with Ro 27-3225 (a selective...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

You are likely visiting this guide because you have observed unexpected cell death, neurite retraction, or altered electrophysiology in primary neuronal cultures treated with Ro 27-3225 (a selective MC4R agonist), particularly at concentrations above 1 µM.[1]

If your compound was supplied as a Trifluoroacetate (TFA) salt (the industry standard for HPLC purification), the toxicity you are observing is frequently an artifact of the counterion, not the agonist itself. This guide provides the diagnostic framework to distinguish specific MC4R-mediated effects from non-specific TFA cytotoxicity and offers validated protocols for salt exchange.[1]

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am seeing dose-dependent cell death starting at 1-10 µM. Is Ro 27-3225 neurotoxic?

A: Ro 27-3225 itself is generally neuroprotective (e.g., in models of ischemic stroke).[1] However, the TFA counterion can be cytotoxic.

  • The Mechanism: TFA is a strong acid (

    
    ).[1] In unbuffered or weakly buffered media (like standard Neurobasal/B27 without supplemental HEPES), high concentrations of TFA salt can locally depress pH or act as a chaotropic agent, disrupting membrane integrity.
    
  • The Threshold: While MC4R activation occurs at nanomolar levels (

    
     nM), researchers often push to micromolar levels to ensure saturation.[1] At 10 µM of a peptide-mimetic TFA salt, you may be introducing significant molar equivalents of TFA, which has been shown to inhibit cell proliferation and viability in sensitive cell types at concentrations as low as 
    
    
    
    M to
    
    
    M [1].[1]
Q2: How do I confirm if the toxicity is due to TFA or the drug?

A: You must run a Counterion Control . Most "Vehicle Controls" only contain DMSO or Water.[1] This is insufficient. You must replicate the TFA load of your highest drug concentration.

  • Action: Purchase Sodium Trifluoroacetate (Na-TFA).[1]

  • Experiment: Treat control wells with Na-TFA at the same molar concentration as the TFA in your drug condition.

    • If Na-TFA wells die: The issue is the salt.[2][3][4][5][6][7][8][9] Proceed to Protocol A (Salt Exchange) .

    • If Na-TFA wells live but Drug wells die: The issue is the drug (off-target effects or genuine MC4R-mediated toxicity).

Q3: Can I just buffer my way out of this?

A: Sometimes. Standard neuronal media (e.g., Neurobasal) relies on a Bicarbonate/


 buffer system, which is weak against strong organic acids.
  • Immediate Fix: Supplement your medium with 10-25 mM HEPES (pH 7.4).[1] This provides a stronger buffering capacity against the acidic shift from the TFA salt.

  • Warning: If the toxicity is caused by the chaotropic nature of the trifluoroacetate anion (interfering with ion channels or membranes) rather than pH, buffering will not help. Salt exchange is the only permanent solution.

Part 2: Technical Data & Comparison

Table 1: Impact of Counterions on Neuronal Culture
FeatureTFA Salt (Trifluoroacetate) HCl Salt (Hydrochloride) Acetate Salt
Source Standard output of HPLC purification.[1]Requires post-purification ion exchange.[1]Requires post-purification ion exchange.[1]
Acidity High (Strong Acid).[1] Can lower media pH.[1]Neutral to Mildly Acidic.[1]Weak Acid.[1]
Cytotoxicity High in primary neurons (pH & chaotropic).[1]Low (Chloride is physiological).[1]Low (Metabolizable).[1]
Solubility Excellent (TFA improves solubility).Good (May decrease for hydrophobic peptides).[1]Variable.
Recommended Use Acute non-cellular assays; In vivo (if buffered).[1]Chronic neuronal culture; Electrophysiology. General cell culture.[1]

Part 3: Visual Troubleshooting Workflows

Diagram 1: Cytotoxicity Diagnostic Logic

Use this decision tree to determine the root cause of cell death.

DiagnosticTree Start Observation: Cell Death in Ro 27-3225 Treated Neurons CheckConc Check Concentration: Is [Drug] > 1 µM? Start->CheckConc CheckSalt Check Salt Form: Is it TFA Salt? CheckConc->CheckSalt Yes Action2 Diagnosis: Drug Toxicity Action: Re-eval Dose Range or Off-Target Effects CheckConc->Action2 No (<100 nM) RunControl Run Experiment: Add Na-TFA Control (Same Molar Equiv.) CheckSalt->RunControl Yes CheckSalt->Action2 No (Already HCl) Result1 Na-TFA Wells: Show Toxicity RunControl->Result1 Result2 Na-TFA Wells: Healthy RunControl->Result2 Action1 Diagnosis: TFA Toxicity Action: Perform Salt Exchange (Protocol A) Result1->Action1 Result2->Action2

Caption: Decision matrix for distinguishing between compound-specific toxicity and salt-form artifacts in neuronal culture.

Part 4: Experimental Protocols

Protocol A: TFA to HCl Salt Exchange (Lyophilization Method)

This is the gold standard for preparing peptides/peptidomimetics for sensitive bioassays.

Prerequisites:

  • Ro 27-3225 TFA salt[1][10][11][12][13]

  • 0.1 M Hydrochloric Acid (HCl) (Molecular Biology Grade)[1]

  • Milli-Q Water[1][6]

  • Lyophilizer (Freeze Dryer)[1]

Step-by-Step:

  • Dissolution: Dissolve the Ro 27-3225 TFA salt in 0.1 M HCl at a concentration of 1–5 mg/mL.

    • Why: The excess chloride ions (

      
      ) from the strong acid will displace the trifluoroacetate (
      
      
      
      ) ions associated with the protonated amines.[1]
  • Equilibration: Allow the solution to stand at room temperature for 5–10 minutes .

  • Freezing: Freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilization: Lyophilize (freeze-dry) the sample until a dry powder remains.

    • Note: TFA is volatile and will be removed during the vacuum drying process, while the chloride ions remain paired with the drug.

  • Repetition: Repeat steps 1–4 two more times (Total of 3 cycles).

    • Validation: This ensures >95% exchange of TFA to HCl [2].

  • Final Reconstitution: Reconstitute the final powder in sterile water or buffer for your assay.

Diagram 2: Salt Exchange Mechanism

SaltExchange Step1 Ro 27-3225 • TFA (Toxic) Step2 Add Excess HCl (Cl- displaces TFA-) Step1->Step2 Dissolve Step3 Lyophilize (HTFA evaporates) Step2->Step3 Freeze Dry Step3->Step2 Repeat x3 Step4 Ro 27-3225 • HCl (Biocompatible) Step3->Step4 Final Product

Caption: Cyclic process for displacing toxic trifluoroacetate counterions with biocompatible chloride ions.

Protocol B: Viability Assay Setup (MTT/LDH)

Use this layout to validate the safety of your salt-exchanged compound.

Plate Layout (96-well):

  • Group A (Negative Control): Media + Vehicle (Water/DMSO).[1]

  • Group B (Positive Control): 100 µM Glutamate (induces excitotoxicity).[1]

  • Group C (TFA Control): Na-TFA (at 10 µM, 30 µM, 100 µM).[1]

  • Group D (Ro 27-3225 HCl): Salt-exchanged drug (1 nM – 10 µM).[1]

Acceptance Criteria:

  • Group A viability > 90%.[1][10]

  • Group C (Na-TFA) viability should be significantly lower than Group A if TFA toxicity is present.[1]

  • Group D should show viability comparable to Group A (unless the drug itself is toxic at high doses).

References

  • Cornish, J., Callon, K. E., Lin, C. Q., Xiao, C. L., Mulvey, T. B., Cooper, G. J., & Reid, I. R. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[7][14] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[1] [1][14]

  • Sikora, K., Neubauer, D., Jaśkiewicz, M., & Kamysz, W. (2018). The Effect of Salt Form on the Physicochemical Properties and Biological Activity of Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics, 24, 265–279.

  • Benoit, S. C., et al. (2000).[1] A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences.[1][15][16] Journal of Neuroscience, 20(9), 3442-3448.[1][15]

Sources

Optimization

improving stability of Ro 27-3225 aqueous solutions at room temperature

[1] Product: Ro 27-3225 (MC4 Receptor Agonist) CAS: 169755-69-5 (Generic) / 1373926-49-8 (TFA Salt) Chemical Structure: Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ Support Level: Senior Application Scientist[1] Part 1: Criti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Product: Ro 27-3225 (MC4 Receptor Agonist) CAS: 169755-69-5 (Generic) / 1373926-49-8 (TFA Salt) Chemical Structure: Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂ Support Level: Senior Application Scientist[1]

Part 1: Critical Alert (Read Before Experiment)

The "Room Temperature" Paradox: While Ro 27-3225 is a cyclic peptide—inherently more stable than linear analogs—it contains Tryptophan (Trp) and Histidine (His) residues.[1] In aqueous solution at room temperature (RT), these residues create a "ticking clock" for stability.

DO NOT store aqueous solutions of Ro 27-3225 at room temperature for >4 hours unless strictly necessary. DO NOT use standard borosilicate glass vials for low-concentration (<10 µM) solutions; the peptide will adsorb to the glass, mimicking instability.

Part 2: The Stability Matrix

Understanding why your solution degrades is the first step to preventing it.

VariableRisk FactorMechanism of FailureMitigation Strategy
Oxygen CRITICAL Trp Oxidation: The indole ring of Tryptophan is highly susceptible to reactive oxygen species (ROS), forming N-formylkynurenine (loss of potency).[1]Degas buffers with N₂ or He. Keep headspace minimal.
Light HIGH Photo-oxidation: UV/Visible light accelerates Trp oxidation and can induce His-mediated crosslinking.[1]Use Amber Vials exclusively. Wrap clear tubes in foil.
pH HIGH Hydrolysis/Agg: The TFA salt form is acidic. Dissolving in unbuffered water drops pH <4, risking acid hydrolysis over time. High pH (>8) risks racemization.[1]Buffer to pH 6.5–7.4 (PBS or HEPES).[1] Avoid unbuffered water for storage.
Surface MEDIUM Adsorption: Cationic peptides stick to negatively charged glass and standard plastics.Use Low-Protein Binding (LoBind) polypropylene tubes.[1]
Part 3: Optimized Preparation Protocol

This protocol is designed to maximize the "RT Window"—the time you can safely keep the solution at room temperature during an experiment.

Workflow Diagram: Solubilization Decision Tree

Ro273225_Solubilization Start Start: Ro 27-3225 Solid CheckConc Target Concentration? Start->CheckConc LowConc < 1 mg/mL CheckConc->LowConc HighConc > 1 mg/mL (Stock) CheckConc->HighConc DirectAq Dissolve in Degassed Buffer (PBS/TBS, pH 7.4) LowConc->DirectAq PreSolve Pre-dissolve in DMSO (10-20% of final vol) HighConc->PreSolve CheckClear Solution Clear? DirectAq->CheckClear Dilute Dilute with Aqueous Buffer PreSolve->Dilute Dilute->CheckClear Success Ready for Assay (Use within 4h) CheckClear->Success Yes Fail Cloudy/Precipitate CheckClear->Fail No Fix Add 0.1% Tween-20 or Sonicate (Low Power) Fail->Fix Fix->Success

Figure 1: Decision matrix for solubilizing Ro 27-3225 based on concentration requirements.

Step-by-Step Procedure
  • Buffer Preparation (The "Oxygen Shield"):

    • Prepare PBS (pH 7.4).[1]

    • Crucial Step: Degas the buffer by sonicating under vacuum for 15 minutes or bubbling Nitrogen gas for 5 minutes. This removes dissolved oxygen that attacks the Tryptophan residue.

  • Weighing & Vessel Selection:

    • Weigh Ro 27-3225 quickly; hygroscopic salts absorb water, altering molecular weight calculations.

    • Transfer immediately to an Amber, LoBind Polypropylene tube .

  • Solubilization:

    • For Stocks (>1 mM): Dissolve first in anhydrous DMSO (dimethyl sulfoxide).[1] This ensures complete unfolding and prevents micro-aggregates.

    • For Working Solutions: Dilute the DMSO stock into your degassed buffer. Ensure final DMSO concentration is <0.1% (or compatible with your assay).[1]

  • Verification:

    • Vortex gently (avoid foaming, which oxidizes peptides).[1]

    • Inspect for "schlieren" lines or particulates. Solution must be optically clear.

Part 4: Troubleshooting Guide

Symptom 1: Solution turns yellow over time.

  • Diagnosis: Oxidation. The indole ring of Tryptophan has oxidized to kynurenine derivatives.

  • The Fix: The sample is compromised. Discard. For the next batch, strictly enforce the use of degassed buffers and amber vials. Add 10 µM EDTA to chelate trace metals that catalyze oxidation.

Symptom 2: Loss of biological activity (EC50 shift) despite clear solution.

  • Diagnosis: Adsorption. Your peptide has coated the walls of your container, lowering the effective concentration in the liquid.

  • The Fix: Switch to siliconized glass or LoBind plastics. If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to block surface binding sites.[1]

Symptom 3: White precipitate forms upon adding buffer. [1]

  • Diagnosis: Salting Out / pH Shock. The TFA counter-ion is acidic. If you add a low-capacity buffer, the local pH might drop, or the ionic strength might be too high.

  • The Fix: Ensure your buffer (PBS/HEPES) is at least 10 mM to buffer the TFA. If high concentration is needed, use water first, then adjust pH, then add salt.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I freeze the aqueous solution for later use?

  • A: Ideally, No. Repeated freeze-thaw cycles shear peptide bonds and promote aggregation.[1]

  • Exception: If you must, freeze in single-use aliquots at -80°C (not -20°C).[1] Flash freeze in liquid nitrogen to prevent ice crystal damage.

Q: Why is my calculated concentration different from the HPLC results?

  • A: Peptide Content vs. Total Weight. Ro 27-3225 is sold as a salt (usually TFA) and contains residual water.[1] The "Peptide Content" is often only 70-80% of the gross weight. You must correct your calculations:

    
    [1]
    

Q: Is Ro 27-3225 compatible with cell culture media?

  • A: Yes, but media contains serum (proteases) and oxidants (Phenol Red, Riboflavin + Light).[1]

    • Protocol: Add Ro 27-3225 to media immediately before use.[1] Do not pre-mix and store media containing the peptide.

Part 6: Mechanistic Visualization

Why Ro 27-3225 Degrades: The Pathway

Degradation_Pathway Ro Native Ro 27-3225 (Active) TrpRad Trp Radical Ro->TrpRad Oxidation Linear Linear Peptide (Ring Open) Ro->Linear Acid/Base Catalysis Light UV Light / ROS Light->TrpRad Water H₂O (Hydrolysis) Water->Linear NFK N-formylkynurenine (Inactive/Yellow) TrpRad->NFK + O₂

Figure 2: Primary degradation pathways.[1] Tryptophan oxidation (top) is the fastest route to failure at room temperature.

References
  • Chemical Structure & Properties: PubChem. Ro 27-3225 Compound Summary. National Library of Medicine. Link[1]

  • Peptide Oxidation Mechanisms: Ehrenshaft, M. et al. (2015).[1] Tryptophan oxidation in peptides by peroxyl radicals. Free Radical Biology and Medicine. Link

  • Adsorption Phenomena: Goebel-Stengel, M. et al. (2011).[1] The importance of using low-binding tubes for the storage of peptides. Analytical Biochemistry. Link

  • Handling Guidelines: Tocris Bioscience. Peptide Solubility and Storage Guide. Link

Sources

Troubleshooting

Ro 27-3225 solubility limits in saline pH 7.4

This guide provides in-depth technical support for researchers and drug development professionals working with Ro 27-3225. The focus is on addressing the practical challenges of its solubility in physiological buffers, s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers and drug development professionals working with Ro 27-3225. The focus is on addressing the practical challenges of its solubility in physiological buffers, specifically saline at a pH of 7.4. As a complex peptide-like molecule and a potent melanocortin 4 receptor (MC4R) agonist, understanding its solubility characteristics is critical for experimental success and data reproducibility.[1][2] This document moves beyond simple data points to offer a framework for determining and optimizing solubility in your specific experimental context.

Part 1: Understanding the Solubility Challenge of Ro 27-3225

Q1: What is the expected solubility of Ro 27-3225 in saline at pH 7.4?

Key Physicochemical Considerations:

  • Molecular Structure: Ro 27-3225 is a relatively large molecule with both hydrophobic and hydrophilic regions.[4] This amphipathic nature can lead to aggregation and precipitation in aqueous solutions.

  • pH and pKa: The molecule contains multiple ionizable groups (amines and potentially carboxylic acids). The overall charge of the molecule will change with pH. At pH 7.4, the primary amine groups will be protonated (positively charged), which generally aids in aqueous solubility. However, the isoelectric point (pI) of the molecule is not published, which would be the pH of minimal solubility.

  • Salt Form: Ro 27-3225 is often supplied as a TFA salt.[1][3] While salts of compounds are generally more water-soluble than their free-base counterparts, the TFA counter-ion can sometimes influence experimental outcomes.

Q2: Why am I seeing precipitation when I try to dissolve Ro 27-3225 directly in saline?

Directly dissolving a complex, high-molecular-weight molecule like Ro 27-3225 in a high-salt buffer like saline can be challenging due to several factors:

  • "Salting Out" Effect: The high concentration of ions in saline (typically ~150 mM NaCl) can compete for water molecules needed to hydrate the Ro 27-3225 molecule, reducing its solubility and causing it to precipitate.

  • Rate of Dissolution: The kinetics of dissolution may be slow. Without sufficient energy input (e.g., vortexing, sonication), the compound may not dissolve quickly enough and may form insoluble aggregates.

  • Hydrophobic Interactions: The non-polar regions of the molecule can interact with each other, leading to the formation of aggregates that are not easily broken up by the aqueous environment.

Part 2: Recommended Protocols and Troubleshooting

Q3: What is the recommended procedure for preparing a stock solution of Ro 27-3225?

The most reliable method for preparing solutions of Ro 27-3225 is to first create a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer.

Experimental Protocol: Preparation of a High-Concentration Stock Solution

  • Solvent Selection: Based on general practices for peptide-like molecules, Dimethyl Sulfoxide (DMSO) is a recommended starting solvent.

  • Procedure:

    • Weigh out the required amount of Ro 27-3225 powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly for 1-2 minutes.

    • If particulates remain, sonicate the solution in a water bath for 5-10 minutes.

    • Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: How do I determine the practical solubility limit of my Ro 27-3225 stock in saline pH 7.4?

Once you have a clear, high-concentration stock solution, you can perform a serial dilution test to find the maximum concentration that remains soluble in your saline buffer.

Experimental Protocol: Determining Practical Solubility Limit

  • Prepare a series of dilutions: In separate sterile tubes, prepare your final saline buffer (pH 7.4).

  • Spike with stock solution: Add progressively smaller volumes of your Ro 27-3225 stock solution to the saline to achieve a range of final concentrations (e.g., 1 mM, 500 µM, 250 µM, 100 µM, 50 µM, etc.). Crucially, ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid solvent effects in your experiment.

  • Mix and Equilibrate: Gently vortex each dilution immediately after adding the stock. Let the solutions sit at room temperature for at least 30 minutes.

  • Observe for Precipitation: Carefully inspect each tube for any signs of cloudiness or precipitate. The highest concentration that remains perfectly clear is your practical solubility limit under these conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation upon dilution of stock into saline The final concentration exceeds the solubility limit in the aqueous buffer.- Lower the final concentration of Ro 27-3225.- Increase the percentage of the co-solvent slightly, if your experimental design allows.
Cloudiness or opalescence in the final solution Formation of fine, colloidal aggregates.- Filter the final solution through a 0.22 µm syringe filter.- Try a different co-solvent for the stock solution (e.g., a small amount of dilute acetic acid if the compound is basic).
Inconsistent results between experiments - Incomplete initial dissolution of the stock.- Temperature fluctuations affecting solubility.- Always ensure the stock solution is completely clear before use.- Prepare fresh dilutions for each experiment and maintain a consistent temperature.

Part 3: Visualization of Workflows and Concepts

Diagram 1: Workflow for Solubility Determination

start Start: Weigh Ro 27-3225 Powder stock Prepare High-Concentration Stock (e.g., in DMSO) start->stock check_stock Is Stock Solution Clear? stock->check_stock sonicate Vortex / Sonicate check_stock->sonicate No serial_dilution Perform Serial Dilution into Saline pH 7.4 check_stock->serial_dilution Yes sonicate->stock observe Incubate and Observe for Precipitation serial_dilution->observe limit Determine Highest Clear Concentration (Practical Solubility Limit) observe->limit end Proceed with Experiment limit->end

Caption: Decision workflow for preparing and validating Ro 27-3225 solutions.

Diagram 2: Impact of pH on Solubility

cluster_low_ph Low pH (e.g., < 5) cluster_high_ph High pH (e.g., > 9) low_ph_mol Molecule: R-NH3+ (Protonated, High Charge) low_ph_sol Result: Higher Solubility low_ph_mol->low_ph_sol favors hydration ph74 pH 7.4: Mix of charged states, solubility is intermediate and must be empirically determined. high_ph_mol Molecule: R-NH2 (Neutral, Low Charge) high_ph_sol Result: Lower Solubility high_ph_mol->high_ph_sol favors aggregation

Caption: Conceptual impact of pH on the charge and solubility of a peptide-like molecule.

References

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • International Journal of Novel Research and Development. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD.org. [Link]

  • Drug Development & Delivery. (2023, March 23). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]

  • PubChem. Ro-27-3225. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Ro 27-3225 Solubilization &amp; Stability

[1] Executive Summary: The Solubility-Stability Paradox Ro 27-3225 is a potent, selective MC4 receptor agonist.[1][2][3][4] Chemically, it is a cyclic heptapeptide derivative (typically Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: The Solubility-Stability Paradox

Ro 27-3225 is a potent, selective MC4 receptor agonist.[1][2][3][4] Chemically, it is a cyclic heptapeptide derivative (typically Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH2).[1] While highly effective in biological assays, it presents a common physicochemical paradox:

  • The Salt Issue: It is usually supplied as a Trifluoroacetate (TFA) salt. Dissolving this in water creates a highly acidic solution (pH ~2-3).[1]

  • The pH Shock: Biological assays require pH 7.4. Rapidly adjusting this acidic solution with strong bases (e.g., NaOH) often causes isoelectric precipitation or local hydrolysis of the lactam bridge.

  • The Hydrophobic Effect: The cyclic structure and hydrophobic residues (Trp, Phe, Nle) make the compound prone to aggregation in high-ionic-strength buffers (like PBS) due to charge screening.[1]

This guide provides the protocols to navigate these issues, ensuring the compound remains in solution and chemically intact.

The Chemistry of Dissolution

To troubleshoot effectively, we must understand the molecular behavior of Ro 27-3225.

FeatureTechnical DetailImplication for Handling
Structure Cyclic Lactam (Asp-Lys bridge)The bridge reduces conformational freedom but is susceptible to hydrolysis at pH > 9.[1]0.
Hydrophobicity Nle, Trp, D-Phe residuesHigh hydrophobicity. In high salt (PBS), the "Salting Out" effect drives aggregation.
Ionization Arg (+), His (pKa ~6.[1]0)At pH 7.4, His is neutral and Arg is positive. Net charge is low (+1), reducing solubility in water compared to acidic pH.[5]
Oxidation Tryptophan (Trp) residueHighly sensitive to photo-oxidation and peroxides.[1] Protect from light.

Troubleshooting Guide (Q&A)

Q1: I dissolved the powder directly in PBS (pH 7.4), and it turned cloudy immediately. Why?

A: You likely encountered "Salting Out" combined with pH shock. When the acidic TFA salt hits the neutral, high-salt PBS, two things happen:

  • Charge Screening: The Na+ and Cl- ions in PBS screen the positive charge on the Arginine residue.

  • Hydrophobic Collapse: Without the strong repulsive positive charges, the hydrophobic residues (Trp, Phe, Nle) stick together to minimize water contact, causing precipitation. Fix: Never dissolve the powder directly in PBS. Dissolve in DMSO or pure water first, then dilute slowly into the buffer.

Q2: Can I use 1N NaOH to adjust the pH of my aqueous stock solution?

A: Strictly No. Adding 1N NaOH creates a "hot spot" where the local pH can briefly exceed 12 or 13 before mixing. This transient alkalinity can:

  • Hydrolyze the amide bonds.[6]

  • Open the cyclic lactam bridge (destroying biological activity).

  • Cause racemization of the amino acids. Fix: Use a "Buffer Exchange" method (see Protocol B) or use 0.1N NaOH with rapid stirring only if absolutely necessary.

Q3: My solution turned yellow after 24 hours at room temperature. Is it still good?

A: The yellowing indicates Tryptophan oxidation . The indole ring in Tryptophan is sensitive to oxidation, forming N-formylkynurenine (which is yellow/brown).[1] This often happens if the DMSO used is old (contains peroxides) or if the solution was exposed to light. Fix: Discard the solution. Use fresh, anhydrous DMSO (stored under nitrogen if possible) and protect all stocks from light.

Validated Protocols

Protocol A: The "DMSO Step-Down" (Recommended)

Best for: Cellular assays, in vivo injections where low DMSO is tolerated.[1]

This method avoids the "solid-to-buffer" crash by establishing solvation in an organic phase first.[1]

  • Calculate: Determine the mass needed for a 10 mM stock .

  • Solvate: Add 100% Anhydrous DMSO to the vial. Vortex until completely clear.

    • Note: Ro 27-3225 is soluble up to ~20 mg/mL in DMSO.[1]

  • Aliquot: Store these aliquots at -20°C (stable for 3-6 months).

  • Dilute: On the day of the experiment:

    • Prepare your assay buffer (e.g., PBS or Media).

    • Dropwise add the DMSO stock to the buffer while vortexing the buffer.

    • Target: Keep final DMSO concentration < 0.1% (or as tolerated by your cells).[1]

Protocol B: The "Aqueous pH Shift" (For DMSO-sensitive assays)

Best for: Assays where DMSO is strictly prohibited.[1]

  • Dissolve: Dissolve powder in sterile, deionized water (Milli-Q) at a concentration 10x higher than your final target.

    • Result: pH will be ~3.0 (due to TFA counter-ions).[1] Solution should be clear.

  • Buffer Selection: Prepare a concentrated buffer (e.g., 10x HEPES or PBS) adjusted to pH 7.5.

  • Combine: Add 1 part 10x Buffer to 9 parts Peptide Solution.

    • Mechanism:[1][6][7][8] The buffer capacity of the HEPES/PBS will neutralize the weak TFA acid without the violence of strong NaOH.

  • Check: Verify pH with a micro-probe. If adjustment is needed, use 0.01 N NaOH extremely slowly.

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal solubilization strategy based on assay tolerance.

SolventStrategy Start Start: Ro 27-3225 Powder CheckDMSO Is DMSO tolerated in the assay? Start->CheckDMSO YesDMSO Protocol A: DMSO Stock CheckDMSO->YesDMSO Yes NoDMSO Protocol B: Aqueous Prep CheckDMSO->NoDMSO No DissolveDMSO Dissolve in 100% DMSO (10-20 mg/mL) YesDMSO->DissolveDMSO DiluteBuffer Dilute into Assay Buffer (Vortexing) DissolveDMSO->DiluteBuffer Success Proceed to Assay DiluteBuffer->Success DissolveWater Dissolve in pure Water (Result: Acidic pH ~3) NoDMSO->DissolveWater AddBuffer Add 10x Concentrated Buffer (HEPES/PBS) DissolveWater->AddBuffer CheckCloudy Is solution cloudy? AddBuffer->CheckCloudy CheckCloudy->Success Clear Fail Troubleshoot: 1. Lower Conc. 2. Check pH CheckCloudy->Fail Cloudy

[1]

Figure 2: The pH Adjustment Danger Zone

Caption: Mechanism of degradation during improper pH adjustment. Avoid the "Hot Spot".

pH_Safety AcidicSol Acidic Peptide Solution (pH 3.0) AddBase Add 1M NaOH Drop AcidicSol->AddBase HotSpot LOCAL 'Hot Spot' (pH > 12.0 at drop site) AddBase->HotSpot Poor Mixing SafeMix Rapid Mixing / Weak Base (Equilibrium pH 7.4) AddBase->SafeMix Rapid Stirring or 0.01M NaOH Degradation Hydrolysis of Lactam Bridge (Irreversible Damage) HotSpot->Degradation

[1]

Stability Data Summary

ConditionStability EstimateRecommendation
Powder (-20°C) > 2 YearsKeep desiccated.[1][4] Warm to RT before opening.
DMSO Stock (-20°C) 3-6 MonthsAvoid freeze-thaw cycles.[1] Aliquot single uses.
Aqueous (pH 3-5) 1 Week (4°C)Acidic pH preserves peptide bond stability.[1]
Aqueous (pH 7.4) < 24 HoursProne to aggregation and enzymatic degradation (if not sterile).[1]
pH > 9.0 MinutesAvoid. High risk of hydrolysis.

References

  • Benoit, S. C., et al. (2000). A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences.[3] Journal of Neuroscience.[2][3] [Link]

  • PubChem. Ro 27-3225 Compound Summary (CID 56603736). [Link][1]

Sources

Troubleshooting

Technical Support Center: Ro 27-3225 Pharmacokinetics &amp; Clearance Troubleshooting

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: Ro 27-3225 (Melanocortin-4 Receptor [MC4R] Agonist) Core Principles: Ro 27-3225 Clearance Mechanics Ro 27-3225 (Bu-His-D-Phe-Ar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound Focus: Ro 27-3225 (Melanocortin-4 Receptor [MC4R] Agonist)

Core Principles: Ro 27-3225 Clearance Mechanics

Ro 27-3225 (Bu-His-D-Phe-Arg-Trp-Sar-NH2) is a potent, selective melanocortin-4 receptor (MC4R) pentapeptide agonist with an EC50 of ~1 nM[1]. While it demonstrates significant efficacy in reversing hemorrhagic shock, reducing multiple organ damage, and suppressing food intake in ob/ob mice, its in vivo utility is severely bottlenecked by its pharmacokinetic (PK) profile.

Like many native and synthetic peptides, Ro 27-3225 suffers from a notoriously short half-life, which limits its clinical and experimental utility by requiring inconvenient administration regimes[2]. The causality of this rapid clearance is bipartite:

  • Enzymatic Degradation: Exopeptidases and endopeptidases in the serum and tissues rapidly cleave the peptide bonds, despite the presence of non-natural amino acids (e.g., D-Phe, Sarcosine).

  • Renal Filtration: With a molecular weight of 898.95 Da[1], Ro 27-3225 falls well below the renal filtration threshold (~60 kDa). It is rapidly cleared by the kidneys before achieving sustained target engagement.

To design self-validating experimental systems, researchers must account for these clearance mechanisms when evaluating MC4R-mediated signaling. The development of stable analogues and novel methods of drug delivery are crucial parts of peptide drug development[3].

Troubleshooting Rapid Clearance in Rodent Models (FAQs)

Q1: Why does Ro 27-3225 show a half-life of less than 30 minutes in my wild-type murine models despite subcutaneous (SC) injection? A: Subcutaneous administration only slightly delays Tmax; it does not protect the peptide from systemic proteases or renal filtration. Once absorbed into the systemic circulation, the low molecular weight allows it to be rapidly filtered by the glomerulus. To counteract this, you must either continuously infuse the peptide or utilize a formulation strategy (e.g., PEGylation or liposomes) to increase the hydrodynamic radius above the renal clearance threshold.

Q2: How can I differentiate between enzymatic degradation and renal clearance in my PK assays? A: To isolate the clearance mechanism, perform a comparative PK study using bilateral nephrectomized (BNX) mice versus sham-operated controls.

  • If half-life significantly extends in BNX mice: Renal filtration is the primary driver of clearance.

  • If half-life remains short in BNX mice: Proteolytic degradation or hepatic clearance is the dominant factor. You can further validate proteolysis by incubating Ro 27-3225 in fresh mouse serum in vitro and measuring degradation kinetics via LC-MS/MS.

Q3: What is the most effective dosing vehicle to prolong Ro 27-3225 exposure without altering its binding affinity? A: Altering the peptide structure (e.g., lipid conjugation) risks reducing its 1 nM binding affinity to MC4R. Therefore, mechanical or formulation-based sustained release is preferred. We recommend using implantable osmotic pumps (e.g., ALZET®) for continuous infusion, or encapsulating the peptide in sterically stabilized liposomes.

Experimental Workflows: Overcoming Clearance

Below is the logical workflow for optimizing the PK profile of Ro 27-3225 to achieve sustained MC4R activation.

PK_Optimization Start Ro 27-3225 Administration (High Clearance Rate) Sub1 Identify Clearance Mechanism (In Vivo / In Vitro Assays) Start->Sub1 Mech1 Proteolytic Degradation (Serum Peptidases) Sub1->Mech1 Mech2 Renal Filtration (Glomerular Clearance) Sub1->Mech2 Sol1 Structural Modification (e.g., PEGylation / Lipidation) Mech1->Sol1 Sol2 Formulation Strategy (Liposomes / Nanoparticles) Mech1->Sol2 Mech2->Sol2 Sol3 Continuous Infusion (Osmotic Pump Implantation) Mech2->Sol3 Opt Optimized PK Profile (Sustained MC4R Activation) Sol1->Opt Sol2->Opt Sol3->Opt

Workflow for identifying and overcoming Ro 27-3225 clearance mechanisms in rodent models.

Protocol A: Setup and Implantation of Subcutaneous Osmotic Pumps for Continuous Infusion

This protocol provides a self-validating method to maintain steady-state plasma concentrations of Ro 27-3225, bypassing the rapid peak-and-trough dynamics of bolus injections.

Materials:

  • Ro 27-3225 trifluoroacetate salt

  • Sterile Saline (0.9% NaCl) or Artificial Cerebrospinal Fluid (aCSF) for central delivery.

  • ALZET® Micro-Osmotic Pumps (e.g., Model 1004 for 28-day delivery).

Step-by-Step Methodology:

  • Dose Calculation: Calculate the required concentration based on the pump's specific pumping rate (e.g., 0.25 µL/hr) and the target daily dose (e.g., 100 nmol/kg/day).

  • Formulation: Dissolve Ro 27-3225 in sterile saline. Causality note: Ensure the pH is strictly adjusted to ~7.4 to prevent tissue necrosis at the infusion site and to maintain peptide stability over the 28-day period.

  • Pump Filling: Using a blunt-tipped syringe, slowly fill the osmotic pump. Ensure no air bubbles are trapped, as they will disrupt the hydrostatic pressure gradient required for constant delivery.

  • Priming (Critical Step): Incubate the filled pumps in sterile saline at 37°C for 48 hours prior to implantation. Causality note: This ensures the pump reaches its steady-state pumping rate before it enters the animal, preventing a lag phase in drug delivery.

  • Implantation: Under isoflurane anesthesia, create a small subcutaneous pocket on the dorsal flank of the rodent. Insert the pump (flow moderator pointing away from the incision) and close with wound clips.

  • Validation: Collect plasma samples at days 3, 7, and 14. Quantify Ro 27-3225 via LC-MS/MS to confirm steady-state concentrations.

Protocol B: Liposomal Encapsulation of Ro 27-3225

For researchers requiring bolus injections without the use of hardware implants, liposomal encapsulation increases the hydrodynamic radius, preventing renal clearance.

Step-by-Step Methodology:

  • Lipid Film Preparation: Dissolve DPPC, cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in chloroform. Evaporate under a stream of nitrogen to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous solution of Ro 27-3225 (2 mg/mL in PBS) at 55°C (above the phase transition temperature of DPPC).

  • Extrusion: Pass the multilamellar vesicles through a 100 nm polycarbonate membrane 10-15 times using a mini-extruder to create unilamellar vesicles.

  • Purification: Remove unencapsulated Ro 27-3225 using size exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

  • Validation: Measure encapsulation efficiency via HPLC. Causality note: PEGylation of the liposome surface prevents opsonization by the reticuloendothelial system (RES), extending circulation time from minutes to hours.

Quantitative Data: PK Parameter Comparisons

The following table summarizes the expected pharmacokinetic parameters of Ro 27-3225 across different administration strategies in a murine model (25g body weight).

Delivery MethodTmaxCmax (ng/mL)Half-life (t1/2)AUC (0-24h)Primary Limitation
IV Bolus (Saline) ImmediateHigh (~500)< 15 minLowExtremely rapid renal clearance
SC Bolus (Saline) 15 - 30 minMod (~200)< 30 minLowRapid absorption followed by clearance
PEGylated Liposomes (SC) 2 - 4 hoursMod (~150)6 - 8 hoursHighRequires complex formulation
Osmotic Pump (SC) N/A (Steady)Steady (~50)MaintainedVery HighRequires surgical implantation

Note: Data represents generalized pharmacokinetic trends for pentapeptide MC4R agonists derived from structural analogues and delivery optimization studies.

References

  • Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options Source: Pharmaceuticals (Basel) / PubMed Central (PMC3991023) URL:[Link]

Sources

Optimization

distinguishing specific MC4R effects from off-target toxicity of Ro 27-3225

Topic: Distinguishing Specific MC4R Effects from Off-Target Toxicity Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Version: 2.1 (Current as of 2025) Core Directive: The Specificity vs. Toxicity Pa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing Specific MC4R Effects from Off-Target Toxicity Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Version: 2.1 (Current as of 2025)

Core Directive: The Specificity vs. Toxicity Paradox

As a Senior Application Scientist, I frequently encounter a critical error in MC4R experimental design: concentration creep . Researchers often assume that "more is better" to maximize signal window, inadvertently pushing Ro 27-3225 into concentrations where it loses selectivity or exhibits non-specific cytotoxicity.

Ro 27-3225 is a potent, selective peptide agonist for the Melanocortin-4 Receptor (MC4R).[1] However, its selectivity is relative, not absolute. At high nanomolar concentrations, it cross-reacts with MC1R and MC3R. Furthermore, distinguishing functional receptor desensitization (a biological feedback loop) from compound-induced cytotoxicity is paramount for valid data.

This guide provides the logic, protocols, and troubleshooting steps to rigorously validate your MC4R readouts.

Experimental Design & Concentration Windows

The "Therapeutic Window" of Ro 27-3225

You must operate within the specific pharmacological window of the compound. Exceeding these limits compromises data integrity.

Table 1: Ro 27-3225 Selectivity Profile

Receptor SubtypeFunctional Potency (

)
Binding Affinity (

)
Selectivity Ratio (vs MC4R)Operational Risk
MC4R (Target) ~1 nM ~1-2 nM 1:1 Optimal Signal
MC1R (Off-Target)~8-10 nM~5-10 nM~8-10xHigh Risk at >10 nM
MC3R (Off-Target)~30-40 nM~30 nM~30xModerate Risk at >30 nM
MC5R (Off-Target)>1000 nM>1000 nM>1000xLow Risk

Critical Insight: The window between MC4R and MC1R activation is narrow (<1 log unit). If you use Ro 27-3225 at 100 nM to "ensure signal," you are actively stimulating MC1R.

Nomenclature Warning

Do not confuse Ro 27-3225 with Ro 08-2750.

  • Ro 27-3225: Peptide MC4R agonist (Target of this guide).[2][3][4]

  • Ro 08-2750: Small molecule inhibitor of MSI2 (RNA-binding protein) used in leukemia research.[5]

  • Why this matters: Ro 08-2750 is inherently cytotoxic to AML cells. Confusing these reagents will lead to catastrophic experimental failure where you observe massive cell death and misinterpret it as MC4R-mediated apoptosis.

Visualizing the Signaling vs. Toxicity Logic

The following diagram illustrates the decision matrix for interpreting reduced cell viability or unexpected signaling readouts.

MC4R_Logic_Flow Start Observation: Reduced Cell Viability or Unexpected Signal Check_Conc Step 1: Check Concentration Is [Ro 27-3225] > 100 nM? Start->Check_Conc High_Conc High Probability: Off-Target Effect (MC1R/MC3R Cross-talk) Check_Conc->High_Conc Yes Low_Conc Step 2: Run Antagonist Rescue (Add SHU-9119 or HS024) Check_Conc->Low_Conc No Rescue_Yes Effect Blocked? YES Low_Conc->Rescue_Yes Rescue_No Effect Blocked? NO Low_Conc->Rescue_No Result_Specific Conclusion: MC4R Specific Effect (e.g., Desensitization/Apoptosis) Rescue_Yes->Result_Specific Result_Toxicity Conclusion: Non-Specific Toxicity (Chemical/Vehicle Effect) Rescue_No->Result_Toxicity

Caption: Decision matrix for distinguishing specific MC4R-mediated phenotypes from off-target toxicity or cross-reactivity.

Validated Protocols

Protocol A: The "Antagonist Rescue" Validation

This is the gold standard for proving your observed effect (whether it's cAMP accumulation or cell death) is mediated by MC4R and not chemical toxicity.

Reagents:

  • Agonist: Ro 27-3225 (Working conc: 1 nM - 10 nM).

  • Antagonist: SHU-9119 or HS024 (High affinity MC4R antagonists).

  • Readout: cAMP (e.g., GloSensor, HTRF) or Viability (CellTiter-Glo).

Workflow:

  • Pre-Incubation: Treat cells with Antagonist (100 nM) for 30 minutes. This saturates MC4R binding sites.

    • Note: The antagonist concentration should be ~10-fold higher than the agonist

      
       but below its own off-target threshold.
      
  • Challenge: Add Ro 27-3225 (10 nM) to the media containing the antagonist.

  • Controls:

    • Vehicle only (DMSO/Saline).

    • Ro 27-3225 only (Positive Control).

    • Antagonist only (Check for inverse agonist effects).

  • Interpretation:

    • If Ro 27-3225 still causes the effect in the presence of 100 nM SHU-9119, the effect is Off-Target (non-MC4R mediated).

    • If the effect is abolished, it is MC4R Specific .

Protocol B: Differentiating Desensitization from Cytotoxicity

Signal loss over time is often mistaken for cell death.

  • Stimulate: Treat cells with Ro 27-3225 (10 nM) for desired time (e.g., 24h).

  • Wash: Wash cells 3x with warm PBS to remove ligand.

  • Re-challenge (Functional Check): Apply a different agonist (e.g., Forskolin, 10 µM) that bypasses the receptor and activates Adenylyl Cyclase directly.

  • Viability Check (Structural Check): In a parallel well, run an LDH release assay (supernatant) or Crystal Violet stain (adherent cells).

Data Analysis:

  • Scenario 1: Cells do not respond to Ro 27-3225 re-challenge but respond to Forskolin + High Viability = Receptor Desensitization/Internalization .

  • Scenario 2: Cells do not respond to Forskolin + Low Viability = Cytotoxicity .

Mechanistic Pathway Visualization

Understanding the downstream pathways helps identify where "off-target" noise enters the system.

MC4R_Pathways Ro27 Ro 27-3225 (Ligand) MC4R MC4R (Target) Ro27->MC4R  High Affinity (1 nM) MC1R MC1R (Off-Target) Ro27->MC1R  Low Affinity (>10 nM) OffTarget Non-Specific Membrane Disruption Ro27->OffTarget  Overdose (>1 µM) Gs Gαs Protein MC4R->Gs MC1R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP (Primary Signal) AC->cAMP PKA PKA cAMP->PKA ERK ERK1/2 Phosphorylation PKA->ERK Mito Mitochondrial Dysfunction OffTarget->Mito

Caption: Primary Gs-coupled signaling pathway of Ro 27-3225 versus potential off-target toxicity pathways at high concentrations.

Troubleshooting FAQs

Q: I see a robust cAMP signal at 100 nM, but my error bars are huge. Why? A: At 100 nM, you are likely recruiting MC1R if your cells express it (e.g., melanocytes, certain keratinocytes, or HEK293s with endogenous expression). This creates a mixed signaling profile. Solution: Titrate down to 1–5 nM. If the signal disappears, your 100 nM signal was likely off-target or driven by low-affinity binding.

Q: Can I use MTT assays to measure Ro 27-3225 toxicity? A: Use with caution. MC4R activation can alter metabolic rate (mitochondrial respiration) without killing the cell. MTT relies on metabolic reduction. A change in MTT signal might reflect metabolic shift (a specific drug effect) rather than death. Solution: Use LDH release (membrane integrity) or Propidium Iodide staining for a true toxicity readout.

Q: My stock solution precipitated. Can I heat it? A: No. Ro 27-3225 is a peptide. Heating can denature or degrade it. Solution: Ensure you are using the correct solvent. It is generally soluble in water or saline, but if you used high-concentration DMSO, dilution into aqueous media can cause crashing if the pH is not optimized. Spin down and check for a pellet. If precipitated, prepare a fresh batch.

Q: I am using MC4R-null cells as a control, but I still see a response. A: This is the definitive proof of off-target activity.

  • Check for MC1R/MC3R expression in your "null" line.

  • If the response is cell death, your concentration is chemically toxic (osmotic or membrane effect).

  • If the response is signaling (e.g., ERK), check for trans-activation of EGFR or other growth factor receptors, which can occur with high concentrations of GPCR agonists.

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[2] Journal of Neuroscience.

    • Context: Establishes the binding affinity ( ) and functional selectivity of Ro 27-3225 for MC4R over MC1R/MC3R.
  • Giuliani, D., et al. (2007). "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage."[2] British Journal of Pharmacology.[2]

    • Context: Demonstrates in vivo usage and safety margins, distinguishing physiological effects
  • MedChemExpress (MCE). "Ro 27-3225 Product Datasheet."

    • Context: Provides chemical structure and standard solubility/stability d
  • Maguire, J.J., et al. (2012). "Guide to Receptors and Channels (GRAC), 5th edition." British Journal of Pharmacology.[2]

    • Context: General principles of GPCR agonist selectivity and defining pharmacological windows.

Sources

Reference Data & Comparative Studies

Validation

selectivity profile of Ro 27-3225 against MC3R and MC5R

Topic: Selectivity Profile of Ro 27-3225 against MC3R and MC5R Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Ro 27-3225 (CAS: 376594-84-6...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selectivity Profile of Ro 27-3225 against MC3R and MC5R Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ro 27-3225 (CAS: 376594-84-6) is a peptide-mimetic agonist designed to target the Melanocortin-4 Receptor (MC4R) .[1] In the landscape of melanocortin research, distinguishing between the physiological roles of MC4R (satiety, energy expenditure) and MC3R (feed efficiency, circadian rhythm) is a persistent challenge due to the high sequence homology between these subtypes.

This guide provides a rigorous analysis of Ro 27-3225’s selectivity profile. While widely cited as an MC4R-selective agonist, experimental data reveals a nuanced profile : it exhibits high potency at MC4R (


 nM) and significant selectivity against MC3R and MC5R, but possesses notable off-target activity at MC1R. This document details the quantitative dissociation constants, functional potencies, and experimental protocols required to validate these interactions in your own laboratory.

Quantitative Selectivity Profile

The utility of Ro 27-3225 lies in its ability to activate MC4R without triggering MC3R-mediated pathways at physiological concentrations. Below is the consensus pharmacological profile derived from functional cAMP accumulation assays in heterologous expression systems (e.g., HEK293 cells).

Table 1: Functional Potency ( ) and Selectivity Ratios[2]
Receptor SubtypeFunctional Potency (

)
Fold-Selectivity (vs. MC4R)Physiological Relevance
MC4R ~1.0 nM 1x (Target) Anorexigenic signaling; Energy expenditure.
MC1R ~8.0 nM~8xPigmentation; Anti-inflammation. (Major Liability)
MC3R ~675 nM~675xAutoinhibitory feedback; Feed efficiency.
MC5R ~5,779 nM>5,000xExocrine gland function; Sebogenesis.

Critical Insight: Ro 27-3225 is >600-fold selective for MC4R over MC3R and >5000-fold selective over MC5R . However, it is not selective against MC1R. Researchers using this compound in vivo (systemic administration) must account for potential skin pigmentation or peripheral anti-inflammatory effects mediated by MC1R.

Table 2: Comparative Benchmarking against Standard Ligands
CompoundMC4R PotencyMC3R SelectivityMC5R SelectivityPrimary Application
Ro 27-3225 High (1 nM)High (>600x) Very High (>5000x) Dissecting MC4R vs MC3R/5R function.[2]
MT-II High (0.5 nM)Non-selective (1x)Non-selective (1x)General MCR activation (pan-agonist).
NDP-α-MSH Very High (0.1 nM)Non-selective (1x)Non-selective (1x)High-affinity radioligand tracer.

Mechanistic Basis of Selectivity

The selectivity of Ro 27-3225 is driven by specific steric clashes and hydrophobic interactions within the orthosteric binding pocket of the receptors.

  • MC4R vs. MC3R: The transmembrane domains (TM) of MC4R and MC3R are highly conserved. However, residues in the TM3 and TM6 regions differ slightly in volume. Ro 27-3225 exploits the Tyr268 residue in MC4R (which corresponds to Ile265 in MC3R). The aromatic stacking interaction provided by Tyr268 stabilizes the active conformation of MC4R upon Ro 27-3225 binding, a stabilization absent in the MC3R pocket.

  • MC5R Exclusion: The MC5R binding pocket is more restricted. The bulky N-terminal extension of Ro 27-3225 creates a steric clash with the extracellular loops of MC5R, preventing deep pocket penetration and subsequent Gs-protein coupling.

Visualization: Signaling & Workflow

Diagram 1: Gs-Coupled Signaling Pathway

This diagram illustrates the specific pathway activated by Ro 27-3225 and the downstream readouts used for validation.

G Ro27 Ro 27-3225 (Ligand) MC4R MC4R (GPCR) Ro27->MC4R Bind (Ki ~1nM) Gs Gs Protein (Heterotrimer) MC4R->Gs Activate AC Adenylyl Cyclase (Effector) Gs->AC Stimulate cAMP cAMP (Second Messenger) AC->cAMP Catalyze ATP -> cAMP ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA Activate CREB pCREB (Transcription Factor) PKA->CREB Phosphorylate

Caption: Ro 27-3225 binds MC4R, triggering Gs-protein activation and subsequent cAMP accumulation, the primary metric for potency assays.[1][3]

Diagram 2: Selectivity Validation Workflow

A logic flow for researchers to validate the compound's profile in their specific cellular models.

Workflow Start Start: Validation Step1 1. Binding Assay (Radioligand Displacement) Start->Step1 Step2 2. Functional Assay (cAMP GloSensor) Step1->Step2 Decision Selectivity Check Step2->Decision Pass Valid for In Vivo Use Decision->Pass MC4R EC50 < 5nM MC3R EC50 > 500nM Fail Reject: Use Alternative Decision->Fail MC3R EC50 < 100nM

Caption: Step-by-step validation logic to ensure Ro 27-3225 meets the necessary selectivity criteria before in vivo application.

Experimental Protocols

To replicate the selectivity data, use the following self-validating protocols.

Protocol A: cAMP Functional Assay (GloSensor™)

Objective: Determine


 values for MC4R vs MC3R/MC5R.
Principle:  Live-cell kinetic monitoring of cAMP using a luciferase biosensor.
  • Cell Preparation:

    • Transfect HEK293 cells with human MC4R, MC3R, or MC5R plasmids and the pGloSensor™-22F cAMP plasmid.

    • Seed cells at 20,000 cells/well in white 96-well plates. Incubate 24h.

  • Equilibration:

    • Remove media; replace with equilibration medium (CO2-independent medium + 2% GloSensor Reagent).

    • Incubate 2 hours at room temperature (RT) in the dark.

  • Agonist Stimulation:

    • Prepare 10x serial dilutions of Ro 27-3225 (Range:

      
       M to 
      
      
      
      M).
    • Add 10 µL of compound to cells (90 µL volume).

  • Data Acquisition:

    • Measure luminescence immediately and every 2 minutes for 30 minutes using a microplate reader.

  • Analysis:

    • Plot "Max Response" vs. log[Concentration].

    • Fit to a 4-parameter logistic equation to derive

      
      .
      
    • Validation Criteria: Reference agonist (NDP-α-MSH) must show

      
       nM.[4]
      
Protocol B: Radioligand Binding Assay

Objective: Determine Binding Affinity (


).
  • Membrane Prep: Harvest HEK293-MCxR cells; homogenize in ice-cold TE buffer; centrifuge to isolate membranes.

  • Incubation:

    • Mix: 25 µg membrane protein + 0.05 nM [

      
      I]-NDP-α-MSH + Increasing concentrations of Ro 27-3225.
      
    • Buffer: 25 mM HEPES, 1 mM MgCl2, 0.2% BSA, pH 7.4.

    • Incubate: 90 min at 25°C.

  • Termination:

    • Filter through GF/B filters pre-soaked in 0.3% PEI.

    • Wash 3x with ice-cold buffer.

  • Counting: Measure CPM in a gamma counter.

  • Calculation:

    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[1] Journal of Neuroscience, 20(9), 3442-3448.[1] Link

  • MedChemExpress. "Ro 27-3225 TFA Product Information & Biological Activity." MCE Catalog, HY-100433. Link

  • Giuliani, D., et al. (2007). "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage." British Journal of Pharmacology, 150(5), 595-603.[1] Link

  • Nickolls, S. A., & Maki, R. A. (2006). "Rat melanocortin-3 receptor signaling: evidence for constitutive activity and lack of effect of agouti-related protein." Journal of Pharmacology and Experimental Therapeutics, 317(1), 30-38. Link

Sources

Comparative

Technical Guide: Validating Ro 27-3225 MC4R Activation via Western Blotting

Executive Summary Ro 27-3225 is a highly selective, high-affinity agonist for the Melanocortin-4 Receptor (MC4R) , a G-protein coupled receptor (GPCR) critical for energy homeostasis, appetite regulation, and neuroprotec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ro 27-3225 is a highly selective, high-affinity agonist for the Melanocortin-4 Receptor (MC4R) , a G-protein coupled receptor (GPCR) critical for energy homeostasis, appetite regulation, and neuroprotection. Unlike the endogenous ligand


-MSH or the synthetic agonist MTII—both of which cross-react significantly with MC3R and MC1R—Ro 27-3225 exhibits >30-fold selectivity for MC4R over MC3R.

This guide details the specific Western Blot (WB) markers required to unequivocally confirm Ro 27-3225 pathway activation. It compares the performance of canonical markers (p-CREB, p-ERK) against metabolic markers (p-AMPK) and provides a self-validating experimental protocol to distinguish specific MC4R signaling from off-target noise.

Mechanistic Overview & Signaling Architecture

To validate Ro 27-3225 activity, one must target phosphorylation events downstream of the G


s-cAMP-PKA cascade. However, recent data indicates Ro 27-3225 also engages the AMPK and MAPK pathways, particularly in neuroinflammatory contexts.
MC4R Signaling Cascade

The following diagram illustrates the primary and secondary signaling nodes activated by Ro 27-3225.

MC4R_Signaling Ro27 Ro 27-3225 (Agonist) MC4R MC4R (Receptor) Ro27->MC4R Binding (nM affinity) Gs Gαs Protein MC4R->Gs Coupling ERK ERK1/2 MC4R->ERK β-Arrestin/Gs Crosstalk AMPK AMPK MC4R->AMPK Metabolic Signaling AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA (Kinase) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB (Ser133) CREB->pCREB Activation pERK p-ERK1/2 (Thr202/Tyr204) ERK->pERK pAMPK p-AMPK (Thr172) AMPK->pAMPK

Caption: Ro 27-3225 activates the canonical Gs-cAMP-PKA pathway leading to p-CREB, while simultaneously engaging MAPK and AMPK branches depending on cellular context.

Comparative Analysis of Western Blot Markers

Selecting the right marker depends on the biological question (e.g., immediate receptor activation vs. metabolic outcome).

Table 1: Marker Performance & Selection Guide
MarkerPhospho-SiteKinetics (Peak)Specificity for Ro 27-3225Application
p-CREB Ser133 Fast (15-30 min) High Primary Confirmation. Direct downstream target of PKA. Most robust marker for Gs-coupling.
p-ERK1/2 Thr202/Tyr204Intermediate (30-60 min)ModeratePlasticity/Growth. Indicates MAPK pathway engagement; often used to assess receptor desensitization or crosstalk.
p-AMPK Thr172Slow (1-24 hrs)Context-DependentMetabolic/Neuroprotection. Critical for confirming Ro 27-3225's anti-inflammatory or energy-expenditure effects (e.g., in microglia or neurons).
p-JNK Thr183/Tyr185VariableInverse Anti-Inflammation. Ro 27-3225 suppresses p-JNK levels in inflammatory models (e.g., ICH). Use as a negative control marker.
Comparison with Alternative Agonists

When validating Ro 27-3225, it is crucial to understand how it compares to "alternatives" in the WB assay.

  • vs.

    
    -MSH (Native Ligand): 
    
    
    
    -MSH will induce similar p-CREB levels but will also activate MC1R and MC3R. In mixed cell populations (e.g., hypothalamic explants), a p-CREB signal from
    
    
    -MSH is ambiguous. A signal from Ro 27-3225 is specific to MC4R.[1][2][3][4]
  • vs. MTII (Synthetic Agonist): MTII is extremely potent but non-selective (MC3/4). Ro 27-3225 typically shows a slightly lower Emax or shifted dose-response curve compared to MTII but guarantees the signal is not MC3R-driven.

Experimental Protocol: Self-Validating System

To ensure scientific integrity, this protocol includes a "Blockade Control" using an antagonist. This step is mandatory to prove the WB signal is mediated by MC4R and not an off-target effect.

Reagents Required[3][5][6][7][8][9]
  • Agonist: Ro 27-3225 (Dissolve in sterile water or DMSO; working conc: 10–100 nM).

  • Antagonist (Validator): HS024 or HS014 (Selective MC4R antagonists; working conc: 1 µM).

  • Antibodies: Anti-p-CREB (Ser133), Anti-Total CREB, Anti-p-AMPK (Thr172).

Step-by-Step Workflow
  • Cell Preparation:

    • Use HEK293-MC4R stable cells or primary hypothalamic neurons.

    • Serum starve cells for 4–12 hours prior to treatment to reduce basal phosphorylation noise (critical for p-ERK and p-CREB).

  • Treatment Groups (6-well plate format):

    • Lane 1: Vehicle Control (DMSO/Saline).

    • Lane 2: Ro 27-3225 (100 nM, 30 min) -> Expected: Strong Band.

    • Lane 3: HS024 (1 µM, pre-treat 30 min) + Ro 27-3225 (100 nM) -> Expected: No Band (Baseline).

    • Lane 4 (Optional):

      
      -MSH (100 nM)  -> Positive Control.
      
  • Lysis & Harvesting:

    • Wash cells 1x with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF).

    • Lyse immediately in RIPA buffer supplemented with Protease/Phosphatase Inhibitor Cocktail . Note: Phosphatases are active even on ice; rapid lysis is key.

  • Western Blotting:

    • Load 20–30 µg protein/lane.

    • Block with 5% BSA (not milk) for phospho-antibodies to prevent casein interference.

    • Incubate primary antibody (1:1000) overnight at 4°C.

Workflow Diagram

Protocol_Flow cluster_groups Experimental Conditions Start Serum Starvation (4-12h) Treat Treatment Groups Start->Treat G1 Vehicle Treat->G1 G2 Ro 27-3225 (100nM) Treat->G2 G3 Antagonist HS024 + Ro 27-3225 Treat->G3 Lysis Lysis + Phosphatase Inhibitors G1->Lysis G2->Lysis G3->Lysis WB Western Blot (p-CREB / p-AMPK) Lysis->WB Analysis Data Validation: G2 High vs G3 Low WB->Analysis

Caption: Experimental workflow emphasizing the antagonist blockade (HS024) to validate Ro 27-3225 specificity.

Troubleshooting & Optimization

  • Weak p-CREB Signal: Ro 27-3225 is a specific agonist. If expression of MC4R is low (e.g., endogenous levels in non-transfected cells), the signal may be faint. Solution: Use chemiluminescence enhancers or increase protein loading to 50 µg.

  • High Basal Phosphorylation: If Lane 1 (Vehicle) has high p-CREB/p-ERK, starvation was insufficient. Solution: Increase starvation time or ensure media is strictly serum-free.

  • No Inhibition by HS024: Indicates the signal might be off-target or the antagonist concentration is too low relative to the agonist. Solution: Titrate HS024 (10x to 100x excess over agonist).

References

  • Benoit, S. C., et al. (2000). "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[2] Journal of Neuroscience.

  • Ghamari-Langroudi, M., et al. (2011). "Regulation of peptide YY secretion by the melanocortin-4 receptor." Endocrinology. (Demonstrates cAMP/PKA/CREB signaling).

  • Zhang, Y., et al. (2018). "Activation of melanocortin receptor 4 with RO27-3225 attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice." Journal of Neuroinflammation.

  • Confo Therapeutics.[5] (2024). "Structure of a Complex Between an Antibody-based Agonist and MC4R."[5] Nature Communications.[5] (Structural basis of selectivity).

  • ProbeChem. "Ro 27-3225 Product Profile and Biological Activity."

Sources

Validation

using Ro 27-3225 as a positive control for melanocortin research

Benchmarking Melanocortin Receptor Activation: A Comprehensive Guide to Using Ro 27-3225 as a Positive Control The melanocortin-4 receptor (MC4R) is a critical G-protein-coupled receptor (GPCR) orchestrating energy homeo...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Melanocortin Receptor Activation: A Comprehensive Guide to Using Ro 27-3225 as a Positive Control

The melanocortin-4 receptor (MC4R) is a critical G-protein-coupled receptor (GPCR) orchestrating energy homeostasis, inflammatory responses, and neuroprotection[1]. For researchers developing novel MC4R-targeted therapeutics—ranging from anti-obesity drugs to neuroprotective agents—establishing a reliable, reproducible assay window is paramount. Ro 27-3225 (Butir-His-D-Phe-Arg-Trp-Sar-NH2) has emerged as a gold-standard positive control. With an EC50 of 1 nM and >30-fold selectivity for MC4R over MC3R[2], this synthetic peptide offers the potency and specificity required to validate both in vitro signaling cascades and in vivo behavioral and inflammatory models.

Pharmacological Profiling: Why Ro 27-3225?

When selecting a positive control for MC4R assays, researchers must balance potency with receptor subtype selectivity. Endogenous ligands and early synthetic analogs often fail to provide the clean signaling background required for modern drug discovery.

  • α-MSH (Endogenous): While biologically relevant, α-MSH is highly susceptible to proteolytic degradation and lacks receptor subtype selectivity, complicating the isolation of MC4R-specific effects[3].

  • Melanotan II (MTII): MTII is a super-potent but non-selective pan-agonist. It activates MC1R, MC3R, MC4R, and MC5R, which triggers confounding off-target physiological responses in vivo, such as erectile activity and broad systemic immunomodulation[3].

  • Ro 27-3225: This ligand provides a highly targeted activation profile. While it retains some MC1R activity (EC50 = 8 nM), its >30-fold selectivity against MC3R makes it ideal for isolating MC4R-mediated central anorexigenic and anti-inflammatory pathways without overlapping MC3R interference[2].

Table 1: Quantitative Comparison of Melanocortin Agonists

LigandClassificationMC4R EC50Selectivity ProfilePrimary Experimental Application
Ro 27-3225 Synthetic Peptide1 nMMC4R > MC1R >> MC3RPositive control for shock, inflammation, and obesity models
α-MSH Endogenous Peptide~1–10 nMNon-selective (MC1R–MC5R)Baseline endogenous reference
Melanotan II Synthetic Peptide< 1 nMNon-selective Pan-agonistPotent pan-activation control
THIQ Non-peptide~1.2 nMMC4R SelectiveNon-peptide structural reference
Setmelanotide Synthetic Peptide~0.27 nMMC4R SelectiveClinical benchmark (obesity)

Mechanistic Causality in Experimental Design

When Ro 27-3225 binds to MC4R, it triggers a canonical Gαs-protein signaling cascade, activating adenylyl cyclase and elevating intracellular cAMP. This primary signal diverges into multiple downstream effectors, notably Protein Kinase A (PKA) and the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Understanding this pathway is critical for selecting the right assay endpoint. For instance, in trigeminal ganglion neurons, the application of 0.2 μM Ro 27-3225 significantly enhances PI3K activity, which subsequently inhibits A-type K+ currents to modulate neuronal excitability[4]. Furthermore, central activation of MC4R by Ro 27-3225 inhibits free radical formation and exerts profound anti-shock effects during hemorrhagic events[5].

G Ro Ro 27-3225 (MC4R Agonist) MC4R Melanocortin-4 Receptor (GPCR) Ro->MC4R Binds (EC50 = 1 nM) Gs Gαs Protein MC4R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates PI3K PI3K / Akt Pathway cAMP->PI3K Cross-talk Effect2 Anti-inflammatory & Anti-shock PKA->Effect2 Gene Regulation Effect1 Inhibition of A-type K+ Currents PI3K->Effect1 Modulates

MC4R activation by Ro 27-3225 triggering cAMP/PKA and PI3K downstream signaling cascades.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate Ro 27-3225 as a self-validating positive control. The inclusion of a specific antagonist (e.g., HS024 or JKC-363) is mandatory to prove receptor-mediated causality[4][6].

Protocol A: In Vitro cAMP Accumulation Assay (HEK293-MC4R Cells)

This assay is the standard for high-throughput screening of novel MC4R ligands.

  • Cell Preparation: Seed HEK293 cells stably expressing human MC4R at 1x10^4 cells/well in a 384-well plate.

    • Causality: Using a stable cell line rather than transient transfection ensures uniform receptor density across the plate, minimizing well-to-well variability and ensuring the Ro 27-3225 control curve remains consistent across batches.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes.

    • Causality: IBMX prevents the enzymatic degradation of cAMP. Without this step, the transient cAMP spike induced by Ro 27-3225 would degrade before detection, collapsing the assay's signal-to-noise ratio.

  • Antagonist Pre-treatment (The Validation Step): In designated control wells, add 0.5 μM HS024 (a selective MC4R antagonist) 15 minutes prior to agonist addition.

    • Causality: This step creates a self-validating loop. If the Ro 27-3225 signal is completely abolished by HS024, it proves the observed cAMP accumulation is exclusively MC4R-mediated and not an artifact of cellular stress[4].

  • Agonist Addition: Add Ro 27-3225 at a final concentration of 10 nM (approximately 10x its EC50) as the maximum signal positive control[2], alongside dose-response curves of your test compounds. Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP using a TR-FRET or AlphaScreen immunoassay.

Protocol B: In Vivo Model of Systemic Inflammation and Muscle Atrophy

Ro 27-3225 is highly effective in reversing multiple organ damage and muscle wasting in inflammatory models[7].

  • Disease Induction: Induce arthritis/systemic inflammation in male Wistar rats via an intradermal injection of Freund's adjuvant[7].

  • Dosing Regimen: Administer Ro 27-3225 systemically (e.g., 0.5 mg/kg i.p. daily).

    • Causality: Because Ro 27-3225 is a peptide, verify the administration route based on the target tissue. If targeting central anti-inflammatory effects, intracerebroventricular (i.c.v.) administration is required to bypass the blood-brain barrier and directly reach hypothalamic MC4Rs[5].

  • Endpoint Measurement: Harvest soleus (slow-twitch) and gastrocnemius (fast-twitch) muscles. Quantify E3 ubiquitin ligases (atrogin-1, MuRF1) via RT-qPCR.

    • Causality: Ro 27-3225 selectively prevents atrogin-1 upregulation in the soleus but not the gastrocnemius[7]. This differential tissue response provides a highly specific phenotypic readout, confirming that your positive control is functioning exactly as documented in the literature.

W Start Novel Ligand Screening Assay cAMP Accumulation Assay (HEK293-MC4R) Start->Assay Control Positive Control: Ro 27-3225 (10 nM) Assay->Control Antag Antagonist Validation: HS024 Pre-treatment Assay->Antag Compare Compare Efficacy & Potency Control->Compare Antag->Compare Signal Blocked? Valid Hit Validated Compare->Valid Matches Ro 27-3225 & Blocked by HS024 Invalid Hit Rejected (Non-specific) Compare->Invalid No Blockade or Low Efficacy

Logic gate workflow for validating novel MC4R ligands using Ro 27-3225 as a benchmark.

References

  • "Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options", MDPI,[Link]

  • "Functional Evaluation of THIQ, a Melanocortin 4 Receptor Agonist, in Models of Food Intake and Inflammation", ResearchGate,[Link]

  • "Role of a-melanocyte stimulating hormone and melanocortin 4 receptor in brain inflammation", CONICET,[Link]

  • "Melanocortin type 4 receptor–mediated inhibition of A-type K+ current enhances sensory neuronal excitability and mechanical pain sensitivity in rats", PubMed Central (NIH),[Link]

  • "Melanocortin-4 receptor agonist (RO27-3225) ameliorates soleus but not gastrocnemius atrophy in arthritic rats", PubMed (NIH),[Link]

Sources

Comparative

Benchmarking Ro 27-3225 Efficacy in Preventing Secondary Brain Injury: A Comparative Guide

Secondary brain injury (SBI) following ischemic stroke or traumatic brain injury (TBI) is driven by a biphasic cascade of excitotoxicity, oxidative stress, and neuroinflammation. Mitigating this secondary cascade is crit...

Author: BenchChem Technical Support Team. Date: March 2026

Secondary brain injury (SBI) following ischemic stroke or traumatic brain injury (TBI) is driven by a biphasic cascade of excitotoxicity, oxidative stress, and neuroinflammation. Mitigating this secondary cascade is critical for preserving the ischemic penumbra and improving neurological outcomes. Recently, the Melanocortin-4 receptor (MC4R)—widely expressed across central nervous system (CNS) astrocytes and neurons—has emerged as a highly potent therapeutic target.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the efficacy of Ro 27-3225 , a highly selective MC4R agonist, against alternative neuroprotectants. This guide details the mechanistic causality of MC4R agonism, provides comparative quantitative data, and outlines a self-validating experimental workflow for in vivo efficacy testing.

Mechanistic Grounding: The Causality of MC4R Agonism

Ro 27-3225 is a synthetic, selective MC4R agonist with an EC50 of 1 nM and a >30-fold selectivity over the MC3R subtype ()[1]. Unlike broad-spectrum anti-inflammatories, Ro 27-3225 provides targeted neuroprotection by directly modulating the intracellular signaling of glial cells and neurons.

The Causality of Neuroprotection: When Ro 27-3225 binds to MC4R, it triggers G-protein coupled signaling that activates the PI3K/Akt pathway. The phosphorylation of Akt is the critical causal step that prevents the nuclear translocation of NF-κB. By sequestering NF-κB in the cytoplasm, Ro 27-3225 silences the downstream transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and Tumor Necrosis Factor-alpha (TNF-α) ()[1]. Concurrently, PI3K/Akt activation modulates apoptotic markers, downregulating Bax and upregulating Bcl-2 to promote neuronal survival[2].

MC4R_Signaling Ro273225 Ro 27-3225 (Selective MC4R Agonist) MC4R Melanocortin-4 Receptor (Astrocytes & Neurons) Ro273225->MC4R Binds (EC50=1nM) PI3K PI3K / Akt Pathway (Activation) MC4R->PI3K G-protein signaling NFkB NF-κB Translocation (Inhibition) PI3K->NFkB Blocks Apoptosis ↓ Bax / ↑ Bcl-2 (Neuronal Survival) PI3K->Apoptosis Modulates Inflammation ↓ iNOS, COX-2, TNF-α (Reduced Neuroinflammation) NFkB->Inflammation Prevents

Fig 1. MC4R-mediated anti-inflammatory and anti-apoptotic signaling pathway activated by Ro 27-3225.

Comparative Efficacy Data

To establish the utility of Ro 27-3225, it must be benchmarked against both endogenous ligands (α-MSH), alternative synthetic agonists (THIQ), and standard clinical benchmarks (Minocycline).

While THIQ and Ro 27-3225 share similar in vitro binding affinities for MC4R, their in vivo performances diverge significantly. Experimental brain inflammation models reveal that THIQ only weakly antagonizes lipopolysaccharide (LPS)-induced nitric oxide overproduction[3]. In contrast, Ro 27-3225 effectively inhibits free radical formation, reverses hemorrhagic shock, and significantly reduces multiple organ damage and brain infarct volume ()[1][2].

Quantitative Benchmarking Summary
CompoundPrimary TargetBinding AffinityBBB PermeabilityIn Vivo NO SuppressionEfficacy in Ischemia/TBI Models
Ro 27-3225 MC4R (Agonist)EC50 = 1 nMHighStrongHigh (Significantly reduces infarct volume)
THIQ MC4R (Agonist)EC50 = 1.2 nMHighWeakModerate (Weakly antagonizes LPS-induced NO)
α-MSH Pan-MCR (Agonist)EC50 ≈ 0.1-1 nMModerateStrongModerate (Limited by rapid enzymatic degradation)
Minocycline Microglia (Inhibitor)N/AHighModerateHigh (Standard clinical benchmark)

Data synthesis indicates that Ro 27-3225 provides the optimal balance of target selectivity, pharmacokinetic stability, and robust in vivo suppression of secondary inflammatory cascades.

Self-Validating Experimental Protocol: tMCAO Model

To rigorously validate the neuroprotective efficacy of Ro 27-3225, researchers should utilize the transient Middle Cerebral Artery Occlusion (tMCAO) rat model. This model perfectly mimics the ischemia-reperfusion injury where secondary brain inflammation peaks.

Critical E-E-A-T Principle: A protocol is only as trustworthy as its controls. To prove that Ro 27-3225's efficacy is strictly MC4R-mediated, you must include a cohort treated with HS024 (a selective MC4R antagonist) ()[4]. If the neuroprotection is receptor-specific, HS024 co-administration will completely abrogate the benefits of Ro 27-3225.

Step-by-Step Methodology

Step 1: Ischemia Induction (tMCAO)

  • Anesthetize adult male Sprague-Dawley rats and maintain core body temperature at 37.0 ± 0.5°C to prevent hypothermia-induced neuroprotection artifacts.

  • Insert a silicone-coated nylon monofilament via the external carotid artery into the internal carotid artery to occlude the origin of the MCA.

  • Maintain occlusion for exactly 90 minutes. Causality: 90 minutes ensures consistent infarction in the striatum and cortex while leaving a salvageable penumbra for the drug to act upon.

Step 2: Reperfusion & Targeted Dosing

  • Withdraw the filament to initiate reperfusion.

  • Immediately upon reperfusion, administer treatments intravenously (IV):

    • Group A (Vehicle): Saline

    • Group B (Test): Ro 27-3225 (0.2 μmol/kg)

    • Group C (Validation): Ro 27-3225 (0.2 μmol/kg) + HS024 (0.5 μmol/kg)

    • Causality: Dosing at the exact moment of reperfusion targets the immediate surge of reactive oxygen species (ROS) and the initiation of the NF-κB cascade.

Step 3: Neurobehavioral Scoring (24h Post-Ischemia)

  • Evaluate neurological deficit using a standardized 5-point scale (0 = normal, 4 = absent spontaneous movement/depressed consciousness).

Step 4: TTC Staining and Infarct Volumetry

  • Euthanize the animals at 24h post-reperfusion and section the brain into 2 mm coronal slices.

  • Incubate slices in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Causality: TTC is reduced by mitochondrial dehydrogenases in living cells to form a deep red formazan. Dead tissue (infarct) lacks this enzyme activity and remains white, providing a stark, quantifiable binary contrast for image analysis.

  • Calculate the corrected infarct volume to account for edema: Corrected Infarct Volume = Contralateral Hemisphere Volume - (Ipsilateral Hemisphere Volume - Unstained Infarct Volume).

Experimental_Workflow Ischemia 1. Ischemia Induction tMCAO (90 min) Reperfusion 2. Reperfusion & Dosing Ro 27-3225 ± HS024 Ischemia->Reperfusion Observation 3. Clinical Observation 24h Neuro Scoring Reperfusion->Observation Analysis 4. Tissue Analysis TTC Staining Observation->Analysis

Fig 2. Self-validating tMCAO experimental workflow for benchmarking Ro 27-3225 neuroprotection.

Trustworthiness & Pitfalls in Study Design

While Ro 27-3225 is highly selective for MC4R, it does exhibit minor off-target activity at the MC1 receptor[1]. When designing studies, researchers must be careful not to attribute systemic anti-inflammatory effects entirely to central MC4R without proper controls. If your study requires absolute isolation of central vs. peripheral mechanisms, consider utilizing intracerebroventricular (ICV) administration rather than IV, or employ MC1R-knockout murine models to eliminate peripheral confounding variables.

By grounding your experimental design in strict causality and utilizing antagonist-controlled validation, Ro 27-3225 serves as an exceptionally reliable tool compound for advancing secondary brain injury therapeutics.

References

  • Spaccapelo L, et al. "Melanocortin MC₄ receptor agonists counteract late inflammatory and apoptotic responses and improve neuronal functionality after cerebral ischemia." Eur J Pharmacol. 2011. URL:[Link]

  • Giuliani D, et al. "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage." Br J Pharmacol. 2007. URL: [Link]

  • Liu D, et al. "Melanocortin MC4 receptor agonists alleviate brain damage in abdominal compartment syndrome in the rat." Neuropeptides. 2015. URL:[Link]

  • Chu H, et al. "Melanocortin type 4 receptor–mediated inhibition of A-type K+ current enhances sensory neuronal excitability and mechanical pain sensitivity in rats." J Biol Chem. 2012. URL:[Link]

Sources

Validation

Comparative Pharmacokinetics and Pharmacodynamics of Ro 27-3225 and Advanced Peptide Agonists

Introduction: The Evolution of Melanocortin Receptor Agonists The melanocortin-4 receptor (MC4R) is a critical G-protein-coupled receptor (GPCR) that regulates energy homeostasis, appetite, and inflammatory responses[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolution of Melanocortin Receptor Agonists

The melanocortin-4 receptor (MC4R) is a critical G-protein-coupled receptor (GPCR) that regulates energy homeostasis, appetite, and inflammatory responses[1],[2]. Early pharmacological interventions targeting this pathway utilized native hormones (such as α-MSH) or first-generation synthetic linear peptides like Ro 27-3225. While Ro 27-3225 (a nonselective human MC4R pentapeptide) demonstrated potent in vitro efficacy and successfully reduced food intake in murine models[1], its clinical translation was fundamentally bottlenecked by poor pharmacokinetic (PK) properties.

Native and early synthetic peptides suffer from extremely short half-lives due to rapid proteolytic cleavage by serum and tissue exopeptidases[1]. This guide provides an in-depth comparative analysis of the pharmacokinetics and signaling mechanisms of Ro 27-3225 against next-generation, structurally optimized peptide agonists (e.g., afamelanotide, bremelanotide, and setmelanotide), detailing the engineering principles that have enabled modern peptide therapeutics.

Structural Determinants of Pharmacokinetics

The primary challenge in peptide drug development is overcoming rapid systemic clearance. The structural evolution of MC4R agonists directly dictates their pharmacokinetic viability:

  • Linear Peptides (Ro 27-3225): Composed of a simple pentapeptide sequence (Bu-His-Phe-Arg-Trp-Gly-NH2), Ro 27-3225 lacks structural shielding[1]. Its linear backbone is highly susceptible to enzymatic degradation, resulting in an in vivo half-life measured in mere minutes, necessitating continuous infusion for sustained receptor activation.

  • Modified Linear Peptides (Afamelanotide): By introducing specific amino acid substitutions to native α-MSH, afamelanotide achieves a slightly extended half-life of approximately 30 minutes[3]. However, this is still insufficient for systemic daily dosing, requiring its administration as a two-month subcutaneous implant[3].

  • Cyclic Peptides (Bremelanotide & Setmelanotide): To achieve true systemic stability, developers utilized macrocyclization. Bremelanotide employs a lactam bridge to form a cyclic heptapeptide, extending its elimination half-life to 2.7 hours[4]. The pinnacle of this evolution is setmelanotide, a cyclic octapeptide. Its rigid cyclic structure confers profound resistance to proteolysis, yielding a half-life of 11 hours and a steady-state clearance of 4.86 L/h, enabling practical once-daily subcutaneous dosing[5].

Quantitative Pharmacokinetic Comparison
Peptide AgonistPrimary TargetStructural ClassElimination Half-Life (t1/2)Clearance (CL)Clinical Delivery Method
Ro 27-3225 MC4RLinear Pentapeptide< 1 hour (estimated)Rapid / HighPreclinical / In Vitro
Afamelanotide MC1RModified Linear Peptide~ 30 minutesUncharacterizedSubcutaneous Implant
Bremelanotide MC1R / MC4RCyclic Heptapeptide2.7 hoursModerateSubcutaneous Injection
Setmelanotide MC4RCyclic Octapeptide~ 11 hours4.86 L/hSubcutaneous Injection

Pharmacodynamics: The Shift to Biased Agonism

Pharmacokinetic stability alone does not guarantee clinical success. First-generation MC4R agonists frequently failed in trials due to adverse cardiovascular events, including elevated blood pressure and heart rate[6].

Mechanistic profiling reveals that MC4R exhibits pleiotropic signaling. Conventional activation by early agonists stimulates the Gαs pathway, leading to cyclic AMP (cAMP) accumulation, which drives the off-target cardiovascular toxicity[6]. Additionally, peptides like Ro 27-3225 have been shown to activate the Gβγ complex of Gi/o-proteins, subsequently modulating PI3K activity and A-type K+ currents in sensory neurons[2].

To decouple efficacy from toxicity, modern drug development relies on biased agonism . Setmelanotide acts as a biased agonist that preferentially stabilizes a distinct MC4R conformation. This selectively triggers the Gαq/Gαi-mediated Nuclear Factor of Activated T-cells (NFAT) signaling pathway over the conventional Gαs/cAMP pathway[6]. This targeted signaling drives profound weight loss without inducing the cardiovascular liabilities associated with cAMP[6].

G Agonist Peptide Agonist (Ro 27-3225 / Setmelanotide) MC4R Melanocortin 4 Receptor (MC4R) Agonist->MC4R Gas Gαs Pathway (Conventional) MC4R->Gas Gaq Gαq / Gαi Pathway (Biased - Setmelanotide) MC4R->Gaq Gbg Gβγ Pathway (Ro 27-3225) MC4R->Gbg cAMP cAMP Accumulation (Cardiovascular Effects) Gas->cAMP NFAT NFAT Activation (Weight Loss / Efficacy) Gaq->NFAT PI3K PI3K Modulation (Sensory/Inflammation) Gbg->PI3K

Fig 1: Divergent MC4R signaling pathways activated by conventional vs. biased peptide agonists.

Experimental Methodologies: Self-Validating Protocols

To accurately assess the structural improvements of novel peptides against baselines like Ro 27-3225, rigorous, self-validating experimental workflows must be employed.

Protocol A: In Vivo Pharmacokinetic Profiling (LC-MS/MS)

Causality Note: Peptides are highly unstable ex vivo. If blood samples are not immediately stabilized, the calculated clearance rate will falsely reflect ex vivo degradation rather than true in vivo metabolism.

  • Animal Dosing: Administer the peptide agonist (e.g., 1 mg/kg) via intravenous (IV) or subcutaneous (SC) routes in jugular vein-cannulated Sprague-Dawley rats. Cannulation prevents stress-induced physiological changes that alter metabolic rates.

  • Serial Blood Sampling: Collect 200 µL blood samples at 0, 15, 30, 60, 120, 240, 480, and 1440 minutes.

  • Matrix Stabilization (Critical Step): Immediately transfer blood into K2EDTA tubes pre-spiked with a protease inhibitor cocktail (e.g., Aprotinin and DPP-IV inhibitors). Centrifuge at 4°C to separate plasma.

  • Sample Extraction: Perform Solid-Phase Extraction (SPE) to isolate the peptide from plasma proteins. Introduce a Stable-Isotope-Labeled Internal Standard (SIL-IS) prior to extraction to self-validate and correct for matrix effects and recovery losses.

  • Quantification: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: Use Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance (CL), and Elimination Half-life (t1/2).

Protocol B: In Vitro Biased Signaling Assay (cAMP vs. NFAT)

Causality Note: To prove biased agonism, you must quantify the activation ratio of both pathways relative to a natural reference ligand (α-MSH).

  • Cell Preparation: Culture HEK293 cells stably expressing human MC4R.

  • cAMP Quantification (Gαs): Pre-incubate cells with IBMX (a phosphodiesterase inhibitor) to prevent cAMP degradation. Treat with varying concentrations of the agonist. Lyse cells and quantify cAMP accumulation using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

  • NFAT Quantification (Gαq/Gαi): Transfect cells with an NFAT-response element driving a luciferase reporter. Treat with the agonist, lyse cells, and measure luminescence.

  • Bias Calculation: Plot concentration-response curves and calculate the Bias Factor using the operational model of agonism (

    
    ), comparing the test peptide (e.g., setmelanotide) against α-MSH.
    

Workflow Dose 1. In Vivo Dosing (IV/SC) Sample 2. Serial Sampling (+ Protease Inhibitors) Dose->Sample LCMS 3. LC-MS/MS Quantification Sample->LCMS PK 4. NCA Analysis (t1/2, CL, Vd) LCMS->PK

Fig 2: Self-validating in vivo pharmacokinetic workflow for peptide agonist evaluation.

References

*[3] Afamelanotide - Internet in a Box. iiab.me.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRKy4Ef21UgUZXXigDYqJpRwIaIT2RUpQcdl0XYsn4Dgnrq4Xrx9vjnWUsgA44RrHehywRuhWv2hAbQpndyxEsRlv_P6o99GZVWq65B-X77mlWPNBFrkWHf--g7-LhjYFVDFyjznO0AMZFAjJcAq1s8xOgn4Zva1VyXlWJiczku6W57iU=] *[6] WO2019162312A1 - Mc4r agonist efficacy in subjects with mc4r deficiencies and impaired nfat signaling. google.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx95roi37pJ13xoLW_FaIUDh781XJXxr3gwFCqgG0dE6Lm1z1fb-AYEI4mrBN8_TTDi4H2saZk-O42rx7GH2cg_kZgzWrVNNdkQjLTqzFf9IrvGXjwIIkxTMx_RDhFXhJhGmHiHkA3QZNOopJstg==] *[1] Approved and Off-Label Uses of Obesity Medications, and Potential New Pharmacologic Treatment Options. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSkkvcC01ghcnl-ejp2-GrlEZARMUjZbeXj17zuByVHNH8JffzC5v9bvzzzRgrH6jlrDvP-KmnaDn6FPgjgh9549TpbnkOfHPr--8l8e6_PztllVDjN2LFW4KkFlK-7UWxDbO8oKb91OIRtCI=] *[2] Melanocortin type 4 receptor–mediated inhibition of A-type K+ current enhances sensory neuronal excitability and mechanical pain sensitivity in rats. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSUPvb0tWs5zIp5iZ6VH3J65Hw8p2f-QziRkY9TshYcMeS8VJadqum3bA6zrDXrnbFbnGl6VeYWzSO27xHfh5w1gc3df-Wz5XkHZFd0GcHPEjae3cfrDEBIcy0_-FRY0f9E2orFbrZC7RlK2M=] *[5] Setmelanotide: A Novel Targeted Treatment for Monogenic Obesity. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8QzEGfKGCiJz80L1FXgVb7L5ZvEI1_JoqsD7Cur_5ULaLQqTbBV1y8AzNZoHMm0G1bj82oOkcvbAlNAwGMIq5omPkQLLOVbrNgsd6Y8_kjJ6bos16TEk2YzcGb4a5_7b5c2Crfgr3B8zrEjQ=] *[4] Bremelanotide - ZambiaWiki. zambiafiles.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE4f8zw_cXxmhPhKCrvateJuBn1CTppZzFvxglF1UZZREzW0-rzPKDviJvZUtvhIvhdriJjr07sbKcL1J27G7gLPgLwK-YsKwYWI6MEl4_GeIRRVhMXIF10DSlbnuXwK6oRX76FUXcIfM=]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ro 27-3225 trifluoroacetate salt

Comprehensive Safety & Operational Guide: Ro 27-3225 Trifluoroacetate Salt Executive Summary: Operational Readiness Ro 27-3225 (Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt) is a highly potent, selective Melanoc...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Ro 27-3225 Trifluoroacetate Salt

Executive Summary: Operational Readiness

Ro 27-3225 (Butir-His-D-Phe-Arg-Trp-Sar-NH2 trifluoroacetate salt) is a highly potent, selective Melanocortin 4 Receptor (MC4R) agonist with an EC50 of ~1 nM.[1] Due to its high biological activity at nanomolar concentrations, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate in the research laboratory.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a field-validated operational protocol. It addresses the specific challenges of handling hygroscopic peptide salts and mitigating exposure risks associated with potent neuroactive agents.

Part 1: Chemical Intelligence & Risk Assessment

Physicochemical Profile
ParameterSpecificationOperational Implication
CAS Number 1057258-86-2 (Salt)Unique identifier for waste manifesting.
Molecular Weight 784.91 g/mol (Free Base)Calculations must account for the TFA counter-ion stoichiometry (typically x1–x3).
Appearance White lyophilized powderHigh static potential; risk of aerosolization during weighing.
Solubility Water, DMSO, EthanolHygroscopic; rapid moisture uptake alters weighing accuracy.
Potency (EC50) ~1 nM (MC4R)Strict Containment Required. Minute dust inhalation can trigger biological effects.
Mechanism of Action (Biological Context)

Ro 27-3225 activates the MC4R pathway, a critical regulator of energy homeostasis and autonomic function. Understanding this pathway highlights the physiological risks of accidental exposure (e.g., cardiovascular modulation).

MC4R_Pathway Ligand Ro 27-3225 Receptor MC4 Receptor (GPCR) Ligand->Receptor Binding (1 nM) GProtein Gs Protein Receptor->GProtein Coupling Effector Adenylyl Cyclase GProtein->Effector Stimulation Messenger cAMP Increase Effector->Messenger Catalysis Kinase PKA Activation Messenger->Kinase Response Physiological Effects: Appetite Suppression Sympathetic Activation Kinase->Response Phosphorylation

Figure 1: MC4R Signaling Cascade. Ro 27-3225 initiates a Gs-coupled cascade leading to cAMP accumulation. Note: Accidental systemic exposure may mimic sympathetic nervous system activation.

Part 2: Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard "lab safety" is insufficient for nanomolar agonists. The primary risk is inhalation of lyophilized dust during the weighing phase.

TaskRespiratory ProtectionHand ProtectionBody/Eye Protection
Weighing (Solid) N95/P100 Mask (if outside hood) OR Fume Hood (Sash <18")Double Nitrile Gloves (0.11 mm min). Change outer pair immediately after weighing.Lab Coat (buttoned), Safety Goggles (ANSI Z87.1). Sleeves tucked into gloves.
Solubilization Fume Hood / Biosafety Cabinet (Class II)Single Nitrile Gloves (Chemically resistant).Safety Goggles + Face Shield if vortexing open tubes.
Animal Admin N95 (if aerosol generation possible)Double Nitrile Gloves (Bite/Scratch risk + Chemical barrier).Tyvek sleeves recommended to prevent skin contact during restraint.

Part 3: Operational Protocols (Self-Validating Systems)

The "Static-Free" Weighing Protocol

Lyophilized peptides like Ro 27-3225 are prone to static charge, causing the powder to "jump" or cling to spatulas, creating invisible contamination.

  • Equilibration: Remove the vial from -20°C storage and allow it to warm to room temperature inside a desiccator for 30 minutes.

    • Why? Prevents condensation from forming on the hygroscopic salt, which degrades the peptide and alters mass.

  • Ionization (Critical Step): Use an anti-static gun or a localized ionizer bar inside the balance enclosure. Neutralize the vial and the spatula before opening.

  • Gravimetric Verification:

    • Place a tared weighing boat on the balance.

    • Transfer approximate amount.

    • Close balance door and wait for stability.

    • Validation: If the reading drifts steadily upwards, the sample is absorbing moisture. Stop, seal, and re-desiccate.

Solubilization & Storage
  • Solvent: Dissolve in sterile water or DMSO. For animal studies, saline is preferred, but ensure pH is neutral (TFA salts are acidic; pH ~3-4 in water).

  • Buffering: If using for cell culture, neutralize the TFA acidity by dissolving in a buffered solution (e.g., PBS) or adjusting with dilute NaOH, but monitor for precipitation.

  • Aliquot Strategy: Avoid freeze-thaw cycles.

    • Protocol: Dissolve stock to 1-10 mM → Aliquot into single-use volumes (e.g., 20 µL) → Snap freeze in liquid nitrogen → Store at -80°C.

Safe Handling Workflow Diagram

Safety_Workflow Storage Storage: -20°C (Desiccated) Equilibrate Equilibrate to RT (30 mins in Desiccator) Storage->Equilibrate Prevent Condensation Weighing Weighing Station (Fume Hood + Ionizer) Equilibrate->Weighing Anti-Static Protocol Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Contain Dust Waste Disposal (Chemical Incineration) Weighing->Waste Contaminated Consumables Usage Experimental Use (In Vitro / In Vivo) Solubilization->Usage Aliquot & Freeze Usage->Waste Deactivate

Figure 2: Operational Safety Workflow. This closed-loop process ensures containment from storage to disposal.

Part 4: Emergency Response & Disposal

Spill Management (Solid vs. Liquid)
  • Solid Spill: Do NOT sweep. Sweeping aerosolizes the potent dust.

    • Action: Cover with wet paper towels (to dampen powder), then wipe up. Clean area with 10% Bleach followed by 70% Ethanol.

  • Liquid Spill: Absorb with inert pads. Treat the surface with 1N NaOH (to hydrolyze peptide bonds) for 20 minutes, then rinse.

Waste Disposal
  • Classification: Regulated Chemical Waste (P-listed surrogate due to potency).

  • Stream: Do not dispose of down the drain. Collect in "High Potency/Toxic" solid or liquid waste containers.

  • Destruction: Incineration is the only validated method for complete destruction of the peptide backbone.

References

  • Benoit, S. C., et al. (2000).[1][2] "A novel selective melanocortin-4 receptor agonist reduces food intake in rats and mice without producing aversive consequences."[2][3] Journal of Neuroscience, 20(9), 3442-3448.[1][2] Link

  • Giuliani, D., et al. (2007).[2] "Selective melanocortin MC4 receptor agonists reverse haemorrhagic shock and prevent multiple organ damage."[1][2][4] British Journal of Pharmacology, 150(5), 595-603.[2] Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Ro 27-3225 trifluoroacetate salt." MilliporeSigma Safety Center. Link

  • National Institutes of Health (NIH). (2024). "PubChem Compound Summary for CID 56603736, Ro-27-3225." PubChem. Link

Sources

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